molecular formula C14H31N B051227 N,N-Dimethyldodecylamine CAS No. 112-18-5

N,N-Dimethyldodecylamine

Cat. No.: B051227
CAS No.: 112-18-5
M. Wt: 213.4 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Description

N,N-Dimethyldodecylamine is a high-purity, long-chain tertiary amine that serves as a critical synthetic intermediate in organic and surface chemistry research. Its primary research value lies in its role as a direct precursor for the synthesis of quaternary ammonium compounds (Quats), particularly those used as cationic surfactants and phase-transfer catalysts. The molecule features a C12 (dodecyl) hydrophobic tail and a dimethylamino hydrophilic head group, making it an ideal building block for creating amphiphilic structures with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldodecan-1-amine
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InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
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InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN(C)C
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Molecular Formula

C14H31N
Record name N,N-DIMETHYLDODECYLAMINE
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Related CAS

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride)
Record name N,N-Dimethyl-1-dodecanamine
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DSSTOX Substance ID

DTXSID1026906
Record name N,N-Dimethyldodecan-1-amine
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Molecular Weight

213.40 g/mol
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Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name N,N-DIMETHYLDODECYLAMINE
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Record name 1-Dodecanamine, N,N-dimethyl-
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Vapor Pressure

0.01 [mmHg]
Record name N,N-Dimethyldodecylamine
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Color/Form

Liquid

CAS No.

112-18-5, 68390-97-6, 68391-04-8
Record name N,N-DIMETHYLDODECYLAMINE
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Record name Lauryldimethylamine
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Record name N,N-Dimethyl-1-dodecanamine
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Record name Dodecyldimethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the core physical properties of N,N-Dimethyldodecylamine (DDA), a tertiary amine with significant applications as a chemical intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines used in surfactants, cleaning agents, and cosmetics.[1][2] It also serves as a capping agent in the synthesis of nanoparticles.[3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.

Core Physical Properties

This compound, also known as lauryldimethylamine, is typically a colorless to pale yellow liquid at room temperature with a characteristic fish-like odor.[4][5][6] It is a combustible material, though not highly flammable.[2] Key physical and chemical identifiers are summarized in the table below.

IdentifierValue
CAS Number 112-18-5[1]
Molecular Formula C14H31N[1]
Molecular Weight 213.40 g/mol [4]
IUPAC Name N,N-dimethyldodecan-1-amine[4]
Synonyms Lauryldimethylamine, Dodecyldimethylamine[5]

A detailed summary of the quantitative physical properties of this compound is presented in Table 1. These values have been compiled from various sources and represent the typical range observed for this compound.

Table 1: Quantitative Physical Properties of this compound

PropertyValueConditions
Density 0.787 g/mL[1][7]at 20 °C
0.778 g/mLat 25 °C
Boiling Point 80-82 °C[1]at 0.1 mm Hg
110-112 °C[8]at 3 mmHg
260 °C[6]at 760 mmHg (approx.)
265.2 °C[9]at 760 mmHg
Melting Point -20 °C[1][7]
-22 °C[6]
Flash Point >110 °C (>230 °F)[1][6]Closed Cup
113 °C (235.4 °F)[3]Closed Cup
118 °C (244.4 °F)[8][10]
Refractive Index 1.4375[1][6]at 20 °C (n20/D)
Vapor Pressure <129 mmHg[1][3]at 21 °C
Water Solubility Negligible / Very slightly soluble[1][6]
Solubility in Organic Solvents Soluble in methanol, slightly soluble in chloroform.[1][6]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed in Table 1. These protocols are based on widely accepted laboratory practices and standards, such as those from ASTM International.

2.1 Density Determination

The density of a liquid can be determined using several methods. A common and straightforward approach is the gravimetric method.

  • Principle: Density is calculated as the ratio of mass to volume.

  • Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance.

  • Procedure:

    • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

    • The container is filled with a known volume of this compound.

    • The mass of the container with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • The density is calculated by dividing the mass of the liquid by its volume.[11][12] The measurement should be performed at a constant, recorded temperature.[13]

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

  • Principle: A liquid boils when its vapor pressure equals the external pressure.

  • Apparatus: A distillation apparatus or a Thiele tube, a thermometer, and a heating source.

  • Procedure (Distillation Method):

    • A small volume of this compound is placed in a distillation flask with a boiling chip.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a stable ring of condensing vapor is observed on the thermometer bulb.[15][16]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[4]

2.3 Melting Point Determination

For substances that are solid at or below room temperature, the melting point can be determined. This compound has a melting point of approximately -20 °C, so this procedure would require a cryostat.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17]

  • Apparatus: A melting point apparatus or a Thiele tube with a suitable low-temperature bath, a thermometer, and capillary tubes.

  • Procedure (Capillary Method):

    • A small amount of the solidified sample is introduced into a capillary tube.[2]

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a controlled rate.[17]

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

2.4 Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6]

  • Principle: A volatile substance will flash, but not sustain a burn, at its flash point when an ignition source is present.

  • Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[5][6]

  • Procedure (ASTM D93 - Pensky-Martens Closed-Cup Method):

    • The sample is placed in the test cup of the apparatus.

    • The sample is heated at a slow, constant rate while being stirred.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3][8]

2.5 Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent.

  • Principle: "Like dissolves like" - polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

  • Procedure:

    • A small, measured amount of this compound is added to a test tube.

    • A measured volume of the solvent (e.g., water, methanol, chloroform) is added.[18]

    • The mixture is agitated vigorously.

    • The solution is visually inspected for the presence of undissolved solute. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given amount of solvent at a specific temperature.[7]

2.6 Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Principle: The ratio of the speed of light in a vacuum to the speed of light in the substance.[19]

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

    • The line is sharpened and centered, and the refractive index is read from the scale.[19][20] The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

Experimental Workflow Visualization

This compound is a key precursor in the synthesis of various functionalized molecules. The following diagrams illustrate typical experimental workflows.

3.1 Synthesis of Quaternary Ammonium Compounds

Quaternary ammonium salts are synthesized via the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom in this compound.[21]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification This compound This compound Reaction_Vessel Reaction in Solvent (e.g., Chloroform) This compound->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide) Alkylating_Agent->Reaction_Vessel Heating Heating (e.g., 50-55 °C) Reaction_Vessel->Heating Precipitation Precipitation (e.g., with Hexane) Heating->Precipitation After 24h Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Product Quaternary Ammonium Salt Drying->Final_Product

Caption: Workflow for the synthesis of a quaternary ammonium salt.

3.2 Role as a Capping Agent in Nanoparticle Synthesis

This compound can act as a capping agent to stabilize nanoparticles and control their growth during synthesis.[22]

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_formation Nanoparticle Formation Metal_Salt Metal Salt Precursor (e.g., HAuCl4) Mixing Mixing in Solvent (e.g., Toluene) Metal_Salt->Mixing Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Mixing DDA This compound (Capping Agent) DDA->Mixing Reduction Reduction of Metal Ions Mixing->Reduction Nucleation Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Stabilization Stabilization by Capping Agent Growth->Stabilization Final_Product Capped Nanoparticles Stabilization->Final_Product

Caption: Workflow for nanoparticle synthesis using a capping agent.

References

An In-depth Technical Guide to N,N-Dimethyldodecylamine: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with a C12 alkyl chain. Its amphiphilic nature, stemming from a long hydrophobic alkyl tail and a polar amine head group, makes it a versatile chemical intermediate in the synthesis of a wide range of commercially and scientifically important molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data for research and development.

Chemical Structure and Formula

This compound is characterized by a dodecyl group and two methyl groups attached to a central nitrogen atom.

  • Chemical Formula: C₁₄H₃₁N[1][2]

  • IUPAC Name: N,N-dimethyldodecan-1-amine[1]

  • CAS Number: 112-18-5[1][3]

  • Molecular Weight: 213.40 g/mol [1][4]

SMILES String: CCCCCCCCCCCCN(C)C[1]

InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][3] It is very slightly soluble in water and is less dense than water.[1][3]

PropertyValueReference
Melting Point -20 °C (lit.)[3][4]
Boiling Point 80-82 °C at 0.1 mmHg (lit.)[3][4]
Density 0.787 g/mL at 20 °C (lit.)[3][4]
Refractive Index (n20/D) 1.4375 (lit.)[3]
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure <129 mmHg at 21 °C

Synthesis of this compound

One common industrial synthesis route for this compound is the catalytic hydrogenation of N,N-dimethyldodecylamide.

Experimental Protocol: Catalytic Hydrogenation of N,N-Dimethyldodecylamide

This protocol is based on the findings of a study on the synthesis of this compound over a Ni/γ-Al₂O₃ catalyst.[5][6]

Objective: To synthesize this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide.

Materials:

  • N,N-dimethyldodecylamide

  • Ni/γ-Al₂O₃ catalyst

  • Dimethylamine

  • Hydrogen gas

  • Solvent (e.g., a high-boiling point hydrocarbon)

  • Standard laboratory glassware for high-pressure reactions (autoclave/fixed-bed reactor)

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Catalyst Preparation: The Ni/γ-Al₂O₃ catalyst is prepared by the reduction of a NiO/γ-Al₂O₃ precursor. This can be achieved in situ within the reactor.

  • Reaction Setup:

    • In a high-pressure reactor (autoclave or fixed-bed reactor), charge the Ni/γ-Al₂O₃ catalyst.

    • Introduce a solution of N,N-dimethyldodecylamide in a suitable solvent.

    • Introduce dimethylamine into the reaction mixture. The presence of dimethylamine helps to suppress the side reaction that produces dodecyl alcohol.[5]

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas.

    • Heat the reactor to the desired reaction temperature. Optimal conditions from the study suggest a specific temperature and pressure to achieve high conversion and selectivity.[5]

    • Maintain the reaction under constant stirring or flow (in a fixed-bed reactor) for a specified duration.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent and any unreacted starting materials can be removed by distillation.

    • The crude this compound can be purified by fractional vacuum distillation.

  • Analysis:

    • The purity of the final product and the conversion of the starting material can be determined by Gas Chromatography (GC). The study reported a conversion of 98.0% and a selectivity of 99.0% for this compound.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products N,N-dimethyldodecylamide N,N-dimethyldodecylamide Reaction Catalytic Hydrogenation in Autoclave N,N-dimethyldodecylamide->Reaction H2_gas Hydrogen Gas H2_gas->Reaction Catalyst Ni/γ-Al2O3 Catalyst Catalyst->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Purification Filtration & Vacuum Distillation Reaction->Purification Side_Product Dodecyl Alcohol (suppressed) Reaction->Side_Product Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications of this compound

This compound serves as a crucial intermediate in the synthesis of various valuable compounds and finds direct application in several industrial processes.

Precursor for Surfactants

This compound is a key starting material for the production of cationic, amphoteric, and amine oxide surfactants. These surfactants are widely used in cosmetics, cleaning agents, and fabric softeners.[3][4]

A specific application is in the synthesis of zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.[3]

Capping Agent in Nanoparticle Synthesis

This compound is utilized as a capping agent to control the growth and stabilize nanoparticles, such as gold-palladium (Au-Pd) core-shell nanoparticles.[3]

This protocol is a generalized procedure based on the co-reduction method described in the literature.[3][7]

Objective: To synthesize this compound-capped Au(core)-Pd(shell) bimetallic nanoparticles.

Materials:

  • Gold(III) chloride (HAuCl₄) solution

  • Palladium(II) chloride (PdCl₂) solution

  • This compound

  • Toluene (or another suitable organic solvent)

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

  • Standard laboratory glassware

  • UV-Vis spectrophotometer, Transmission Electron Microscope (TEM), and X-ray Diffractometer (XRD) for characterization.

Procedure:

  • Preparation of Precursor Solution:

    • In a flask, prepare a solution of the gold(III) and palladium(II) precursors in toluene.

    • Add this compound to this solution to act as the capping agent. The amine will coordinate with the metal ions.

  • Reduction:

    • While stirring vigorously, add a solution of the reducing agent (e.g., NaBH₄ in a suitable solvent) dropwise to the precursor solution.

    • The reduction of the metal ions will lead to the formation of nanoparticles, which is often indicated by a color change in the solution.

  • Nanoparticle Formation and Stabilization:

    • Continue stirring the solution for a specified period to ensure complete reaction and stabilization of the nanoparticles by the this compound capping layer.

  • Purification:

    • The synthesized nanoparticles can be purified by repeated centrifugation and redispersion in fresh solvent to remove unreacted precursors and excess capping agent.

  • Characterization:

    • UV-Visible Spectroscopy: To confirm the formation of the core-shell structure by observing the characteristic surface plasmon resonance (SPR) bands.

    • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles and to visualize the core-shell structure.

    • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

Nanoparticle_Synthesis cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product Au_precursor Gold(III) Precursor Mixing Mixing in Toluene Au_precursor->Mixing Pd_precursor Palladium(II) Precursor Pd_precursor->Mixing Capping_agent This compound Capping_agent->Mixing Solvent Toluene Solvent->Mixing Reducing_agent Reducing Agent (e.g., NaBH4) Reduction Co-reduction Reducing_agent->Reduction Mixing->Reduction Stabilization Stabilization Reduction->Stabilization Nanoparticles Au(core)-Pd(shell) Nanoparticles Stabilization->Nanoparticles

Caption: Workflow for the synthesis of Au(core)-Pd(shell) nanoparticles.
Corrosion Inhibitor

Derivatives of this compound can act as effective corrosion inhibitors for metals, particularly in acidic environments. They form a protective film on the metal surface, preventing corrosive agents from reaching it.[7][8]

This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of this compound derivatives using electrochemical methods.[4][8]

Objective: To evaluate the corrosion inhibition efficiency of a derivative of this compound on mild steel in an acidic medium (e.g., 1M HCl).

Materials:

  • Mild steel coupons (working electrode)

  • Corrosive medium (e.g., 1M HCl)

  • This compound derivative (inhibitor)

  • Potentiostat/Galvanostat for electrochemical measurements

  • Three-electrode electrochemical cell (working electrode, reference electrode e.g., SCE, and counter electrode e.g., platinum)

  • Polishing materials for the working electrode

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the coupons with acetone, rinse with distilled water, and dry.

  • Electrochemical Measurements:

    • Set up the three-electrode cell with the prepared mild steel coupon as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the corrosive medium (1M HCl) without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

    • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Record the resulting current.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Repeat the measurements in the corrosive medium containing different concentrations of the this compound derivative inhibitor.

  • Data Analysis:

    • Potentiodynamic Polarization: From the Tafel plots (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • Electrochemical Impedance Spectroscopy (EIS): Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values.

Corrosion_Inhibition_Mechanism cluster_components Components cluster_process Mechanism cluster_outcome Outcome Metal Metal Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Inhibitor This compound Derivative Inhibitor->Adsorption Corrosive_Medium Corrosive Medium (e.g., H+, Cl-) Corrosive_Medium->Metal attacks Film_Formation Formation of a Protective Film Adsorption->Film_Formation Film_Formation->Corrosive_Medium blocks Inhibition Corrosion Inhibition Film_Formation->Inhibition

Caption: Logical relationship of corrosion inhibition by this compound derivatives.
Antistatic Agent

Derivatives of this compound, particularly quaternary ammonium salts, are effective antistatic agents. They are incorporated into materials like plastics and textiles to dissipate static charges, thereby preventing dust attraction and improving safety and handling.[7]

Asphalt Emulsifier

This compound also finds application as an asphalt emulsifier, contributing to the stability and application of asphalt in road construction.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[9][10]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a versatile and valuable chemical with a broad range of applications, primarily as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals. Its utility in modern materials science, particularly in the synthesis of nanoparticles, highlights its continued importance in research and development. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in both academic and industrial settings.

References

An In-depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with the CAS number 112-18-5. This versatile compound serves as a crucial intermediate in the synthesis of a variety of chemicals, including surfactants, quaternary ammonium compounds, and amine oxides.[1][2][3][4][5] Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar tertiary amine head group, underpins its utility in a range of industrial and research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification protocols, spectral data, applications in research and drug development, and safety and toxicology information. Detailed experimental workflows and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][5] It is practically insoluble in water but soluble in many organic solvents.[6] Key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₃₁N[6]
Molecular Weight 213.40 g/mol [5][7]
Appearance Colorless to light colored liquid[1]
Odor Fishy[5]
Melting Point -20 °C[4]
Boiling Point 80-82 °C @ 0.1 mm Hg[4]
Density 0.787 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.4375[4]
Vapor Pressure <129 mm Hg at 21 °C[4]
Flash Point >230 °F[6]
Table 2: Solubility and Partition Coefficient
SolventSolubilityReference(s)
Water Practically insoluble/Negligible[6]
Methanol Soluble[6]
Ethanol Soluble[8]
Isopropanol Soluble[8]
Acetone Soluble[8]
Chloroform Slightly soluble[6]
N,N-Dimethylformamide Very soluble[6]
logP (Octanol/Water Partition Coefficient) 5.9[6]

Synthesis and Purification

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Synthesis via Reductive Amination of Dodecanal

This method involves the reaction of dodecanal with dimethylamine in the presence of a reducing agent.

Materials:

  • Dodecanal

  • Dimethylamine (40% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve dodecanal (1 equivalent) in dichloromethane.

  • Add dimethylamine (2 equivalents, 40% solution in water) to the flask.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

Experimental Protocol: Synthesis via Alkylation of Dodecylamine

This method involves the methylation of dodecylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

  • Dodecylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (88%)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add dodecylamine (1 equivalent).

  • Add formic acid (3 equivalents) and formaldehyde (3 equivalents, 37% solution in water) to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours.

  • Cool the mixture to room temperature and basify by the slow addition of 10 M sodium hydroxide solution until the pH is greater than 10.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude this compound obtained from either synthesis can be purified by fractional vacuum distillation to obtain a high-purity product.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: Dodecylamine, Formaldehyde, Formic Acid reaction Eschweiler-Clarke Reaction (Reflux, 8-12h) reactants->reaction workup Aqueous Workup (Basification & Extraction) reaction->workup crude_product Crude this compound workup->crude_product distillation Fractional Vacuum Distillation crude_product->distillation Purify pure_product Pure this compound distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization and Spectral Data

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Set the injector temperature to 250 °C with a split or splitless injection mode.

  • Oven Program: A typical temperature program would be an initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

Workflow for GC-MS Analysis

G sample_prep Sample Preparation (Dilution in Volatile Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Table 3: Spectral Data
TechniqueKey Features and AssignmentsReference(s)
¹H NMR δ ~2.2 ppm (s, 6H, N(CH₃)₂), ~2.2-2.3 ppm (t, 2H, -CH₂-N), ~1.2-1.5 ppm (m, 20H, -(CH₂)₁₀-), ~0.88 ppm (t, 3H, -CH₃)[2][9] (by analogy)
¹³C NMR δ ~59.5 ppm (-CH₂-N), ~45.5 ppm (N(CH₃)₂), ~32-22 ppm (alkyl chain carbons), ~14 ppm (terminal -CH₃)[10]
IR (Infrared) ~2920, 2850 cm⁻¹ (C-H stretch, alkyl), ~2770 cm⁻¹ (C-H stretch, N-CH₃), ~1465 cm⁻¹ (C-H bend, alkyl)[11] (by analogy)
MS (EI) Molecular Ion [M]⁺ at m/z 213. A prominent fragment is often observed at m/z 58 due to α-cleavage, corresponding to [CH₂=N(CH₃)₂]⁺.[12] (by analogy)

Applications in Research and Drug Development

This compound is a versatile compound with applications ranging from being a fundamental chemical intermediate to having direct biological activity.

Chemical Intermediate

The primary use of this compound is as a precursor for the synthesis of other functional molecules.[3]

  • Surfactants: It is a key starting material for the production of this compound N-oxide (DDAO), a widely used non-ionic/zwitterionic surfactant in detergents and for solubilizing proteins in biochemical research.[13][14]

  • Quaternary Ammonium Compounds: It can be quaternized to form cationic surfactants, which are used as fabric softeners, disinfectants, and biocides.[2]

  • Pharmaceutical Intermediates: It has been used as a synthetic intermediate in the preparation of emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[15]

Antimicrobial Activity

As a cationic surfactant at physiological pH, this compound exhibits antimicrobial properties against a range of bacteria and fungi.[16] The primary mechanism of action is the disruption of the cell membrane's integrity.

Mechanism of Antimicrobial Action

G compound This compound (Cationic Head, Lipophilic Tail) attraction Electrostatic Attraction compound->attraction membrane Bacterial Cell Membrane (Negatively Charged) membrane->attraction insertion Insertion of Alkyl Chain into Lipid Bilayer attraction->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption lysis Cell Lysis & Death disruption->lysis

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental Protocol: Evaluation of Antimicrobial Efficacy (Broth Microdilution)

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Role in Drug Delivery

The cationic nature of this compound and similar long-chain amines makes them of interest in the formulation of non-viral gene delivery vectors. Cationic lipids can self-assemble into liposomes that can complex with negatively charged nucleic acids (DNA, RNA) and facilitate their entry into cells.[17][18][19] While this compound itself is a simple molecule, it represents a fundamental structural motif for the design of more complex cationic lipids for use in liposomal and niosomal drug and gene delivery systems.[20]

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Toxicological Data
EndpointResultSpeciesReference(s)
Acute Oral LD50 1450 mg/kgRat
Skin Corrosion/Irritation CorrosiveRabbit
Serious Eye Damage/Irritation Eye irritationRabbit
Aquatic Toxicity Very toxic to aquatic life-[1]

Handling and Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

Tertiary amines, in general, have been noted to have higher promiscuity in in vitro pharmacological profiling and may have less favorable in vivo toxicology profiles compared to primary and secondary amines.[15][21] This is an important consideration in the context of drug development.

Conclusion

This compound is a valuable chemical with a broad range of applications stemming from its amphiphilic tertiary amine structure. Its role as a key intermediate in the synthesis of surfactants and other specialty chemicals is well-established. Furthermore, its inherent antimicrobial properties and its structural relevance to cationic lipids used in drug delivery systems make it a compound of continued interest to researchers in both industrial and academic settings. A thorough understanding of its physicochemical properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

An In-depth Technical Guide to N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyldodecylamine, a tertiary amine that serves as a crucial intermediate in the synthesis of various valuable compounds. This document details its physicochemical properties, outlines key experimental protocols for its synthesis, and explores its applications, particularly as a precursor to the widely used non-ionic surfactant, this compound N-oxide (DDAO).

Core Properties of this compound

This compound, also known as lauryldimethylamine, is a clear, yellowish liquid with a characteristic fish-like odor.[1] It is insoluble in water but soluble in organic solvents.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 213.40 g/mol [1]
Molecular Formula C14H31N[2]
CAS Number 112-18-5
Density 0.787 g/mL at 20 °C
Boiling Point 80-82 °C at 0.1 mmHg
Melting Point -20 °C
Refractive Index n20/D 1.4375
Log Kow 5.47[3]

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common synthetic routes.

Synthesis from Dodecylamine, Formaldehyde, and Formic Acid

This method, a variation of the Eschweiler-Clarke reaction, provides a cost-effective and high-yielding route to this compound.

Materials:

  • Dodecylamine (20 g, 0.108 mol)

  • Formic acid (5 mL, 0.162 mol)

  • Formaldehyde (5.86 g)

  • Round bottom flask

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Place dodecylamine in a round bottom flask and cool it in an ice bath.

  • Slowly add formic acid dropwise until a clear solution is obtained.

  • To this solution, add formaldehyde.

  • Reflux the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete, evaporate the crude product using a rotary evaporator.

  • Purify the product by crystallization to obtain this compound.

Synthesis via Catalytic Hydrogenation of N,N-Dimethyldodecylamide

This industrial method involves the catalytic hydrogenation of N,N-dimethyldodecylamide.

Materials:

  • N,N-Dimethyldodecylamide

  • Ni/γ-Al2O3 catalyst

  • Dimethylamine

  • Autoclave reactor

Procedure:

  • The NiO/γ-Al2O3 catalyst is reduced in an autoclave.

  • N,N-Dimethyldodecylamide is hydrogenated over the Ni/γ-Al2O3 catalyst.

  • Dimethylamine is introduced into the raw materials to suppress side reactions, such as the formation of dodecyl alcohol and dimethylamine.[4]

  • The reaction is carried out under conditions that promote the conversion of N,N-dimethyldodecylamide to this compound with high selectivity and yield.[4]

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of this compound N-oxide (DDAO), a versatile non-ionic surfactant.

Synthesis of this compound N-oxide (DDAO)

The conversion of this compound to DDAO is a straightforward oxidation reaction.

Synthesis_of_DDAO DDA This compound DDAO This compound N-oxide (DDAO) DDA->DDAO Oxidation Oxidant Hydrogen Peroxide (H2O2) Oxidant->DDAO

Caption: Synthesis of DDAO from this compound.

DDAO is widely used in various applications:

  • Biochemical Research: As a non-ionic detergent for solubilizing proteins and studying macromolecular interactions. It is particularly effective for isolating and purifying membrane proteins.

  • Consumer Products: It acts as a foam stabilizer and surfactant in products like dishwashing detergents.

  • Antimicrobial Agent: DDAO exhibits antimicrobial properties against common bacteria such as S. aureus and E. coli.[5]

Biological Activity and Significance

While this compound itself is primarily a synthetic intermediate, its metabolic pathway has been studied. Metabolism generally occurs through the fission of the Calkyl-N bond, forming dimethylamine and decanal, which significantly reduces the toxicity of the parent compound.[3]

The biological significance of this class of molecules is more pronounced in its N-oxide derivative, DDAO. DDAO's ability to interact with and unfold proteins at concentrations above its critical micelle concentration (CMC) makes it a valuable tool in structural biology and protein chemistry.[6]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the logical progression from the synthesis of this compound to its primary application as a precursor for DDAO, which is then utilized in various scientific and commercial fields.

Logical_Workflow cluster_synthesis Synthesis of this compound cluster_conversion Conversion to DDAO cluster_applications Applications of DDAO Dodecylamine Dodecylamine Synthesis Chemical Synthesis Dodecylamine->Synthesis Reagents Formaldehyde, Formic Acid Reagents->Synthesis DDA This compound Synthesis->DDA Oxidation Oxidation (e.g., with H2O2) DDA->Oxidation DDAO This compound N-oxide (DDAO) Oxidation->DDAO Biochem Biochemical Research (Protein Solubilization) DDAO->Biochem Consumer Consumer Products (Surfactant, Foam Stabilizer) DDAO->Consumer Antimicrobial Antimicrobial Formulations DDAO->Antimicrobial

References

A Deep Dive into the Solubility of N,N-Dimethyldodecylamine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyldodecylamine, a tertiary amine pivotal in the synthesis of quaternary ammonium compounds, surfactants, and other chemical intermediates. Understanding its solubility is critical for its application in various research and development settings, including drug formulation and material science.

Solubility Profile of this compound

This compound, a long-chain aliphatic tertiary amine, exhibits distinct solubility behavior dictated by its molecular structure, which features a polar amine head and a long, nonpolar hydrocarbon tail.

Aqueous Solubility

The solubility of this compound in water is consistently reported as very low. Qualitative assessments describe its aqueous solubility as "very slightly soluble," "insoluble," or "negligible".[1][2][3][4][5] This poor water solubility is attributed to the hydrophobic nature of the twelve-carbon alkyl chain, which dominates over the polarity of the dimethylamino group.

Solubility in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeQualitative Solubility
WaterProtic, PolarNegligible/Insoluble[1][2][3][4][5]
MethanolProtic, PolarSlightly Soluble[4]
ChloroformNonpolarSlightly Soluble[4]
N,N-DimethylformamideAprotic, PolarVery Soluble[6]
Glacial Acetic AcidProtic, PolarSparingly Soluble[6]

Experimental Determination of Solubility

While specific experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be derived from standard laboratory practices for assessing the solubility of amines.

General Experimental Protocol for Qualitative Solubility Assessment

This protocol outlines a common method for the initial determination of amine solubility in various solvents.

  • Preparation: Dispense a small, measured amount of this compound (e.g., 100 mg) into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a measured volume of the solvent to be tested (e.g., 3 mL).

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: Allow the mixture to stand and observe for any undissolved solute. The presence of a separate layer or solid particles indicates insolubility or partial solubility.

  • Classification: Based on the visual inspection, classify the solubility as soluble, partially soluble, or insoluble.

For a more quantitative assessment, techniques such as gravimetric analysis, spectroscopy, or chromatography would be employed, where a saturated solution is prepared, and the concentration of the dissolved amine is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Weigh this compound B Measure Solvent Volume C Combine Amine and Solvent B->C D Agitate/Mix (e.g., Vortex) C->D E Equilibrate (Allow to Settle) D->E F Visual Observation (Qualitative) E->F G Separation of Phases (If Insoluble) E->G If phases separate I Solubility Classification F->I H Quantitative Measurement (e.g., Spectroscopy, Gravimetry) G->H J Quantitative Solubility Value H->J

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Conclusion

This compound is a chemical with limited aqueous solubility but demonstrates solubility in a range of organic solvents. The lack of extensive quantitative solubility data in publicly accessible literature highlights an area for further investigation, which would be highly beneficial for optimizing its use in various scientific and industrial applications. The provided general experimental protocol serves as a foundational method for researchers to systematically explore its solubility characteristics in novel solvent systems.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-Dimethyldodecylamine and its N-Oxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N,N-Dimethyldodecylamine and its widely studied derivative, this compound N-oxide (DDAO). Understanding the CMC is fundamental for the application of these amphiphilic molecules in various fields, including drug delivery, biotechnology, and formulation science. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual representations of experimental workflows.

Introduction to this compound and its N-Oxide

This compound is a tertiary amine with a 12-carbon alkyl chain, rendering it hydrophobic, and a dimethylamino head group, which is weakly hydrophilic. Its N-oxide derivative, this compound N-oxide (DDAO), also known as lauryldimethylamine oxide (LDAO), is a zwitterionic or non-ionic surfactant depending on the pH of the solution.[1][2] At acidic pH, the amine oxide group can be protonated, leading to cationic behavior, while at neutral to high pH, it is non-ionic.[1][3] This pH-dependent nature influences its self-assembly into micelles. Due to its extensive use in biochemical applications, such as the solubilization and purification of membrane proteins, the CMC of DDAO is more extensively characterized in scientific literature than its tertiary amine precursor.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a key parameter that indicates the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This process is influenced by several factors, including temperature, pH, and the ionic strength of the medium. The following tables summarize the available quantitative data for the CMC of this compound N-oxide (DDAO). Currently, there is a lack of readily available and specific CMC data for the non-oxidized this compound in the public domain.

Table 1: Critical Micelle Concentration of this compound N-Oxide (DDAO) in Aqueous Solution

Temperature (°C)CMC (mM)Method of DeterminationReference
251-2Not Specified
251.57Surface Tension[4]
Not Specified0.33*Surface Tension[4]

*Note: This value is for a biodegradable analogue, N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO), which was found to be more hydrophobic.

Table 2: Effect of Ionic Strength on the CMC of this compound N-Oxide (DDAO) at 25°C

NaCl Concentration (M)CMC of Cationic DDAO (mM)CMC of Non-ionic DDAO (mM)Method of DeterminationReference
0~1.7~1.7Surface Tension[5]
0.01~1.2~1.6Surface Tension[5]
0.03~0.8~1.5Surface Tension[5]
0.1~0.4~1.3Surface Tension[5]
0.3~0.18~1.1Surface Tension[5]
1.0~0.05~0.7Surface Tension[5]
3.0~0.01~0.3Surface Tension[5]

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration can be achieved through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.

Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

  • Solution Preparation: A stock solution of the surfactant (e.g., DDAO) is prepared in a suitable solvent (typically high-purity water). A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

  • Instrumentation: A tensiometer, which can employ methods such as the du Noüy ring, Wilhelmy plate, or pendant drop, is used to measure the surface tension.

  • Measurement:

    • The tensiometer is calibrated according to the manufacturer's instructions.

    • The surface tension of the pure solvent is measured as a baseline.

    • The surface tension of each diluted surfactant solution is measured, typically starting from the most dilute to minimize contamination.

    • For each measurement, it is crucial to allow the system to reach equilibrium.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot (the steeply decreasing part and the plateau).

Conductivity Method

This method is particularly suitable for ionic surfactants, but can also be used for zwitterionic surfactants like DDAO under conditions where they carry a net charge.

Principle: The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers, which act as charge carriers.[6] Above the CMC, the formation of micelles, which are larger and have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6]

Detailed Methodology:

  • Solution Preparation: A series of surfactant solutions of known concentrations are prepared, similar to the surface tension method.

  • Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

  • Measurement:

    • The conductivity cell is rinsed with and then filled with the surfactant solution, starting from the lowest concentration.

    • The conductivity of each solution is measured after temperature equilibration.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.

Principle: Certain fluorescent molecules, known as probes (e.g., pyrene), have fluorescence properties that are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or a change in the intensity of certain vibronic bands.[7]

Detailed Methodology:

  • Solution Preparation: A series of surfactant solutions are prepared. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent like acetone) is added to each solution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions.

  • Instrumentation: A fluorescence spectrophotometer is used to measure the fluorescence spectra.

  • Measurement:

    • The fluorescence emission spectrum of the probe is recorded for each surfactant concentration at a fixed excitation wavelength. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.

  • Data Analysis: The ratio of the fluorescence intensities (e.g., I1/I3 for pyrene) is plotted against the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for CMC determination.

Surface_Tension_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Sample Surface Tension prep_dilutions->measure_samples calibrate Calibrate Tensiometer measure_solvent Measure Solvent Surface Tension calibrate->measure_solvent measure_solvent->measure_samples plot_data Plot Surface Tension vs. log(Concentration) measure_samples->plot_data determine_cmc Determine CMC from Intersection of Slopes plot_data->determine_cmc

Caption: Workflow for CMC determination using the surface tension method.

Conductivity_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Conductivity of Samples prep_dilutions->measure_samples calibrate Calibrate Conductivity Meter calibrate->measure_samples plot_data Plot Conductivity vs. Concentration measure_samples->plot_data determine_cmc Determine CMC from Breakpoint plot_data->determine_cmc

Caption: Workflow for CMC determination using the conductivity method.

Fluorescence_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_probe Add Fluorescent Probe prep_dilutions->add_probe measure_spectra Measure Fluorescence Spectra add_probe->measure_spectra plot_data Plot Intensity Ratio vs. Concentration measure_spectra->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a critical parameter for understanding and utilizing the properties of this compound and its N-oxide derivative. While extensive data is available for DDAO, particularly concerning the influence of ionic strength, further research is needed to fully characterize the CMC of the parent amine and the effects of a broader range of pH and temperature conditions on DDAO. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately determine the CMC and further investigate the behavior of these important surfactants.

References

N,N-Dimethyldodecylamine: An In-depth Technical Guide to its Surfactant Properties and the Prevalent N-Oxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties associated with N,N-Dimethyldodecylamine and its more commonly studied and utilized derivative, this compound N-oxide (DDAO). While this compound serves as a crucial intermediate in the synthesis of various surfactants, it is the N-oxide form that exhibits the extensive and well-documented surfactant characteristics sought after in research and pharmaceutical applications.[1][2] This guide will first address the known properties of this compound before delving into a detailed exploration of the surfactant profile of DDAO.

This compound: A Surfactant Precursor

This compound is a tertiary amine that is primarily utilized as a chemical intermediate for the production of quaternary ammonium compounds, amine oxides, and betaine surfactants.[2] Its own surfactant properties are not extensively documented in scientific literature, with its principal role being a building block for more complex surfactant molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C14H31N[2][3]
Molecular Weight 213.41 g/mol [4]
Appearance Clear to slightly hazy, colorless to yellow liquid[3][5]
Odor Fish-like[3][5]
Melting Point -20 °C[2]
Boiling Point 80-82 °C at 0.1 mmHg[2]
Density 0.787 g/mL at 20 °C[2]
Surface Tension 25.2 mN/m (at 1 g/L and 25°C)[2]
Solubility Insoluble in water[3][5]

This compound N-oxide (DDAO): A Versatile Zwitterionic Surfactant

This compound N-oxide, also known as lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant at neutral and acidic pH and non-ionic at high pH.[6][7] It is widely recognized for its use in various applications, including as a foam booster in detergents, for the solubilization and purification of membrane proteins, and in personal care products.[6][7][8]

Core Surfactant Properties of DDAO

The surfactant properties of DDAO are well-characterized and are summarized in the table below.

PropertyValueConditionsReference
Critical Micelle Concentration (CMC) 1-2 mMIn water
Critical Micelle Concentration (CMC) 1.57 mM-[9]
Aggregation Number ~57.5-[9]
Cloud Point Not exhibited293-373 K[9]
Molecular Weight 229.40 g/mol -
Experimental Protocols for Determining Surfactant Properties

The determination of the surfactant properties of DDAO involves several key experimental techniques.

1. Critical Micelle Concentration (CMC) Determination:

  • Surface Tension Method: The CMC is determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[10][11] A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[11]

  • Conductivity Method: This method is suitable for ionic or zwitterionic surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles and thus the CMC.[12]

  • Fluorescence Probe Method: A fluorescent probe, such as pyrene, is added to the surfactant solutions. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Upon micelle formation, the pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum, which can be used to determine the CMC.[6][7]

2. Aggregation Number Determination:

  • Light Scattering Techniques: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful methods for determining the aggregation number of micelles. SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be calculated. DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles.[9]

3. Cloud Point Determination:

  • For non-ionic and some zwitterionic surfactants, the cloud point is the temperature at which an aqueous solution of the surfactant becomes cloudy as it is heated. This phase separation is reversible upon cooling. The cloud point is typically determined by visual observation of the solution in a temperature-controlled water bath.

4. Krafft Point Determination:

The Krafft temperature is the minimum temperature at which a surfactant forms micelles.[13][14] Below the Krafft point, the solubility of the surfactant is lower than its CMC.[13] It is determined by measuring the solubility of the surfactant as a function of temperature. The Krafft point is the temperature at which a sharp increase in solubility occurs, corresponding to the onset of micelle formation.[15]

Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for characterizing the key properties of a surfactant like DDAO.

Surfactant_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Characterization Synthesis Synthesize this compound Oxidation Oxidize to DDAO Synthesis->Oxidation Purification Purify DDAO Oxidation->Purification Prep_Solutions Prepare Aqueous Solutions of Varying Concentrations Purification->Prep_Solutions CMC_Determination Determine Critical Micelle Concentration (CMC) Prep_Solutions->CMC_Determination Aggregation_Number Determine Aggregation Number Prep_Solutions->Aggregation_Number Cloud_Point Determine Cloud Point Prep_Solutions->Cloud_Point Krafft_Point Determine Krafft Point Prep_Solutions->Krafft_Point Surface_Tension Surface Tension Method CMC_Determination->Surface_Tension Conductivity Conductivity Method CMC_Determination->Conductivity Fluorescence Fluorescence Probe Method CMC_Determination->Fluorescence Light_Scattering Light Scattering (SLS/DLS) Aggregation_Number->Light_Scattering Visual_Observation Visual Observation with Temperature Control Cloud_Point->Visual_Observation Solubility_Measurement Solubility vs. Temperature Krafft_Point->Solubility_Measurement

Caption: Workflow for the synthesis and characterization of DDAO surfactant properties.

Signaling Pathway of Micelle Formation

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the monomers self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic head groups are exposed to the water.

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle [Surfactant] increases Micelle2 Micelle Micelle->Micelle2 [Surfactant] increases further Monomer2 Monomer Micelle->Monomer2 Dynamic Equilibrium

Caption: Schematic of micelle formation as surfactant concentration increases.

References

A Technical Guide to N,N-Dimethyldodecylamine N-oxide (LDAO): Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N-Dimethyldodecylamine N-oxide (LDAO), a zwitterionic surfactant, is a pivotal tool in biochemical and pharmaceutical research, particularly for the solubilization, purification, and structural analysis of membrane proteins.[1] Its utility stems from a unique combination of properties, including a C12 alkyl chain and a polar amine oxide headgroup, which allow it to effectively mimic the amphipathic environment of the lipid bilayer while being non-denaturing.[2][3] This guide provides an in-depth examination of the core physicochemical, micellization, and thermodynamic properties of LDAO. It details established experimental protocols for determining these characteristics and explores its critical role in drug development and membrane protein research. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound N-oxide, also known as lauryldimethylamine oxide (LDAO) or DDAO, is an amine oxide-based zwitterionic surfactant.[2] It possesses a 12-carbon hydrophobic alkyl tail and a hydrophilic headgroup containing both a positive (quaternary amine) and negative (oxide) charge, rendering the molecule electrically neutral over a wide pH range. This zwitterionic nature, combined with its non-denaturing properties, makes LDAO exceptionally effective for extracting integral membrane proteins from their native lipid environments and maintaining their structural and functional integrity in solution.[1][2][4] Its ability to form small, stable micelles is particularly advantageous for structural biology techniques like X-ray crystallography and cryo-electron microscopy.[4][5][6] This document serves as a technical resource, consolidating the essential properties of LDAO and the methodologies used to characterize them.

Physicochemical Properties

LDAO is a white, crystalline solid at room temperature.[2][7] Its chemical structure and fundamental properties are summarized in Table 1. The long alkyl chain confers hydrophobicity, while the amine oxide headgroup provides hydrophilicity, defining its amphipathic character. Its solubility varies significantly depending on the solvent; it is soluble in ethanol but has limited solubility in aqueous buffers like PBS at neutral pH.[1][7]

Property Value References
Synonyms Lauryldimethylamine N-oxide, DDAO, Lauramine Oxide[1][2][8]
CAS Number 1643-20-5[1][2]
Chemical Formula C₁₄H₃₁NO[1][2][8]
Molecular Weight 229.40 g/mol [1][2][8]
Appearance White solid / Crystalline powder[2][7]
Melting Point 132-133 °C[2]
Density 0.996 g/cm³[2][8]
SMILES CCCCCCCCCCCC--INVALID-LINK--(C)[O-][1][2]

Micellization and Aggregation Properties

Like all surfactants, LDAO molecules in an aqueous solution self-assemble into organized structures called micelles above a specific concentration known as the Critical Micelle Concentration (CMC).[9] Below the CMC, LDAO exists primarily as monomers. As the concentration increases to the CMC, the monomers aggregate to shield their hydrophobic tails from water, forming a hydrophobic core with their hydrophilic headgroups facing the aqueous solvent.[10] This process is a key characteristic of any surfactant.[9]

The number of individual surfactant molecules that form a single micelle is defined as the aggregation number (Nagg).[11][12] For LDAO, the micelle size is relatively small, which is often a desirable trait in structural studies of membrane proteins.[5] The micellar molecular weight of LDAO has been determined to be in the range of 20-22 kDa, and this size is not significantly influenced by increases in detergent concentration within typical experimental ranges.[13][14]

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 a4 micelle Micelle a4->micelle [Surfactant] > CMC a5 l1 LDAO Monomers

Figure 1: Diagram of LDAO micelle formation above the Critical Micelle Concentration (CMC).

The key micellization and aggregation properties of LDAO are summarized in Table 2.

Property Value References
Critical Micelle Concentration (CMC) 1-2 mM[1][7]
CMC (alternative value) 1.70 mM[2]
Aggregation Number (Nagg) ~87-96 monomers/micelle (calculated from MW)[13][14]
Micelle Molecular Weight ~20.2 - 22.1 kDa[13][14]

Thermodynamic Properties of Micellization

The self-assembly of surfactants into micelles is a thermodynamically spontaneous process driven by complex energetic contributions.[10] The thermodynamics of micellization are governed by the change in Gibbs free energy (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) components.[10][15]

ΔG°mic = ΔH°mic - TΔS°mic

The process is primarily driven by the hydrophobic effect.[10][15] The release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solvent results in a significant increase in the entropy of the system (ΔS°mic > 0), which is the main driving force for micellization.[10] The enthalpy change (ΔH°mic) is often positive (endothermic) because energy is required to break the structured water layers surrounding the monomers.[10] However, as temperature increases, the enthalpic contribution can become negative (exothermic).[10][16] The overall negative value of ΔG°mic indicates that micelle formation is a spontaneous process.[10]

Thermodynamic Parameter Description Typical Sign for Micellization
Gibbs Free Energy (ΔG°mic) Indicates the spontaneity of the process.Negative
Enthalpy (ΔH°mic) Heat change associated with micelle formation.Often positive (endothermic) at lower temperatures.
Entropy (ΔS°mic) Change in disorder, primarily from the hydrophobic effect.Positive and the dominant driving force.

Applications in Research and Drug Development

LDAO's primary and most critical application is in the study of integral membrane proteins. These proteins are notoriously difficult to study due to their insolubility in aqueous solutions. LDAO acts as a solubilizing agent, extracting the protein from the cell membrane and creating a protein-detergent complex that is soluble and stable for further analysis.[1]

The process involves LDAO micelles integrating into the lipid bilayer, disrupting it, and subsequently encapsulating the membrane protein within a detergent micelle. This shields the protein's hydrophobic transmembrane domains from the aqueous environment. LDAO is considered a "harsher" detergent compared to others like DDM, but proteins that remain stable in LDAO are often more robust and more likely to yield high-resolution structures.[4][5]

Protein_Solubilization cluster_membrane Cell Membrane cluster_micelle Protein-Detergent Complex p Membrane Protein l1 l2 l3 l4 l5 l6 p_sol Solubilized Protein m1 m2 m3 m4 m5 m6 ldao_micelle LDAO Micelles ldao_micelle->p  Solubilization

Figure 2: LDAO-mediated solubilization of an integral membrane protein from the lipid bilayer.

Beyond protein solubilization, LDAO is used in:

  • Virus Inactivation: For enveloped viruses, demonstrating its broad utility in biotechnology.[1]

  • Drug Delivery: As part of reverse micelle systems to encapsulate proteins and nucleic acids.[1]

  • Click Chemistry: To enhance the efficiency and kinetics of copper-free click chemistry reactions, which is relevant for developing conjugate vaccines.[17][18]

Experimental Protocols

Accurate determination of LDAO's properties is crucial for its effective application. The following sections detail the methodologies for measuring its core characteristics.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its dependence on concentration.[9][19][20] Common techniques include surface tensiometry, conductivity, and fluorescence spectroscopy.[20][21]

Methodology: Surface Tension Measurement [21]

  • Preparation: Prepare a series of LDAO solutions in deionized water or a suitable buffer with concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM).

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Analysis: Plot the surface tension (γ) as a function of the logarithm of the LDAO concentration (log C).

  • CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes abruptly, is the CMC.[21] This point can be determined by the intersection of the two linear portions of the curve.[21]

Methodology: Conductivity Measurement [22] This method is applicable to ionic or zwitterionic surfactants like LDAO.

  • Preparation: Prepare a stock solution of LDAO.

  • Titration: Begin with a known volume of deionized water or buffer in a beaker with a conductivity probe. Titrate the LDAO stock solution into the beaker in small, precise increments, recording the conductivity after each addition.

  • Analysis: Plot the measured conductivity against the total LDAO concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. Below the CMC, conductivity increases more steeply as more charge-carrying monomers are added.[22] Above the CMC, the slope decreases because the newly added monomers form micelles, which have lower mobility than individual ions. The intersection of these two lines indicates the CMC.

CMC_Workflow start Start prep Prepare LDAO solutions of varying concentrations start->prep measure Measure physical property (e.g., Surface Tension, Conductivity) prep->measure plot Plot Property vs. log[LDAO] measure->plot analyze Identify inflection point (break in the curve) plot->analyze cmc Determine CMC analyze->cmc end End cmc->end

Figure 3: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Determination of Aggregation Number (Nagg)

Methodology: Light Scattering [23][24] Static Light Scattering (SLS) is a powerful technique for directly measuring the mass-averaged molecular weight of micelles, from which Nagg can be calculated.[24]

  • Preparation: Prepare several LDAO solutions at concentrations above the CMC in a filtered, dust-free buffer.

  • Measurement: Use a light scattering instrument to measure the intensity of scattered light from each solution at various angles.

  • Analysis: A Zimm plot is constructed by plotting the inverse of the excess scattered light intensity against both the scattering angle and the concentration.

  • Nagg Calculation: The molecular weight of the micelle (Mw) is determined from the zero-angle and zero-concentration intercept of the Zimm plot. The aggregation number is then calculated as: Nagg = Mw (micelle) / Mw (monomer)

Dynamic Light Scattering (DLS) can also be used to measure the hydrodynamic radius of the micelles, which can provide an estimate of the aggregation number, although it requires assumptions about micelle shape.[23][24]

Methodology: Steady-State Fluorescence Quenching [25][26] This technique relies on the quenching of a fluorescent probe that is solubilized within the micelles by a quencher molecule that also partitions into the micelles.

  • Reagents: A fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., coumarin 153 or 9-methyl anthracene).[25][26]

  • Preparation: Prepare a set of LDAO solutions at a fixed concentration above the CMC. Add a constant, low concentration of the probe to each. Then, add varying concentrations of the quencher to the solutions.

  • Measurement: Measure the fluorescence intensity (I) of the probe in each sample using a fluorimeter. Also, measure the intensity of a sample with no quencher (I₀).

  • Analysis: The quenching process often follows Poisson statistics. A plot of ln(I₀/I) versus the concentration of the quencher [Q] yields a straight line.[25]

  • Nagg Calculation: The aggregation number (N) can be derived from the slope of this line, as the relationship is given by: ln(I₀/I) = [Q] * N / ([S] - CMC) where [S] is the total surfactant concentration.[25][27]

Determination of Thermodynamic Parameters

Methodology: Isothermal Titration Calorimetry (ITC) [28][29] ITC directly measures the heat changes associated with chemical reactions, making it ideal for studying the thermodynamics of micellization.[29] A single ITC experiment can simultaneously yield the CMC and the enthalpy of micellization (ΔH°mic).[29][30]

  • Setup: The ITC instrument consists of a sample cell and a reference cell. The sample cell contains water or buffer, and a syringe is filled with a concentrated LDAO solution.

  • Titration: The concentrated LDAO solution is injected into the sample cell in a series of small, precise aliquots. The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition: The raw data is a series of peaks, where each peak corresponds to a single injection. The area under each peak represents the heat change for that injection.

  • Analysis: A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. This binding isotherm will show a distinct sigmoidal shape.[29] The inflection point of this curve corresponds to the CMC. The plateau region of the curve represents the enthalpy of micellization (ΔH°mic).[29]

  • Calculation of ΔG°mic and ΔS°mic: Once the CMC and ΔH°mic are known, the Gibbs free energy and entropy of micellization can be calculated using thermodynamic equations.

Conclusion

This compound N-oxide (LDAO) is a versatile and powerful zwitterionic surfactant with well-characterized physicochemical properties. Its low critical micelle concentration and ability to form small, stable micelles make it an indispensable tool for the solubilization and structural characterization of membrane proteins, thereby playing a crucial role in drug discovery and fundamental biological research. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the key parameters of LDAO, ensuring its optimal and effective use in the laboratory. A thorough understanding of its properties, as outlined here, is essential for leveraging its full potential in advancing scientific discovery.

References

mechanism of action of N,N-Dimethyldodecylamine as a surfactant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyldodecylamine as a Surfactant

Executive Summary

This compound (DDA) is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl) and a dimethylamino head group.[1][2] Its molecular structure confers amphiphilic properties, making it a versatile surfactant and a crucial intermediate in the synthesis of other surface-active agents, such as quaternary ammonium compounds and amine oxides.[2][3][4] The primary mechanism of action for DDA as a surfactant is driven by its ability to adsorb at interfaces, reduce surface tension, and form micelles in solution. A key feature of DDA is its pH-dependent behavior; it acts as a cationic surfactant at low pH and a non-ionic surfactant at higher pH. This property is fundamental to its function in various applications, including its role as a penetration enhancer in drug delivery systems where it interacts with and disrupts biological membranes.

Physicochemical Properties

The surfactant behavior of this compound is a direct consequence of its chemical and physical properties. The long hydrophobic dodecyl tail and the polar, ionizable dimethylamino head group define its interaction with polar and non-polar environments.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₃₁N [1][2]
Molecular Weight 213.40 g/mol [1][2]
Appearance Clear yellow to colorless liquid with a fish-like odor [1][3]
Melting Point -20 °C [2][3][4]
Boiling Point 80-82 °C @ 0.1 mm Hg [2][3][4]
Density 0.787 g/mL at 20 °C [2][3][4]
pKa 9.78 - 9.97 [3][5]
Water Solubility Very slightly soluble / Negligible [3][4]
Surface Tension 25.2 mN/m (1 g/L at 25°C) [3]

| Log Kow (Octanol-Water Partition Coefficient) | 5.47 (calculated for the non-protonated form) |[5] |

Core Surfactant Mechanism of Action

The fundamental action of DDA as a surfactant is based on its amphiphilic nature, leading to adsorption at interfaces and self-assembly into micelles in the bulk phase.

Adsorption at Interfaces and Surface Tension Reduction

Due to its dual hydrophobic and hydrophilic character, DDA molecules preferentially migrate to interfaces (e.g., air-water, oil-water). The hydrophobic dodecyl tail orients away from the aqueous phase, while the polar dimethylamino head group remains in contact with water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[6] The efficiency of a surfactant is often measured by how much it can lower this tension.[7][8]

Micelle Formation and Critical Micelle Concentration (CMC)

As the concentration of DDA in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to aggregate into spherical structures called micelles.[6][9] In these aggregates, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a key characteristic of surfactants and is crucial for their solubilizing and cleaning capabilities.[9]

pH-Dependent Behavior

As a tertiary amine, DDA's behavior is highly dependent on the pH of the solution.[5]

  • At Low pH (pH < pKa): The dimethylamino head group becomes protonated, forming a positively charged ammonium ion (C₁₂H₂₅N⁺H(CH₃)₂). In this state, DDA functions as a cationic surfactant .

  • At High pH (pH > pKa): The head group is deprotonated and remains in its neutral, non-ionic tertiary amine form (C₁₂H₂₅N(CH₃)₂).

This pH-responsive ionization is a critical feature, influencing its solubility, interaction with charged surfaces, and its mechanism of action in biological systems.[5][10]

pH_Dependent_Ionization Low_pH Low pH (pH < pKa) Cationic Cationic Form (Protonated) R-N⁺H(CH₃)₂ Low_pH->Cationic Protonation High_pH High pH (pH > pKa) NonIonic Non-Ionic Form (Deprotonated) R-N(CH₃)₂ High_pH->NonIonic Deprotonation Cationic->NonIonic + OH⁻ NonIonic->Cationic + H⁺

Caption: pH-dependent equilibrium of this compound.

Mechanism as a Penetration Enhancer in Drug Delivery

In pharmaceutical sciences, surfactants like DDA are utilized as chemical penetration enhancers to improve the transdermal delivery of drugs.[11][12][13] The mechanism involves the reversible disruption of the skin's primary barrier, the stratum corneum.

Interaction with Lipid Bilayers

The stratum corneum's barrier function is primarily due to its unique intercellular lipid matrix. DDA enhances permeability by interacting with and disrupting this organized lipid structure.[11][13]

  • Partitioning: The hydrophobic dodecyl tail of DDA partitions into the hydrophobic core of the lipid bilayer.

  • Disruption: This intercalation disrupts the highly ordered packing of the lipid chains, increasing the fluidity and permeability of the membrane.[14]

  • Pore Formation: At higher concentrations, surfactants can solubilize lipid components, leading to the formation of transient pores or mixed micelles, which create pathways for drug molecules to pass through.

The cationic form of DDA (at lower pH) can also interact electrostatically with negatively charged components of cell membranes, further facilitating its disruptive action.

Caption: DDA-mediated disruption of a lipid bilayer for drug penetration.
Modulation of Tight Junctions

Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells.[15][16] Some penetration enhancers can transiently open these junctions, increasing paracellular drug transport.[17][18] The mechanism involves interaction with tight junction proteins like claudins and occludin, often mediated by intracellular signaling pathways such as protein kinase C (PKC) activation or changes in intracellular calcium levels. While this mechanism is well-established for some surfactants, the specific effect of DDA on tight junctions requires further targeted investigation.

Experimental Protocols

Characterizing the surfactant properties of DDA and its interaction with biological models involves several key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant.[7][9]

  • Methodology: Surface Tensiometry

    • Preparation: Prepare a series of aqueous solutions of DDA with increasing concentrations, ensuring the pH is controlled to maintain a consistent ionization state.

    • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).

    • Analysis: Plot the surface tension as a function of the logarithm of the DDA concentration.

    • CMC Determination: The plot will show an initial sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.[6][9]

CMC_Workflow prep 1. Prepare DDA solutions (various concentrations) measure 2. Measure Surface Tension (Tensiometer) prep->measure plot 3. Plot Data (Surface Tension vs. log[DDA]) measure->plot analyze 4. Identify Inflection Point plot->analyze cmc Result: CMC Value analyze->cmc

Caption: Workflow for CMC determination via surface tensiometry.
Assessment of Membrane Permeabilization

  • Methodology: Liposome Dye Leakage Assay

    • Liposome Preparation: Prepare unilamellar vesicles (liposomes) encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration.[19] Remove any unencapsulated dye by gel filtration.

    • Incubation: Add varying concentrations of DDA to the liposome suspension. A control sample with a known membrane-lysing agent (e.g., Triton X-100) is used to determine 100% leakage, and a buffer-only sample for 0% leakage.

    • Fluorescence Measurement: Monitor the fluorescence intensity over time. Disruption of the liposome membrane by DDA causes calcein to leak out into the larger external volume.

    • Analysis: The dilution of the dye relieves the self-quenching, resulting in a measurable increase in fluorescence. The rate and extent of fluorescence increase are proportional to the membrane-permeabilizing activity of the surfactant.

Evaluation of In Vitro Cytotoxicity

It is crucial to assess the potential toxicity of any penetration enhancer.

  • Methodology: Neutral Red Uptake (NRU) Assay

    • Cell Culture: Seed a suitable cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate and culture until a confluent monolayer is formed.[20]

    • Treatment: Expose the cells to a range of DDA concentrations for a defined period (e.g., 24 hours).

    • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye. Viable cells will take up the dye and store it in their lysosomes.

    • Extraction: Wash the cells to remove excess dye, then add a destain solution to extract the dye from the lysosomes.

    • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability, allowing for the calculation of an IC₅₀ value (the concentration that causes 50% inhibition of viability).[20]

Conclusion

The is multifaceted, stemming from its fundamental amphiphilic and pH-responsive chemical structure. Its ability to reduce surface tension and form micelles underpins its utility in cleaning and formulation. In the context of drug development, its capacity to interact with and fluidize lipid bilayers, thereby enhancing the permeability of biological barriers, is of primary importance. This action, however, must be carefully balanced against its potential cytotoxicity. A thorough understanding of its physicochemical properties and a rigorous application of experimental protocols are essential for harnessing its capabilities effectively and safely in scientific and industrial applications.

References

N,N-Dimethyldodecylamine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyldodecylamine, a tertiary amine with the CAS number 112-18-5, is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including surfactants, disinfectants, and catalysts. Its potent chemical reactivity necessitates a thorough understanding of its hazardous properties and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, with a focus on quantitative data, experimental methodologies for hazard assessment, and clear visual representations of key safety concepts.

Physicochemical and Toxicological Data

A critical aspect of safe chemical handling is a clear understanding of a substance's intrinsic properties and its potential to cause harm. The following tables summarize the key physicochemical characteristics and toxicological data for this compound, compiled from various safety data sheets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₃₁N[1][2]
Molecular Weight 213.41 g/mol [2]
Appearance Colorless liquid[1]
Odor Amine-like, Rotten-egg like[1]
Melting Point -20 °C / -4 °F[1]
Boiling Point 271 °C / 519.8 °F @ 760 mmHg[1]
Flash Point 118 °C / 244.4 °F (closed cup)[1]
Density 0.787 g/mL at 20 °C
Vapor Density 7.36 (Air = 1.0)[1]
Vapor Pressure <129 mmHg @ 21 °C
Water Solubility Negligible[1]

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesValueSource
Oral RatLD50 = 1220 mg/kg[1]
Oral RatLD50 = 1450 mg/kg[3][4]
Dermal RabbitLD50 = 5000 mg/kg[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards include acute oral toxicity, severe skin corrosion and eye damage, and high toxicity to aquatic life.[5]

The GHS classification for this compound is summarized in the diagram below.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification Product This compound | CAS: 112-18-5 AcuteTox {Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed} Product->AcuteTox SkinCorr {Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage} Product->SkinCorr EyeDam {Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage} Product->EyeDam AquaticAcute {Hazardous to the Aquatic Environment | Acute Hazard - Category 1 | H400: Very toxic to aquatic life} Product->AquaticAcute AquaticChronic {Hazardous to the Aquatic Environment | Chronic Hazard - Category 1 | H410: Very toxic to aquatic life with long lasting effects} Product->AquaticChronic

Caption: GHS Hazard Classification for this compound.

Experimental Protocols for Hazard Assessment

The classification of this compound is based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential hazards of chemicals in a consistent and reproducible manner.

Skin Corrosion/Irritation: OECD Test Guideline 431

The potential of this compound to cause skin corrosion is determined using an in vitro method as described in OECD Test Guideline 431.[6][7][8] This test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[7][9]

Methodology:

  • Preparation of RhE Tissue: Three-dimensional RhE models are cultured to form a stratified, differentiated epidermis.

  • Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[7]

  • Viability Assessment: After exposure, the viability of the skin cells is determined using a colorimetric assay, typically the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan salt, which is then quantified.[7][9]

  • Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold. For example, if the viability is less than 50% after a 3-minute exposure or less than 15% after a 60-minute exposure, the substance is considered corrosive.[7]

The following diagram illustrates the general workflow for the in vitro skin corrosion test.

Skin_Corrosion_Workflow Start Start: Obtain RhE Tissue Apply Apply this compound to RhE Tissue Surface Start->Apply Expose_3min Expose for 3 minutes Apply->Expose_3min Assess_Viability_3min Assess Cell Viability (MTT Assay) Expose_3min->Assess_Viability_3min Expose_60min Expose for 60 minutes Assess_Viability_60min Assess Cell Viability (MTT Assay) Expose_60min->Assess_Viability_60min Decision_3min Viability < 50%? Assess_Viability_3min->Decision_3min Decision_60min Viability < 15%? Assess_Viability_60min->Decision_60min Decision_3min->Expose_60min No Corrosive Classify as Corrosive (Category 1) Decision_3min->Corrosive Yes Decision_60min->Corrosive Yes NonCorrosive Classify as Non-Corrosive Decision_60min->NonCorrosive No

Caption: General workflow for the OECD 431 in vitro skin corrosion test.

Serious Eye Damage/Irritation: OECD Test Guideline 405

The potential for this compound to cause serious eye damage is assessed following OECD Test Guideline 405.[10][11][12][13] This guideline outlines an in vivo test, typically conducted on albino rabbits. However, a weight-of-the-evidence approach is strongly recommended, prioritizing in vitro and ex vivo data to minimize animal testing.[10][14]

Methodology:

  • Animal Selection and Preparation: Healthy, adult albino rabbits are used for the study.

  • Test Substance Instillation: A single, measured dose of this compound is applied into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.[10][14]

  • Observation and Scoring: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[14] Ocular lesions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored using a standardized system.

  • Reversibility Assessment: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.[10][13]

  • Classification: Based on the severity and reversibility of the ocular lesions, the substance is classified for its potential to cause eye irritation or serious eye damage.

Safe Handling and Emergency Procedures

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

The following diagram outlines a logical workflow for responding to an accidental exposure to this compound.

Emergency_Response_Workflow Exposure Accidental Exposure to this compound Route Determine Route of Exposure Exposure->Route Eye Eye Contact Flush with water for 30 min. Seek immediate medical attention. Route->Eye Eyes Skin Skin Contact Remove contaminated clothing. Flush with water for 15 min. Seek immediate medical attention. Route->Skin Skin Ingestion Ingestion Do NOT induce vomiting. Rinse mouth, drink water/milk. Seek immediate medical attention. Route->Ingestion Ingestion Inhalation Inhalation Move to fresh air. Provide respiratory support if needed. Seek immediate medical attention. Route->Inhalation Inhalation

Caption: Emergency response workflow for this compound exposure.

Conclusion

This compound is a valuable chemical reagent that poses significant health and environmental hazards. A comprehensive understanding of its properties, as outlined in this guide, is paramount for its safe use in a research and development setting. By implementing appropriate engineering controls, utilizing correct personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this corrosive and toxic compound. All laboratory personnel should be thoroughly familiar with the safety data sheet and receive proper training before handling this compound.

References

Environmental Fate of N,N-Dimethyldodecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecylamine (DMDA), a tertiary amine with the CAS number 112-18-5, is utilized as an intermediate in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds, which are integral components of cleaning agents, disinfectants, and cosmetics.[1][2] Its industrial importance necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides an in-depth analysis of the environmental persistence and degradation pathways of this compound, compiling available data on its biodegradation, abiotic degradation, and environmental partitioning.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. As a tertiary amine, it is strongly basic with a pKa value of 9.97.[3] This indicates that in environmentally relevant pH ranges, it will be predominantly protonated.[3]

PropertyValueReference
Molecular Formula C₁₄H₃₁N[4]
Molecular Weight 213.40 g/mol [4]
Appearance Clear yellow liquid with a fishlike odor[5]
Water Solubility 8.6 mg/L (25°C, calculated)[4]
Vapor Pressure 2.1 Pa (25°C, calculated)[4]
Log Kₒw (Octanol-Water Partition Coefficient) 5.5 (calculated)[4]
pKa 9.97[3]

Note: The high log Kₒw suggests a potential for bioaccumulation; however, for surface-active substances like this compound, this value may not be a reliable predictor of the bioconcentration factor (BCF).[3] Due to its protonated state in aqueous solutions, volatilization from water treatment plants or surface waters is not expected to be a significant fate process.[3]

Environmental Fate and Transport

The environmental distribution of this compound is governed by a combination of biotic and abiotic processes.

Biotic Degradation (Biodegradation)

This compound is considered to be readily biodegradable.[3][6] Several studies, following OECD guidelines, have confirmed its susceptibility to microbial degradation under aerobic conditions.

Summary of Biodegradation Studies:

Test GuidelineInoculumConcentrationDurationDegradationClassificationReference
OECD 301F (Manometric Respirometry) Activated sludge (domestic)Not specified28 days74% (related to ThOD)Readily biodegradable (10-day window not met)[3]
OECD 301D (Closed Bottle) Activated sludge (domestic)2 mg/L28 days~70%Readily biodegradable (10-day window met)[3]
OECD 301D (Closed Bottle) River waterNot specified28 days~80%Readily biodegradable (10-day window met)[3]
OECD 302B (Zahn-Wellens) Activated sludge (industrial)200 mg/L (as DOC)29 days92%Inherently biodegradable[3]
Activated Sludge Simulation Domestic activated sludgeNot specifiedNot specified99.6% (primary degradation)High primary degradation[3]

Metabolic Pathway of Biodegradation

The primary metabolic pathway for the biodegradation of this compound involves the fission of the C-N bond. This cleavage results in the formation of dimethylamine and dodecanal.[3] This initial transformation significantly reduces the toxicity of the parent compound.[3]

Biodegradation_Pathway DMDA This compound Intermediates Metabolic Intermediates DMDA->Intermediates Microbial Oxidation (C-N bond fission) Dimethylamine Dimethylamine Intermediates->Dimethylamine Dodecanal Dodecanal Intermediates->Dodecanal Further_Degradation Further Degradation (Mineralization to CO2, H2O, and biomass) Dimethylamine->Further_Degradation Dodecanal->Further_Degradation

Biodegradation pathway of this compound.

Abiotic Degradation

Hydrolysis: this compound does not contain hydrolyzable functional groups and is not expected to undergo hydrolysis under typical environmental conditions.[4]

Photodegradation: Specific experimental data on the direct or indirect photolysis of this compound in aqueous solutions or on soil surfaces is limited. However, the estimated atmospheric half-life for the vapor-phase reaction of N,N-dimethyl-1-dodecanamine with photochemically-produced hydroxyl radicals is approximately 4 hours, suggesting that atmospheric degradation could be a relevant process for any volatilized portion.

Environmental Partitioning

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[6]

Summary of Aquatic Ecotoxicity Data:

OrganismTest TypeEndpointValueReference
Fish (Danio rerio) 96h LC50Acute0.71 - 1 mg/L[3]
Fish (Oncorhynchus mykiss) 96h LC50Acute570 µg/L[4]
Daphnia magna 48h EC50Acute0.083 mg/L[3]
Daphnia magna 21d NOECChronic36 µg/L[4]
Green Algae (Desmodesmus subspicatus) 72h EC50Acute< 23.5 µg/L[3][4]
Green Algae (Desmodesmus subspicatus) 72h NOECChronic2.6 µg/L[4]

Experimental Protocols

Detailed experimental protocols for key environmental fate studies are outlined below. These are representative protocols based on OECD guidelines.

Biodegradation Testing: OECD 301F (Manometric Respirometry)

Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.

Methodology:

  • Test System: Closed respirometer flasks containing a known volume of mineral medium, the test substance (e.g., 100 mg/L), and an inoculum of activated sludge from a domestic wastewater treatment plant.

  • Controls: Blank controls (inoculum only), reference controls (a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance plus reference substance) are run in parallel.

  • Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) with continuous stirring for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometer or an electrolytic respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance (corrected for the blank) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window.[3]

Soil Sorption/Desorption: OECD 106 (Batch Equilibrium Method)

Objective: To determine the adsorption and desorption characteristics of this compound in soil.

Methodology:

  • Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected, air-dried, and sieved.

  • Preliminary Study: A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessels.

  • Adsorption Phase: A known mass of soil is equilibrated with a solution of this compound in 0.01 M CaCl₂ of known concentration in a centrifuge tube. Several concentrations are typically tested. The tubes are agitated in the dark at a constant temperature until equilibrium is reached.

  • Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured using a suitable analytical method (e.g., LC-MS/MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ (without the test substance). The tubes are agitated again for the same equilibrium period. The concentration of this compound in the aqueous phase is then measured to determine the amount desorbed.

  • Data Analysis: The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Environmental_Fate_Workflow cluster_0 Environmental Release cluster_1 Partitioning cluster_2 Degradation Processes cluster_3 Final Fate Release Release of this compound to Wastewater and Environment Water Water Compartment Release->Water Soil_Sediment Soil/Sediment Compartment Water->Soil_Sediment Adsorption Sludge Sewage Sludge Water->Sludge Adsorption in WWTP Biodegradation Biodegradation (Primary & Ultimate) Water->Biodegradation Abiotic_Degradation Abiotic Degradation (e.g., Photodegradation) Water->Abiotic_Degradation Soil_Sediment->Water Desorption Soil_Sediment->Biodegradation Bound_Residues Formation of Bound Residues Soil_Sediment->Bound_Residues Sludge->Biodegradation Mineralization Mineralization (CO2, H2O, Biomass) Biodegradation->Mineralization

General workflow for assessing the environmental fate.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is essential for fate and transport studies.

Water Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for the determination of this compound in river and seawater.[1]

Protocol Outline:

  • Sample Preparation: Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering matrix components.

  • Elution: The analyte is eluted from the SPE cartridge with a suitable solvent, such as methanol.

  • Analysis: The eluate is analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Soil and Sediment Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS can be used for the analysis of this compound in solid matrices following appropriate extraction.

Protocol Outline:

  • Extraction: The soil or sediment sample is extracted with an organic solvent or a mixture of solvents. The choice of solvent depends on the soil type and the physicochemical properties of the analyte.

  • Clean-up: The extract may require a clean-up step to remove co-extracted interfering substances. This can be achieved using techniques such as solid-phase extraction or liquid-liquid partitioning.

  • Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS. For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

Conclusion

This compound is readily biodegradable in aerobic environments, with the primary degradation pathway involving the cleavage of the C-N bond to form less toxic intermediates. Its strong basicity and long alkyl chain lead to a high potential for adsorption to sludge, soil, and sediment, which will significantly influence its environmental mobility. While hydrolysis is not a relevant degradation pathway, atmospheric photodegradation of any volatilized compound may occur. The high aquatic toxicity of this compound underscores the importance of understanding its environmental fate to assess potential ecological risks. Further research to obtain experimental data on its soil sorption coefficients and photodegradation in aqueous systems would provide a more complete environmental risk profile.

References

A Technical Guide to High-Purity N,N-Dimethyldodecylamine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dimethyldodecylamine (DDA), also known as 1-(Dimethylamino)dodecane, is a tertiary amine that serves as a critical intermediate and component in various applications within the pharmaceutical and biotechnology sectors.[1] Its utility ranges from the synthesis of quaternary ammonium compounds, which act as surfactants and antibacterials, to its role as a capping agent in the formation of metallic nanoparticles.[1][2] For researchers and drug development professionals, sourcing high-purity DDA is paramount to ensure reproducibility and success in experimental and formulation activities.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity and specifications can vary, making it essential for researchers to select a grade appropriate for their application. Key suppliers and their typical product specifications are summarized below.

Table 1: Commercial Supplier Specifications for this compound (CAS: 112-18-5)

SupplierProduct NumberPurity / AssayFormMolecular FormulaMolecular Weight
Sigma-Aldrich (Merck) 28438697%LiquidCH₃(CH₂)₁₁N(CH₃)₂213.40 g/mol
Thermo Scientific Chemicals ≥88.0% (GC)LiquidC₁₄H₃₁N213.40 g/mol
Tokyo Chemical Industry (TCI) D0002>96.0% (GC)LiquidC₁₄H₃₁N213.40 g/mol
Spectrum Chemical D1662Approx. 95%LiquidC₁₄H₃₁N213.40 g/mol

Note: Purity levels and specifications are subject to lot-to-lot variability and users should always consult the specific Certificate of Analysis (CoA) for the most accurate information.[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 112-18-5
Appearance Colorless to light colored liquid[1][4]
Melting Point -20 °C (lit.)[1]
Boiling Point 80-82 °C / 0.1 mmHg (lit.)[1]
Density 0.787 g/mL at 20 °C (lit.)[1]
Refractive Index n20/D 1.4375 (lit.)
Flash Point 113 °C (closed cup)[4]
Solubility Very slightly soluble in water[1]

Key Applications in Research and Drug Development

This compound's chemical properties make it a versatile tool in several advanced applications:

  • Lipid Nanoparticle (LNP) Formulation: Tertiary amines like DDA are crucial components in the formulation of ionizable lipids for LNPs. These LNPs are a leading platform for delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[5] The amine headgroup allows for efficient encapsulation of the negatively charged nucleic acid cargo at an acidic pH and facilitates its release into the cytoplasm after endocytosis.[5]

  • Nanoparticle Synthesis: It has been used as a capping agent during the synthesis of bimetallic nanoparticles, such as Au(core)-Pd(shell) structures.[1]

  • Intermediate for Quaternary Ammonium Compounds: DDA is a precursor in the synthesis of various quaternary ammonium salts, which have applications as surfactants, biocides, and antibacterial agents in pharmaceutical formulations.[2][6]

Experimental Protocols

While specific protocols are application-dependent, the following section details a representative methodology for the formulation of Lipid Nanoparticles (LNPs) using a tertiary amine lipid component, a primary application in drug delivery. This protocol is adapted from established microfluidic mixing methods.[5]

Protocol: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating a nucleic acid cargo using a lipid mixture containing a tertiary amine like this compound.

Materials:

  • Ionizable Cationic Lipid (e.g., a derivative of this compound)

  • Helper Phospholipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (200-proof)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device and pump system

Methodology:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in 200-proof ethanol.

    • In a sterile vial, combine the lipid stock solutions to achieve a desired final molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid).[5]

    • Add ethanol to reach a final total lipid concentration (e.g., 25 mM).[5]

    • Vortex the solution thoroughly to ensure a homogenous mixture.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[5]

    • Set the total flow rate according to the microfluidic device manufacturer's instructions (e.g., 12 mL/min).[5]

    • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of lipids around the nucleic acid, forming the LNPs.[5]

    • Collect the resulting LNP dispersion from the device outlet.

  • Purification and Buffer Exchange:

    • Purify the collected LNP dispersion to remove ethanol and unencapsulated nucleic acids. This is typically achieved through dialysis or tangential flow filtration (TFF).

    • Exchange the buffer to a physiologically compatible buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure using Electrophoretic Light Scattering (ELS).

    • Encapsulation Efficiency: Determine using a fluorescence-based assay (e.g., RiboGreen assay) by comparing the fluorescence of the sample before and after lysing the LNPs with a detergent.[5]

Diagrams and Workflows

The logical workflow for LNP formulation and characterization is a critical process in drug development.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_analysis Characterization Lipids 1. Prepare Lipid Mix (Ionizable Lipid, Helper, Cholesterol, PEG-Lipid) in Ethanol Mix 3. Microfluidic Mixing (Aqueous:Organic = 3:1) Lipids->Mix NA 2. Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) NA->Mix Purify 4. Purification & Buffer Exchange (Dialysis or TFF into PBS pH 7.4) Mix->Purify DLS Particle Size (Z-ave) Polydispersity (PDI) Purify->DLS ELS Zeta Potential Purify->ELS EE Encapsulation Efficiency (RiboGreen Assay) Purify->EE Final Final Characterized LNPs DLS->Final ELS->Final EE->Final

Caption: Workflow for Lipid Nanoparticle (LNP) formulation and characterization.

References

Methodological & Application

Synthesis of N,N-Dimethyldodecylamine from Dodecylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-dimethyldodecylamine from dodecylamine via the Eschweiler-Clarke reaction. This method offers a reliable and high-yielding route to this important tertiary amine, which serves as a key intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other fine chemicals. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a detailed workflow diagram to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a tertiary amine with significant applications in various fields, including the production of surfactants, phase-transfer catalysts, and as an intermediate in the synthesis of more complex molecules. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, providing a one-pot synthesis that avoids the formation of quaternary ammonium salts.[2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₃₁N
Molecular Weight213.40 g/mol
AppearanceColorless to light yellow liquid
Boiling Point80-82 °C @ 0.1 mmHg
Melting Point-20 °C
Density0.787 g/mL at 20 °C
Refractive Index (n20/D)1.4375

Table 2: Reaction Parameters and Expected Yield

ParameterValue/Range
Reactant Mole Ratio (Dodecylamine:Formaldehyde:Formic Acid)Typically 1 : 2.5 : 2.5 (or excess)
Reaction Temperature80-100 °C
Reaction Time5-18 hours
Expected Yield>80%

Experimental Protocols

This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound from dodecylamine.

Materials and Equipment
  • Dodecylamine (98%+)

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • FTIR spectrometer

  • NMR spectrometer

Synthesis of this compound (Eschweiler-Clarke Reaction)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecylamine (e.g., 0.1 mol).

  • Cool the flask in an ice-water bath.

  • Slowly add formic acid (e.g., 0.25 mol) to the stirred dodecylamine.

  • After the addition of formic acid, slowly add a 37% aqueous solution of formaldehyde (e.g., 0.25 mol).

  • Remove the ice bath and heat the reaction mixture to 80-100 °C.

  • Maintain the reaction at this temperature with continuous stirring for 5 to 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification
  • Slowly add a concentrated solution of sodium hydroxide to the reaction mixture until the pH is basic (pH > 11) to neutralize the excess formic acid and deprotonate the amine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Crystallization or Column Chromatography
  • Crystallization: The crude product can be purified by crystallization. While this compound is a liquid at room temperature, it can be crystallized at low temperatures from a suitable solvent. Methanol can be used for recrystallization to yield pale yellow crystals.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods:

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of characteristic functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the molecular structure and assess purity.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

reaction_pathway Dodecylamine Dodecylamine Intermediate Iminium Ion Intermediate Dodecylamine->Intermediate + Formaldehyde Formaldehyde Formaldehyde FormicAcid Formic Acid Product This compound Intermediate->Product + Formic Acid (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start reaction_setup Reaction Setup: Dodecylamine, Formic Acid, Formaldehyde start->reaction_setup heating Heating and Reflux (80-100 °C, 5-18h) reaction_setup->heating workup Work-up: Basification and Extraction heating->workup purification Purification: Crystallization or Column Chromatography workup->purification characterization Characterization: FTIR, NMR purification->characterization end End Product characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for N,N-Dimethyldodecylamine-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecylamine, a tertiary amine with a C12 alkyl chain, serves as an effective capping agent in the synthesis of various nanoparticles. Its dual functionality, comprising a hydrophilic amine head group and a hydrophobic dodecyl tail, allows it to stabilize nanoparticles in both aqueous and non-aqueous media, prevent agglomeration, and control particle morphology. The amine group provides a positive surface charge, which is crucial for electrostatic interactions with negatively charged biological molecules, making these nanoparticles promising candidates for applications in drug delivery, bioimaging, and diagnostics. These application notes provide detailed protocols for the synthesis and characterization of nanoparticles capped with this compound and explore their potential applications in drug delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound-Capped Nanoparticles
Nanoparticle TypeSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Au-Pd Core-ShellCo-reduction in Toluene5 ± 1Not ReportedNot Reported[1]
Gold (Au)Adapted Brust-Schiffrin3-8< 0.2+25 to +40Adapted Protocol
Silver (Ag)Chemical Reduction10-30< 0.3+20 to +35Adapted Protocol
Magnetite (Fe3O4)Co-precipitation15-50< 0.4+15 to +30Adapted Protocol

Note: Data for Au, Ag, and Fe3O4 nanoparticles are based on adapted protocols and typical values for amine-capped nanoparticles of similar composition and size.

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped Gold-Palladium (Au-Pd) Core-Shell Nanoparticles

This protocol is based on the method described for the synthesis of Au-Pd core-shell nanoparticles in toluene.[1]

Materials:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Deionized water

Procedure:

  • Prepare aqueous solutions of HAuCl₄ (5 mM) and K₂PdCl₄ (5 mM).

  • Transfer 1 mL of each precursor solution to 25 mL of toluene containing TOAB (10⁻² M) and shake vigorously to facilitate phase transfer of the metal salts to the organic phase.

  • Combine the toluene phases and add this compound to a final concentration of 0.1 mM.

  • Add 25 mL of deionized water to the toluene mixture.

  • Under vigorous stirring, add a freshly prepared aqueous solution of NaBH₄ (0.1 M) dropwise until a color change indicates the formation of nanoparticles.

  • Continue stirring for 3 hours to ensure complete reaction.

  • Separate the organic phase and wash with deionized water three times.

  • The resulting this compound-capped Au-Pd nanoparticles in toluene can be stored for further characterization and use.

Protocol 2: Synthesis of this compound-Capped Gold (Au) Nanoparticles (Adapted Brust-Schiffrin Method)

Materials:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

Procedure:

  • Dissolve HAuCl₄ in deionized water to prepare a 30 mM solution.

  • In a separate flask, dissolve this compound in toluene (2% v/v).

  • Mix the HAuCl₄ solution and the this compound/toluene solution in a 1:2 volume ratio and stir vigorously for 10 minutes.

  • Prepare a fresh solution of NaBH₄ (0.4 M) in ice-cold deionized water.

  • Add the NaBH₄ solution dropwise to the vigorously stirred biphasic mixture. A color change from orange to deep red/purple indicates nanoparticle formation.

  • Continue stirring for 2 hours at room temperature.

  • Separate the organic phase and wash with deionized water.

  • Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.

  • Redisperse the purified nanoparticles in a suitable solvent like toluene or chloroform.

Protocol 3: Synthesis of this compound-Capped Silver (Ag) Nanoparticles

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of AgNO₃.

  • In a separate flask, prepare a 2 mM solution of this compound in ethanol.

  • While vigorously stirring the AgNO₃ solution, add the this compound solution dropwise.

  • Prepare a fresh, ice-cold 2 mM aqueous solution of NaBH₄.

  • Add the NaBH₄ solution dropwise to the reaction mixture. A color change to yellow or brown will indicate the formation of silver nanoparticles.

  • Continue stirring for 1 hour at room temperature.

  • The resulting nanoparticle suspension can be purified by centrifugation and redispersion in a suitable solvent.

Protocol 4: Synthesis of this compound-Capped Magnetite (Fe₃O₄) Nanoparticles (Co-precipitation Method)

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Ammonium hydroxide (NH₄OH, 25%)

  • Deionized water

Procedure:

  • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the solution to 80°C with vigorous stirring.

  • In a separate beaker, dissolve this compound in deionized water (e.g., 1% w/v).

  • Add the this compound solution to the iron salt solution.

  • Rapidly add ammonium hydroxide solution to the mixture to raise the pH to ~10-11. A black precipitate of magnetite nanoparticles will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Collect the magnetic nanoparticles using a strong magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water and ethanol.

  • Dry the this compound-capped magnetite nanoparticles under vacuum.

Characterization of Nanoparticles

A comprehensive characterization is essential to determine the physicochemical properties of the synthesized nanoparticles.

  • UV-Visible Spectroscopy: To confirm the formation and determine the surface plasmon resonance of gold and silver nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.

  • Zeta Potential Analysis: To determine the surface charge and stability of the nanoparticle suspension.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface.

Application in Drug Delivery

The positive surface charge imparted by the this compound capping agent makes these nanoparticles particularly suitable for drug delivery applications. The cationic surface can electrostatically interact with negatively charged therapeutic molecules such as siRNA, DNA, and certain drugs, facilitating their loading onto the nanoparticle surface. Furthermore, the positive charge promotes interaction with the negatively charged cell membrane, potentially enhancing cellular uptake.[2][3] The long dodecyl chain can also contribute to interactions with the lipid bilayer of cell membranes.[4]

Proposed Cellular Uptake Mechanism

Positively charged nanoparticles are often internalized by cells through endocytosis. The initial interaction is driven by electrostatic attraction between the cationic nanoparticles and the anionic components of the cell membrane, such as proteoglycans. This interaction can trigger receptor-mediated endocytosis or macropinocytosis, leading to the engulfment of the nanoparticles into intracellular vesicles (endosomes). Once inside the endosome, the "proton sponge" effect, often associated with amine-containing materials, can lead to endosomal rupture and the release of the nanoparticle and its therapeutic cargo into the cytoplasm.

Visualizations

G cluster_synthesis Nanoparticle Synthesis Workflow Precursors Metal Precursors (e.g., HAuCl₄, FeCl₃/FeCl₂) Reaction Controlled Reaction (Temperature, pH, Stirring) Precursors->Reaction CappingAgent This compound CappingAgent->Reaction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reaction Solvent Solvent (e.g., Toluene, Water) Solvent->Reaction Purification Purification (Centrifugation, Washing) Reaction->Purification CappedNP This compound Capped Nanoparticles Purification->CappedNP Characterization Characterization (TEM, DLS, Zeta Potential) CappedNP->Characterization

Caption: Workflow for the synthesis and characterization of this compound-capped nanoparticles.

G cluster_drug_delivery Proposed Cellular Uptake and Drug Release Pathway NP_Drug Drug-Loaded Cationic Nanoparticle ElectrostaticInteraction Electrostatic Interaction NP_Drug->ElectrostaticInteraction CellMembrane Cell Membrane (Negatively Charged) CellMembrane->ElectrostaticInteraction Endocytosis Endocytosis ElectrostaticInteraction->Endocytosis Endosome Endosome Endocytosis->Endosome ProtonSponge Proton Sponge Effect Endosome->ProtonSponge EndosomalEscape Endosomal Escape ProtonSponge->EndosomalEscape DrugRelease Drug Release in Cytoplasm EndosomalEscape->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Proposed mechanism for cellular uptake and drug release of this compound-capped nanoparticles.

References

LDAO for Membrane Protein Extraction and Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldimethylamine oxide (LDAO), also known as N,N-dimethyldodecylamine-N-oxide (DDAO), is a zwitterionic detergent widely employed in the extraction and solubilization of membrane proteins. Its efficacy stems from its amphipathic nature, possessing a hydrophilic head group and a hydrophobic alkyl tail, which allows it to disrupt lipid bilayers and form micelles around the hydrophobic transmembrane domains of proteins. This process effectively transfers the membrane protein from its native lipid environment into an aqueous solution, a critical step for subsequent purification and characterization.

LDAO is particularly valued in structural biology, including X-ray crystallography and cryo-electron microscopy (cryo-EM), due to its small micelle size, which can facilitate the formation of well-ordered crystals and improve image contrast in cryo-EM.[1][2] Its utility extends to the study of various membrane protein classes, including G protein-coupled receptors (GPCRs) and ion channels, which are significant targets in drug discovery.[3][4]

This document provides detailed application notes and protocols for the use of LDAO in membrane protein research, with a focus on delivering actionable information for laboratory applications.

Physicochemical Properties of LDAO

Understanding the physicochemical properties of LDAO is crucial for optimizing solubilization protocols. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the LDAO concentration must be significantly above its CMC.

PropertyValueReferences
Chemical Formula C14H31NO[5][6]
Molecular Weight 229.40 g/mol [5][6]
CMC (in H₂O) 1-2 mM (~0.023% w/v)[5]
CMC (in 0.1M NaCl) ~0.14 mM[5]
Aggregation Number ~76[5]
Micelle Molecular Weight ~17-21.5 kDa[5]
Appearance White solid[7]
Melting Point 132-133 °C[8]

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using LDAO

This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, protein concentration, and incubation time is essential for each specific protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), Protease Inhibitor Cocktail

  • LDAO stock solution (e.g., 10% w/v in water)

  • Detergent-compatible protein assay kit (e.g., BCA assay)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Perform cell lysis using an appropriate method (e.g., sonication, French press, or dounce homogenization).

    • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[9]

    • Wash the membrane pellet with a high-salt buffer to remove loosely associated proteins.

  • Protein Concentration Determination:

    • Resuspend the washed membrane pellet in a small volume of Solubilization Buffer (without detergent).

    • Determine the total protein concentration using a detergent-compatible protein assay.

  • Solubilization:

    • Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

    • Add LDAO from the stock solution to the desired final concentration. A good starting point is 1.0% (w/v). It is recommended to screen a range of LDAO concentrations (e.g., 0.5% to 2.0% w/v) to find the optimal condition for your protein.

    • The detergent-to-protein mass ratio is a critical parameter, with a common starting range of 3:1 to 10:1.

  • Incubation:

    • Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing to prevent protein denaturation.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated proteins.[10]

  • Downstream Processing:

    • Carefully collect the supernatant containing the solubilized membrane protein-LDAO complexes.

    • The solubilized protein is now ready for purification (e.g., affinity chromatography) and subsequent analysis.

Protocol 2: Screening for Optimal LDAO Concentration

Finding the optimal LDAO concentration is crucial for maximizing yield while maintaining protein stability and activity. This protocol outlines a small-scale screening approach.

Materials:

  • Aliquots of isolated cell membranes

  • Solubilization Buffer

  • A range of LDAO stock solutions or a single stock for serial dilution

  • Microcentrifuge tubes or a 96-well plate

  • Method for detecting the target protein (e.g., Western blot, functional assay)

Procedure:

  • Prepare a series of solubilization reactions in parallel. Each reaction should have the same amount of membrane protein but a different final LDAO concentration (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Follow the incubation and clarification steps as described in Protocol 1 for each concentration.

  • Analyze the supernatant from each reaction for the presence and integrity of the target protein. This can be done qualitatively by SDS-PAGE and Western blotting, or quantitatively if a suitable activity assay is available.

  • Select the LDAO concentration that provides the best balance of solubilization efficiency and protein stability/activity for large-scale preparations.

Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification & Collection cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation protein_quant Determine Protein Concentration membrane_isolation->protein_quant add_ldao Add LDAO & Solubilization Buffer protein_quant->add_ldao incubation Incubation (4°C, 1-2h, gentle rotation) add_ldao->incubation centrifugation Clarification Spin (100,000 x g) incubation->centrifugation collect_supernatant Collect Supernatant (Solubilized Protein) centrifugation->collect_supernatant downstream downstream collect_supernatant->downstream Downstream Applications (Purification, Analysis)

Caption: Workflow for membrane protein extraction and solubilization using LDAO.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

LDAO is frequently used to extract and stabilize GPCRs for structural and functional studies. Understanding the signaling cascade is essential for interpreting experimental results.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Ligand Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A simplified schematic of a G protein-coupled receptor signaling pathway.

Application in Drug Discovery and Development

Membrane proteins, particularly GPCRs and ion channels, represent a major class of drug targets.[9] The ability to isolate these proteins in a stable and functional form is paramount for various stages of drug discovery, including target validation, high-throughput screening (HTS), and structure-based drug design.

LDAO plays a crucial role in enabling these studies by:

  • Providing Stable Protein for Structural Studies: High-resolution structures of drug targets, often obtained through X-ray crystallography or cryo-EM, are invaluable for understanding drug-receptor interactions and for rational drug design. LDAO's effectiveness in producing diffraction-quality crystals and high-resolution cryo-EM maps of membrane proteins has been well-documented.[1]

  • Facilitating In Vitro Assays: LDAO-solubilized membrane proteins can be used in various in vitro assays to screen for potential drug candidates. These assays can measure the binding affinity of compounds to the target protein or their effect on protein function. While the detergent environment is not identical to the native membrane, it provides a valuable system for initial screening and characterization of ligand interactions.

  • Enabling Biophysical Characterization: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the kinetics and thermodynamics of drug binding to LDAO-solubilized membrane proteins, providing detailed insights into the mechanism of action.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield - Suboptimal LDAO concentration- Insufficient incubation time- Inefficient cell lysis- Perform a detergent concentration screen (Protocol 2)- Increase incubation time (e.g., up to 4 hours)- Ensure complete cell lysis and membrane isolation
Protein aggregation - LDAO concentration below CMC- Inappropriate buffer conditions- Ensure LDAO concentration remains above the CMC throughout all steps- Optimize buffer pH and ionic strength (e.g., 150-500 mM NaCl)- Add stabilizing agents like glycerol (10-20%)
Loss of protein activity - Protein denaturation by LDAO- Proteolytic degradation- Screen for a milder detergent (e.g., DDM)- Perform all steps at 4°C- Ensure protease inhibitors are included in all buffers- Minimize incubation time

Conclusion

LDAO is a powerful and versatile zwitterionic detergent for the extraction and solubilization of membrane proteins. Its well-characterized properties and proven track record in structural biology and other biochemical applications make it an essential tool for researchers in academia and the pharmaceutical industry. By carefully optimizing experimental conditions, as outlined in the provided protocols, researchers can successfully isolate membrane proteins of interest in a stable and functional state, thereby advancing our understanding of their biological roles and facilitating the development of novel therapeutics.

References

Application Notes: Preparing a Stock Solution of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyldodecylamine (DDA) is a tertiary amine featuring a 12-carbon alkyl chain.[1] It serves as a versatile chemical intermediate and surfactant in various industrial and research applications. Its properties make it valuable in the synthesis of quaternary ammonium compounds used in cleaning agents, as a corrosion inhibitor, and as a capping agent in the synthesis of nanoparticles.[2] Unlike its N-oxide derivative (LDAO), which is a non-ionic detergent widely used in biochemistry for solubilizing membrane proteins, this compound itself is primarily used in organic synthesis and material science.[3][4][5]

Proper preparation of a stock solution is critical for ensuring accuracy and reproducibility in experiments. Due to its chemical nature—a clear, yellow, oily liquid with a fish-like odor that is practically insoluble in water—careful selection of an appropriate organic solvent is necessary.[1][6] This document provides a detailed protocol for the preparation of a stock solution of this compound, with a focus on safety and accuracy.

Key Considerations for Stock Solution Preparation

  • Solvent Selection: this compound has negligible solubility in water.[2][6] Suitable solvents include methanol, ethanol, and N,N-Dimethylformamide, in which it is readily soluble.[6] The choice of solvent should be compatible with the intended downstream application. This protocol will use anhydrous methanol as the solvent.

  • Safety: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if swallowed and very toxic to aquatic life.[8] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[7][9][10]

  • Storage: The compound is sensitive to air and moisture.[2] The prepared stock solution should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2][8][10] For long-term stability, storage at 2-8°C or -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name N,N-dimethyldodecan-1-amine[1]
Synonyms Lauryldimethylamine, DDA[1][6]
CAS Number 112-18-5[1]
Molecular Formula C₁₄H₃₁N[1]
Molecular Weight 213.40 g/mol [1]
Appearance Clear yellow liquid with a fish-like odor[1][6]
Density 0.787 g/mL at 20 °C[2]
Melting Point -20 °C[2]
Boiling Point 80-82 °C at 0.1 mmHg[2]
Solubility Insoluble in water; Soluble in methanol, chloroform, and N,N-Dimethylformamide[2][6]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a detailed method for preparing 100 mL of a 100 mM stock solution of this compound in anhydrous methanol.

Materials

  • This compound (purity ≥ 97%)

  • Anhydrous Methanol (ACS grade or higher)

  • Calibrated Micropipettes and sterile tips

  • Amber glass bottle with a screw cap

Equipment

  • Certified chemical fume hood

  • Analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

Safety Precautions

  • Perform all steps within a chemical fume hood to avoid inhalation of vapors.[10]

  • Wear appropriate PPE at all times to prevent skin and eye contact.[7][9]

  • Avoid sources of ignition as methanol is flammable.

  • Consult the Safety Data Sheet (SDS) for this compound and methanol before starting.[8]

  • Dispose of all chemical waste in designated hazardous waste containers according to institutional guidelines.

Calculations

  • Determine the required mass:

    • Molarity (M) = 100 mM = 0.1 mol/L

    • Volume (V) = 100 mL = 0.1 L

    • Molecular Weight (MW) = 213.40 g/mol

    • Mass (g) = M × V × MW = 0.1 mol/L × 0.1 L × 213.40 g/mol = 2.134 g

  • Determine the required volume (since the reagent is a liquid):

    • Density (ρ) = 0.787 g/mL

    • Volume (mL) = Mass / ρ = 2.134 g / 0.787 g/mL = 2.71 mL

Procedure

  • Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place all necessary equipment and reagents inside the hood.

  • Tare Flask: Place the 100 mL Class A volumetric flask on the analytical balance and tare the weight.

  • Measure Reagent: Using a calibrated micropipette, carefully transfer 2.71 mL of this compound into the tared volumetric flask. Alternatively, for higher accuracy, directly weigh 2.134 g of the reagent into the flask.

  • Initial Dissolution: Add approximately 50 mL of anhydrous methanol to the volumetric flask.

  • Dissolve: Cap the flask and swirl gently to dissolve the this compound. If needed, place a small magnetic stir bar in the flask and place it on a magnetic stirrer at a low speed until the solution is homogeneous.

  • Bring to Volume: Once the solute is completely dissolved, carefully add anhydrous methanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Label and Store: Transfer the final solution to a clearly labeled amber glass bottle. The label should include:

    • Compound Name: this compound

    • Concentration: 100 mM

    • Solvent: Anhydrous Methanol

    • Preparation Date

    • Preparer's Initials

    • Relevant Hazard Symbols (Corrosive, Environmentally Hazardous)

  • Storage: Store the tightly sealed bottle in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] For long-term storage, a temperature of -20°C is recommended.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for preparing the stock solution and the key safety considerations.

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_final Finalization start Start safety 1. Safety First (Don PPE, Use Fume Hood) start->safety calc 2. Calculate Required Amount (Mass or Volume) safety->calc measure 3. Accurately Measure Reagent calc->measure dissolve 4. Add ~50% Solvent & Dissolve Completely measure->dissolve adjust_vol 5. Add Solvent to Final Volume (QS to 100 mL) dissolve->adjust_vol mix 6. Mix Thoroughly (Invert Flask 15-20x) adjust_vol->mix label_store 7. Transfer, Label, and Store Properly mix->label_store end End label_store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for the Quantification of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of N,N-Dimethyldodecylamine (DMDDA), a tertiary amine used in various industrial and pharmaceutical applications. The methods outlined below are intended for researchers, scientists, and drug development professionals.

Application Note 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of this compound in complex matrices such as environmental water samples and biological fluids.[1][2] The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits.[3][4]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction for Water Samples) [1]

  • Conditioning: Condition a solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Pass a known volume (e.g., 500 mL) of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[1]

2. Liquid Chromatography Conditions

  • HPLC System: A standard HPLC or UHPLC system.[5]

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna Omega C18, 150 x 4.6 mm, 3 µm) is suitable.[5] For related amine oxides, a Newcrom R1 column has also been used.[6]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile or Methanol[2][6]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40-45 °C.[5]

  • Injection Volume: 5-10 µL.[5]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ions: Specific precursor-to-product ion transitions for this compound must be determined by direct infusion of a standard solution.

  • Gas Temperatures and Flow: Optimize according to the instrument manufacturer's guidelines.

Workflow for LC-MS/MS Quantification of DMDDA

cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample spe Solid-Phase Extraction sample->spe elute Elution with Methanol spe->elute evap Evaporation (N2 Stream) elute->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis (ESI+, MRM) recon->lcms data Data Acquisition lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Quantitative Data

ParameterValueMatrixReference
Method Detection Limit (MDL)4.7 ng/LRiver and Sea Water[1]
Limit of Quantification (LOQ)10 µg/LWater (for N-oxide)[7]
LinearityR² > 0.99General[4]

Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9] The method involves separating the analyte on a capillary column followed by mass spectrometric detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[10] Sample preparation typically involves liquid-liquid extraction.[1]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction for Blood/Aqueous Samples) [1]

  • pH Adjustment: To a known volume of sample (e.g., 1 mL), add a strong base (e.g., 1 M NaOH) to adjust the pH > 11 to ensure the amine is in its free base form.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, n-hexane).[1][11]

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean vial.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of the extraction solvent.

2. Gas Chromatography Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[13]

  • Injector Temperature: 270-280°C.[9][12]

  • Oven Temperature Program:

    • Initial Temperature: 120-150°C, hold for 1 minute.[9][12]

    • Ramp: Increase to 280-300°C at 15-20°C/min.[9][12]

    • Final Hold: Hold at 300°C for 5 minutes.[12]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 58 is a common fragment for alkyldimethylamines).[10]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Workflow for GC-MS Quantification of DMDDA

cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous/Blood Sample ph_adjust Adjust pH > 11 sample->ph_adjust lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) ph_adjust->lle separate Separate Organic Layer lle->separate concentrate Concentrate (Optional) separate->concentrate gcms GC-MS Analysis (EI, SIM Mode) concentrate->gcms data Data Acquisition gcms->data quant Quantification data->quant

Caption: Workflow for this compound analysis by GC-MS.

Quantitative Data

ParameterValueMatrixReference
Limit of Detection (LOD)1 - 10 ng/mLGeneral (for similar amines)[12]
Limit of Quantification (LOQ)5 - 50 ng/mLGeneral (for similar amines)[12]
Recovery80 - 110%General[12]
Precision (%RSD)< 15%General[12]

Application Note 3: Quantification of this compound by Non-Aqueous Potentiometric Titration

Principle

As a tertiary amine, this compound is a weak base that can be quantified by titration in a non-aqueous solvent. Glacial acetic acid is commonly used as the solvent to enhance the basicity of the amine, allowing for its titration with a strong acid like perchloric acid or hydrobromic acid.[14] The endpoint is determined potentiometrically using a suitable electrode system. This method is useful for analyzing bulk materials or concentrated solutions.

Experimental Protocol

1. Reagents and Equipment

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Apparatus: Potentiometric titrator with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).

  • Standard: Potassium hydrogen phthalate (KHP) for standardization of the titrant.

2. Procedure

  • Standardization of Titrant: Accurately weigh a suitable amount of dried KHP, dissolve in glacial acetic acid, and titrate with the 0.1 M perchloric acid solution to determine its exact molarity.

  • Sample Analysis:

    • Accurately weigh a sample containing a known amount of this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.[14]

    • Immerse the electrodes into the solution and ensure they are covered.

    • Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Endpoint Determination: Determine the equivalence point from the titration curve (e.g., the point of maximum inflection in the first derivative plot).

  • Calculation: Calculate the percentage of this compound in the sample using the volume of titrant consumed, its molarity, and the sample weight.

Workflow for Titrimetric Quantification of DMDDA

cluster_prep Preparation cluster_analysis Titration weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Potentiometric Titration with 0.1 M HClO4 dissolve->titrate endpoint Determine Equivalence Point (1st Derivative) titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for this compound analysis by Titration.

Method Performance

ParameterDescriptionReference
ApplicabilityHigh concentration samples, bulk material, purity assessment.[14]
PrecisionGood precision for macro-level analysis. Two single determinations in one lab should not differ from the mean by more than ±6.3% (for general tertiary amines).[15]
InterferencesOther basic substances in the sample will be co-titrated. Primary and secondary amines can be masked by reacting them with acetic anhydride prior to titration of the tertiary amine.[14][14]

Summary Comparison of Analytical Methods

FeatureLC-MS/MSGC-MSPotentiometric Titration
Principle Chromatographic separation and mass analysisChromatographic separation and mass analysisAcid-base neutralization
Sensitivity Very High (ng/L to µg/L)High (ng/mL to µg/mL)Low (mg range)
Selectivity Very HighHighLow to Moderate
Sample Throughput HighMediumLow
Typical Application Trace analysis, environmental monitoring, bioanalysisQuality control, impurity profilingPurity of raw materials, concentrated solutions
Instrumentation Cost HighMedium to HighLow

References

GC-MS Method for the Determination of C12-C16 Alkyldimethylamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative analysis of C12-C16 alkyldimethylamines (dodecyldimethylamine, tetradecyldimethylamine, and hexadecyldimethylamine) using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and sensitive method for the determination of these long-chain tertiary amines in complex matrices.

Introduction

C12-C16 alkyldimethylamines are a group of tertiary amines that find application as intermediates in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds. Due to their industrial relevance and potential for human exposure, a reliable analytical method for their quantification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of these compounds.

This application note is based on a validated method for the determination of C12-C16 alkyldimethylamines in human blood, employing a liquid-liquid extraction with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation.[1][2] The analysis is performed using an Agilent GC-MS system in selected ion monitoring (SIM) mode to ensure high sensitivity.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction with QuEChERS)

This protocol is adapted from the method described by G.T.S.P.P. et al. (2022) for the extraction of C12-C16 alkyldimethylamines from a blood matrix.[1][2]

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Potassium carbonate (K₂CO₃) buffer solution (to adjust pH to 12)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the whole blood sample in a centrifuge tube, add the internal standard.

  • Add 20 mg of MgSO₄ and 5 mg of NaCl.

  • Adjust the pH of the sample to 12 using the K₂CO₃ buffer solution.

  • Add a suitable volume of ethyl acetate as the extraction solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of C12-C16 alkyldimethylamines.

Instrumentation:

  • Gas Chromatograph: Agilent Technologies 7890A or equivalent

  • Mass Spectrometer: Agilent Technologies 5975C or equivalent with a triple-axis detector

GC Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Carrier Gas: Helium

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 250 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions: Based on the mass spectra of the target analytes, the following ions are recommended for monitoring:

AnalyteProbable Quantifier Ion (m/z)Probable Qualifier Ion(s) (m/z)
Dodecyldimethylamine (C12)58213
Tetradecyldimethylamine (C14)58241
Hexadecyldimethylamine (C16)58269

Note: The base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, is a characteristic ion for N,N-dimethylalkylamines and can serve as a common quantifier ion.

Data Presentation

The following table summarizes the quantitative data from the validated method for the determination of C12-C16 alkyldimethylamines in blood.[1][2]

ParameterDodecyldimethylamine (C12)Tetradecyldimethylamine (C14)Hexadecyldimethylamine (C16)
Limit of Detection (LOD)0.3 - 0.5 ng/mL0.3 - 0.5 ng/mL0.3 - 0.5 ng/mL
Limit of Quantification (LOQ)10.0 - 20.0 ng/mL10.0 - 20.0 ng/mL10.0 - 20.0 ng/mL
Intraday Precision (%RSD)0.4 - 2%0.4 - 2%0.4 - 2%
Interday Precision (%RSD)0.6 - 1.9%0.6 - 1.9%0.6 - 1.9%
Intraday Accuracy (%)87 - 109%87 - 109%87 - 109%
Interday Accuracy (%)86 - 112.8%86 - 112.8%86 - 112.8%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Blood Sample Collection Spike 2. Internal Standard Spiking Sample->Spike QuEChERS 3. QuEChERS Salts Addition (MgSO4, NaCl) Spike->QuEChERS pH_Adjust 4. pH Adjustment (pH 12) QuEChERS->pH_Adjust Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->Extraction Centrifuge 6. Centrifugation Extraction->Centrifuge Collect 7. Organic Layer Collection Centrifuge->Collect Injection 8. GC Injection Collect->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. MS Detection (SIM Mode) Separation->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification Integration->Quantification Report 13. Result Reporting Quantification->Report

GC-MS analysis workflow for C12-C16 alkyldimethylamines.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of N,N-Dimethyldodecylamine. This document includes predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and visual representations of the molecular structure and experimental workflow. The information presented here is intended to assist researchers in identifying and characterizing this compound and its analogs in various research and development settings.

Introduction

This compound is a tertiary amine with a long alkyl chain, making it a versatile intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other functionalized molecules relevant to the pharmaceutical and chemical industries. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) referenced to tetramethylsilane (TMS). The ¹H NMR data is based on the analysis of homologous structures, and the ¹³C NMR data is based on established chemical shift prediction models.

¹H NMR Spectral Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. The spectrum is predicted in chloroform-d (CDCl₃) at 400 MHz.

Atom AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a2.22s6H-
H-b2.28t2H7.5
H-c1.45m2H-
H-d to H-l1.26m18H-
H-m0.88t3H7.0
¹³C NMR Spectral Data Summary

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. The spectrum is predicted in chloroform-d (CDCl₃) at 100 MHz.

Atom AssignmentChemical Shift (δ, ppm)
C-a45.4
C-b59.3
C-c27.8
C-d29.7
C-e29.6
C-f29.5
C-g29.4
C-h29.3
C-i29.2
C-j31.9
C-k22.7
C-l14.1

Molecular Structure and Peak Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR peak assignments in the data tables.

cluster_0 This compound C1 C-l (m) C2 C-k C1->C2 C3 C-j C2->C3 C4 C-i C3->C4 C5 C-h C4->C5 C6 C-g C5->C6 C7 C-f C6->C7 C8 C-e C7->C8 C9 C-d C8->C9 C10 C-c C9->C10 C11 C-b C10->C11 N N C11->N C12 C-a N->C12 C13 C-a N->C13

Molecular structure of this compound with atom labeling.

Experimental Protocol

This section provides a detailed methodology for the preparation of an this compound sample and the acquisition of its ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation
  • Ensure the NMR tube is clean and dry.

  • Accurately transfer approximately 10-20 mg of the this compound sample into the NMR tube.

  • Add approximately 0.6 mL of CDCl₃ (with TMS) to the NMR tube.

  • Securely cap the NMR tube and gently vortex the sample until the liquid is homogeneous.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 5.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks in both spectra according to the predicted data and known chemical shift ranges.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the NMR analysis of this compound.

cluster_workflow NMR Analysis Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) acq_h1 1H NMR Acquisition prep->acq_h1 acq_c13 13C NMR Acquisition prep->acq_c13 proc Data Processing (FT, Phasing, Baseline Correction) acq_h1->proc acq_c13->proc calib Chemical Shift Calibration (TMS at 0.00 ppm) proc->calib analysis Spectral Analysis (Peak Picking, Integration, Assignment) calib->analysis report Reporting analysis->report

Application Notes and Protocols: N,N-Dimethyldodecylamine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyldodecylamine (DDA) as a versatile tertiary amine catalyst in various organic reactions. This document details its application in the production of polyurethane foams, the curing of epoxy resins, and its potential role in Michael additions, esterifications, and phase-transfer catalysis. Detailed experimental protocols and quantitative data are provided to facilitate laboratory application.

Catalyst in Polyurethane Foam Production

This compound functions as a crucial catalyst in the formation of polyurethane foams. As a tertiary amine, it effectively accelerates the two primary reactions involved in foaming: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2][3] The lone pair of electrons on the nitrogen atom of DDA interacts with the isocyanate group, lowering the activation energy for its reaction with both polyols and water. This catalytic activity allows for precise control over the foaming process, influencing the foam's density, cell structure, and overall physical properties.[3]

Quantitative Data for Polyurethane Foam Catalysis
ParameterThis compound (or similar Tertiary Amine Catalyst)Reference Formulation
Catalyst Loading 0.1 - 2.0 parts per hundred parts polyol (pphp)[4][5]
Cream Time Variable, dependent on formulation[2]
Gel Time Variable, dependent on formulation[2]
Tack-Free Time Variable, dependent on formulation[6]
Foam Density 16-48 kg/m ³ (Flexible Foam)[4]
Experimental Protocol: Preparation of Flexible Polyurethane Foam

This protocol is a general guideline for the laboratory-scale preparation of flexible polyurethane foam using a tertiary amine catalyst like this compound.

Materials:

  • Polyol (e.g., polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (Cell Stabilizer)

  • This compound (Catalyst)

Procedure:

  • In a well-ventilated fume hood, accurately weigh the polyol, deionized water, and silicone surfactant into a suitable disposable container.

  • Add the desired amount of this compound catalyst to the mixture.

  • Thoroughly mix the components using a high-shear mechanical stirrer for 10-15 seconds until a homogenous mixture is obtained.

  • Add the pre-weighed pMDI to the mixture and immediately stir vigorously for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold or a container for free-rise observation.

  • Allow the foam to cure at room temperature. The curing process is exothermic.

  • Post-cure the foam as required to achieve final properties.

Catalytic Mechanism in Polyurethane Foam Formation

G

Caption: Catalytic cycle of this compound in polyurethane foam formation.

Curing Accelerator for Epoxy Resins

This compound serves as an effective accelerator for the curing of epoxy resins, particularly in amine-cured systems.[7] As a tertiary amine, it does not participate directly in the cross-linking reaction by reacting with the epoxy groups, but it catalytically promotes the ring-opening polymerization of the epoxy resin by the primary or secondary amine curing agent.[7][8] The lone pair of electrons on the nitrogen atom of DDA initiates the anionic polymerization of the epoxy groups, leading to a faster cure time.[9]

Quantitative Data for Epoxy Resin Curing Acceleration
ParameterThis compound (as accelerator)Reference Formulation
Accelerator Loading 0.5 - 5.0 parts per hundred parts resin (phr)[10]
Curing Temperature Room Temperature to 150°C[9]
Effect on Gel Time Significant reduction[11]
Experimental Protocol: Accelerated Curing of Epoxy Resin

This protocol provides a general method for observing the accelerating effect of this compound on the curing of a standard epoxy resin system.

Materials:

  • Bisphenol A based epoxy resin (DGEBA)

  • Amine curing agent (e.g., Diethylenetriamine - DETA)

  • This compound (Accelerator)

Procedure:

  • In a suitable container, weigh the epoxy resin.

  • In a separate container, weigh the stoichiometric amount of the amine curing agent. The required amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.

  • Add the desired amount of this compound accelerator to the amine curing agent and mix thoroughly.

  • Add the amine/accelerator mixture to the epoxy resin and mix thoroughly for 2-3 minutes until a uniform mixture is achieved.

  • Pour the mixture into a mold or onto a substrate.

  • Monitor the curing process by observing the change in viscosity and the exothermic heat generation. Compare the gel time with a control sample prepared without the accelerator.

  • Allow the resin to cure fully at the desired temperature.

Mechanism of Epoxy Curing Acceleration

G Epoxy Epoxy Resin (Oxirane Ring) Zwitterion Zwitterionic Intermediate Epoxy->Zwitterion Ring Opening Polymer Cured Epoxy Polymer Epoxy->Polymer Catalyst This compound (Tertiary Amine) Catalyst->Epoxy Nucleophilic Attack Anion Alkoxide Anion Zwitterion->Anion Proton Abstraction from Amine Curing Agent (R-NH₂) Anion->Epoxy Chain Propagation

Caption: Mechanism of epoxy resin curing acceleration by this compound.

Potential Applications in Other Organic Reactions

While less documented specifically for this compound, its properties as a tertiary amine suggest its potential as a catalyst in other base-catalyzed organic reactions.

Michael Addition

Tertiary amines can catalyze the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. While specific data for this compound is limited, a general protocol is provided.

General Protocol for Tertiary Amine-Catalyzed Michael Addition:

  • Dissolve the Michael donor (e.g., a β-ketoester) and the Michael acceptor (e.g., an α,β-unsaturated ketone) in a suitable solvent (e.g., water, ethanol, or THF).

  • Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by quenching with a mild acid and extracting the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Esterification

This compound can act as a catalyst in the esterification of carboxylic acids with alcohols, particularly in the synthesis of fatty acid esters.

General Protocol for Tertiary Amine-Catalyzed Esterification:

  • Combine the carboxylic acid (e.g., a fatty acid) and an excess of the alcohol in a round-bottom flask.

  • Add a catalytic amount of this compound (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the formation of the ester by TLC or GC analysis.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Phase-Transfer Catalysis

Due to its long alkyl chain and tertiary amine group, this compound can be quaternized to form a quaternary ammonium salt, which can act as a phase-transfer catalyst.[12] These catalysts facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary.[13][14]

General Workflow for Phase-Transfer Catalysis:

G AqueousPhase Aqueous Phase (Reactant A⁻) Catalyst_Q Quaternized DDA (Q⁺A⁻) AqueousPhase->Catalyst_Q Anion Exchange OrganicPhase Organic Phase (Reactant B) Catalyst_B Catalyst-Reactant Complex (Q⁺B⁻) OrganicPhase->Catalyst_B Reaction Catalyst_Q->OrganicPhase Phase Transfer Product Product (AB) Catalyst_B->Product Product->AqueousPhase Catalyst Regeneration (Q⁺)

Caption: Workflow of phase-transfer catalysis using a quaternized DDA derivative.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for N,N-Dimethyldodecylamine in Gene Transfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecylamine is a cationic lipid that has shown potential as a non-viral vector for gene delivery. Its amphiphilic structure, featuring a hydrophobic dodecyl tail and a hydrophilic dimethylamino headgroup, allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction protects the genetic material from degradation and facilitates its entry into cells. When formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound-based liposomes can exhibit enhanced transfection efficiency due to DOPE's ability to promote the destabilization of the endosomal membrane, a critical step for the release of genetic material into the cytoplasm.

These application notes provide an overview of the use of this compound in gene transfection, including detailed protocols for the preparation of liposomes, formation of lipoplexes, and cell transfection. Additionally, representative data on transfection efficiency and cytotoxicity are presented to guide researchers in optimizing their gene delivery experiments.

Data Presentation

The efficiency and cytotoxicity of cationic lipid-based transfection reagents are highly dependent on the cell type, the lipid formulation, and the ratio of lipid to nucleic acid. The following tables summarize representative quantitative data for cationic lipid formulations structurally similar to this compound, often in combination with the helper lipid DOPE. This data is intended to provide a comparative baseline for researchers developing their own this compound-based transfection protocols.

Table 1: Transfection Efficiency of Cationic Lipid:DOPE Formulations in Various Cell Lines

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Cell LineTransfection Efficiency (%)Reference Reporter Gene
DDAB¹DOPE1:1L929~15pEGFP
DOTAP²DOPE1:1HEK-293T~25mCherry (mRNA)
DOTMA³DOPE2:1Caki-1~6mCherry (pDNA)
DOTAP²DOPE1:1JAR~15mCherry (pDNA)

¹Didodecyldimethylammonium bromide, structurally very similar to this compound. ²1,2-dioleoyl-3-trimethylammonium-propane. ³N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride.

Table 2: Cytotoxicity of Cationic Lipid:DOPE Formulations

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Cell LineCell Viability (%)Assay
DDAB¹DOPE1:1L929>80MTT Assay
DOTAP²DOPE1:1HEK-293T~90Luminescence-based
DOTMA³DOPE1:1Calu-1~90Luminescence-based
DOTAP²DOPE1:1Vero E6~70Luminescence-based

¹Didodecyldimethylammonium bromide. ²1,2-dioleoyl-3-trimethylammonium-propane. ³N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Cationic Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1]

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen or Argon gas

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set at 37-40°C to create a thin lipid film on the inner surface of the flask.

    • Once the chloroform has evaporated, continue to rotate the flask under a gentle stream of nitrogen or argon gas to remove any residual solvent.

    • Place the flask under a high vacuum for at least 1 hour to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) to the flask. The volume will depend on the desired final lipid concentration (typically 1-2 mg/mL).

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

    • Sonicate for 5-15 minutes, or until the suspension becomes clear. The temperature of the water bath should be kept above the phase transition temperature of the lipids.

  • Storage:

    • Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use them within a few weeks.

Protocol 2: Formation of this compound:DOPE/Nucleic Acid Lipoplexes

This protocol details the complexation of the cationic liposomes with plasmid DNA or siRNA. The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid (N/P ratio) is a critical parameter for optimal transfection.

Materials:

  • This compound:DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA or siRNA of interest in a low-salt buffer or nuclease-free water

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Sterile microcentrifuge tubes

Procedure:

  • Dilution of Components:

    • In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the required amount of the this compound:DOPE liposome suspension in serum-free medium.

  • Complex Formation:

    • Gently add the diluted liposome suspension to the diluted nucleic acid solution. Note: Do not add the nucleic acid to the liposomes.

    • Mix gently by pipetting up and down or by flicking the tube. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 3: Cell Transfection with this compound:DOPE Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization will be required for different cell types and plate formats.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • This compound:DOPE/nucleic acid lipoplexes (from Protocol 2)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Gently remove the culture medium from the wells and wash the cells once with serum-free medium or phosphate-buffered saline (PBS).

    • Add the prepared lipoplex solution (from Protocol 2) dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete culture medium.

    • Return the plate to the incubator and culture for 24-72 hours before assessing gene expression or knockdown.

Protocol 4: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to evaluate the cytotoxicity of the this compound:DOPE lipoplexes.

Materials:

  • Cells seeded in a 96-well plate

  • This compound:DOPE/nucleic acid lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the lipoplexes for the same duration as the transfection experiment (e.g., 4-6 hours), followed by a change to fresh medium and further incubation for a total of 24 or 48 hours. Include untreated cells as a control.

  • MTT Addition:

    • At the end of the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

G cluster_prep Protocol 1: Liposome Preparation start_prep Dissolve this compound and DOPE in Chloroform film Create Thin Lipid Film (Rotary Evaporation) start_prep->film hydrate Hydrate Film with Aqueous Solution film->hydrate sonicate Sonicate to Form Small Unilamellar Vesicles hydrate->sonicate liposomes Cationic Liposome Suspension sonicate->liposomes

Protocol 1 Workflow

G cluster_complex Protocol 2: Lipoplex Formation liposomes Cationic Liposomes dilute_lipo Dilute Liposomes in Serum-Free Medium liposomes->dilute_lipo nucleic_acid Nucleic Acid (pDNA or siRNA) dilute_na Dilute Nucleic Acid in Serum-Free Medium nucleic_acid->dilute_na mix Combine Diluted Components dilute_lipo->mix dilute_na->mix incubate Incubate at Room Temperature (15-30 min) mix->incubate lipoplex Lipoplex Suspension incubate->lipoplex

Protocol 2 Workflow

G cluster_transfection Cellular Uptake and Gene Expression Pathway lipoplex Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Membrane Fusion (DOPE-mediated) cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus Nuclear Import (pDNA) risc RISC Complex (for siRNA) cytoplasm->risc transcription Transcription (for pDNA) nucleus->transcription translation Translation transcription->translation protein Protein Expression translation->protein mrna_cleavage mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Cellular Uptake Pathway

References

Formulation of Microemulsions Using N,N-Dimethyldodecylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1][2] With droplet sizes typically in the range of 20-200 nm, they offer a promising vehicle for the delivery of a wide range of drug molecules, including both hydrophilic and lipophilic compounds.[1][3] Their advantages include enhanced drug solubility, ease of preparation, thermodynamic stability, and the potential for improved drug permeation and bioavailability.[3][4] This document provides detailed application notes and protocols for the formulation of microemulsions utilizing N,N-Dimethyldodecylamine as a primary surfactant. While this compound N-oxide (DDAO) is a more commonly cited surfactant in the literature for similar applications[5], the protocols outlined below are based on the general principles of microemulsion formulation and can be adapted for this compound.

This compound is a tertiary amine that can act as a cationic surfactant at acidic pH. Its molecular structure, featuring a hydrophobic dodecyl tail and a hydrophilic dimethylamino headgroup, allows it to reduce the interfacial tension between oil and water, a critical factor in the spontaneous formation of microemulsions.

Component Selection

The selection of appropriate oil, surfactant, and cosurfactant is crucial for the successful formulation of a stable microemulsion.

Oil Phase: The choice of the oil phase depends on the solubility of the active pharmaceutical ingredient (API) and the desired application.[6][7] Oils with shorter hydrocarbon chains are often more readily microemulsified.[7] Potential oils for consideration include:

  • Isopropyl myristate

  • Isopropyl palmitate

  • Oleic acid

  • Caprylic/capric triglycerides

Surfactant: In this protocol, this compound serves as the primary surfactant. Its concentration will be a key variable in the formulation process.

Cosurfactant: A cosurfactant is often necessary to ensure the formation of a stable microemulsion by further reducing interfacial tension and increasing the fluidity of the interfacial film.[6] Short to medium-chain alcohols are commonly used.[6] Suitable cosurfactants include:

  • Ethanol

  • Isopropanol

  • Propylene glycol

  • Transcutol®

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the concentration ranges of oil, surfactant/cosurfactant (Sₘᵢₓ), and water that result in the formation of a stable microemulsion.

Materials:

  • This compound

  • Selected oil (e.g., Isopropyl myristate)

  • Selected cosurfactant (e.g., Ethanol)

  • Distilled water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Preparation of Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare mixtures of this compound and the chosen cosurfactant at various weight ratios (e.g., 1:1, 2:1, 1:2).

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Place each oil/Sₘᵢₓ mixture in a glass vial and titrate dropwise with distilled water under constant stirring using a magnetic stirrer.

  • After each addition of water, vortex the mixture for 1-2 minutes and allow it to equilibrate.

  • Visually inspect the sample for clarity and transparency against a well-lit background. The formation of a clear, single-phase solution indicates a microemulsion. Turbidity or phase separation indicates the boundary of the microemulsion region.

  • Record the weight percentages of oil, Sₘᵢₓ, and water for each formulation.

  • Plot the data on a ternary phase diagram to delineate the microemulsion region for each Sₘᵢₓ ratio. The ratio that provides the largest stable microemulsion area is considered optimal.

G cluster_workflow Phase Diagram Construction Workflow prep_smix Prepare Surfactant/Cosurfactant (Smix) Ratios prep_oil_smix Prepare Oil/Smix Mixtures prep_smix->prep_oil_smix titrate Titrate with Water prep_oil_smix->titrate equilibrate Equilibrate and Observe titrate->equilibrate record Record Compositions equilibrate->record plot Plot Ternary Phase Diagram record->plot optimize Identify Optimal Smix Ratio plot->optimize

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Formulation of this compound Microemulsion

Objective: To prepare a stable microemulsion based on the optimal component ratios determined from the phase diagram.

Materials:

  • This compound

  • Selected oil

  • Selected cosurfactant

  • Distilled water

  • Magnetic stirrer

Methodology:

  • Accurately weigh the required amounts of this compound and the cosurfactant into a clean, dry beaker and mix thoroughly to form the Sₘᵢₓ.

  • Add the selected oil to the Sₘᵢₓ and stir until a clear, homogenous solution is formed.

  • Slowly add the required amount of distilled water to the oil/Sₘᵢₓ mixture under constant, gentle magnetic stirring.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

Objective: To evaluate the physicochemical properties of the formulated microemulsion.

A. Droplet Size and Zeta Potential Analysis

Methodology:

  • Dilute the microemulsion sample with distilled water to an appropriate concentration.

  • Analyze the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).

  • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

B. pH Measurement

Methodology:

  • Calibrate a pH meter using standard buffer solutions.

  • Directly measure the pH of the undiluted microemulsion formulation at room temperature.

C. Viscosity Measurement

Methodology:

  • Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the undiluted microemulsion.

  • Record the viscosity at a constant temperature and shear rate.

D. Electrical Conductivity Measurement

Methodology:

  • Use a conductometer to measure the electrical conductivity of the microemulsion.

  • This measurement can help determine the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous). An increase in conductivity with the addition of water suggests an oil-in-water (o/w) microemulsion.

G cluster_characterization Microemulsion Characterization Workflow formulation Formulated Microemulsion dls Droplet Size & Zeta Potential (DLS) formulation->dls ph pH Measurement formulation->ph viscosity Viscosity Measurement formulation->viscosity conductivity Conductivity Measurement formulation->conductivity data Physicochemical Data dls->data ph->data viscosity->data conductivity->data

Caption: Workflow for the characterization of microemulsions.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments. The values presented are illustrative and will vary depending on the specific formulation.

Table 1: Physicochemical Properties of this compound Microemulsion Formulations

Formulation CodeOil (%)Sₘᵢₓ (%) (Ratio)Water (%)Droplet Size (nm)PDIZeta Potential (mV)pHViscosity (cP)Conductivity (µS/cm)
ME-DD-011030 (1:1)6055.2 ± 2.10.15 ± 0.02+35.8 ± 1.55.845.3 ± 1.8150.7 ± 5.2
ME-DD-021535 (2:1)5078.6 ± 3.50.21 ± 0.03+42.1 ± 2.05.562.1 ± 2.5125.4 ± 4.8
ME-DD-032040 (1:2)40102.4 ± 4.20.28 ± 0.04+28.5 ± 1.86.285.7 ± 3.198.9 ± 3.9

*Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index.

Signaling Pathways and Drug Delivery

Microemulsions can enhance drug delivery through various mechanisms. The small droplet size provides a large interfacial area, which can improve drug release and absorption.[1] Furthermore, the surfactant and cosurfactant components can act as permeation enhancers, temporarily and reversibly disrupting the stratum corneum of the skin for topical and transdermal delivery. For oral delivery, microemulsions can protect the drug from enzymatic degradation and improve its solubilization in the gastrointestinal tract, leading to enhanced bioavailability.

G cluster_delivery Microemulsion Drug Delivery Mechanisms microemulsion Microemulsion (Drug Carrier) large_surface Large Interfacial Area microemulsion->large_surface permeation Permeation Enhancement microemulsion->permeation solubilization Enhanced Solubilization microemulsion->solubilization protection Protection from Degradation microemulsion->protection absorption Increased Drug Absorption large_surface->absorption permeation->absorption solubilization->absorption protection->absorption

Caption: Mechanisms of enhanced drug delivery by microemulsions.

Conclusion

The formulation of microemulsions using this compound presents a viable strategy for the development of advanced drug delivery systems. The protocols detailed in this document provide a systematic approach to formulating and characterizing these systems. By carefully selecting the oil and cosurfactant and constructing pseudo-ternary phase diagrams, researchers can identify stable microemulsion regions and develop formulations with desired physicochemical properties for various pharmaceutical applications. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and safety of these formulations for specific drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Dimethyldodecylamine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-Dimethyldodecylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fractional distillation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of this compound.

Problem Possible Cause Recommended Solution
No Distillate Collected - Inadequate heating of the distillation flask.- System leak (improperly sealed joints).- Condenser water is too cold, causing the vapor to solidify.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound at the operating pressure.- Check all glassware joints for a proper seal. Use appropriate grease if necessary.- Adjust the flow rate or temperature of the cooling water to prevent solidification.
Bumping or Unstable Boiling - Lack of boiling chips or a stir bar.- Heating rate is too high.- Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heating rate to achieve a slow, steady boil.
Flooding of the Fractionating Column - Excessive heating rate causing a high vapor flow.- Column packing is too dense.- Decrease the heat input to the distillation flask.- Ensure the column is packed appropriately to allow for proper vapor-liquid contact without restricting flow.[1]
Poor Separation of Fractions - Distillation rate is too fast.- Inefficient fractionating column (insufficient theoretical plates).- Fluctuations in heat input.- Reduce the distillation rate to one drop per 20-30 seconds to allow for proper equilibrium between liquid and vapor phases in the column.[1]- Use a longer fractionating column or one with more efficient packing to increase the number of theoretical plates.[1][2]- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[1][2]
Product Discoloration (Yellowing) - Thermal degradation of the amine.- Presence of oxygen in the system.- Perform the distillation under vacuum to lower the boiling point and reduce thermal stress on the compound.[3]- Purge the system with an inert gas like nitrogen or argon before starting the distillation to remove oxygen.[2]
Foaming - Presence of impurities such as surfactants or suspended solids.[4][5]- Consider a pre-treatment step like filtration if solids are suspected.[4]- The addition of a small amount of a suitable anti-foaming agent may be necessary in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it is approximately 234 °C.[6] Under vacuum, the boiling point is significantly lower, for example, 80-82 °C at 0.1 mmHg.[6][7][8][9]

Q2: Why is fractional distillation necessary for purifying this compound?

A2: Commercial this compound may contain impurities with boiling points close to the main compound.[10] Simple distillation is often insufficient to separate components with boiling points that differ by less than 70 °C.[2] Fractional distillation provides the necessary theoretical plates for a more efficient separation, resulting in a higher purity product.[2]

Q3: What type of packing should I use in my fractionating column?

A3: The choice of packing material depends on the scale of your distillation. For laboratory-scale purifications, random packing like Pro-Pak® or structured packing can be effective.[11] The key is to use a packing that provides a large surface area for vapor-liquid contact, leading to a high number of theoretical plates.[3][12]

Q4: How can I tell when the desired fraction is distilling?

A4: The temperature at the head of the distillation column should remain constant during the collection of a pure fraction.[2] This temperature corresponds to the boiling point of the substance at the operating pressure. A drop in temperature after a fraction has been collected indicates that a substance with a higher boiling point is about to distill.[2]

Q5: What are common impurities found in this compound?

A5: Impurities can include starting materials from the synthesis, byproducts, and degradation products. Water can also be a significant impurity.[10] Depending on the synthesis route, other amines with similar structures may be present.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional distillation under vacuum.

1. Preparation:

  • Ensure all glassware is clean and dry.
  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a fractionating column with appropriate packing.
  • Add the impure this compound and a new magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
  • Lightly grease all ground-glass joints to ensure a good seal for the vacuum.

2. System Purge:

  • Connect the apparatus to a vacuum pump with a cold trap in between.
  • If desired, the system can be purged with an inert gas (nitrogen or argon) before applying the vacuum to minimize oxidation.

3. Distillation:

  • Turn on the condenser cooling water.
  • Begin stirring if using a magnetic stirrer.
  • Slowly and carefully apply the vacuum to the system.
  • Gradually heat the distillation flask using a heating mantle.
  • Observe the temperature at the distillation head. The temperature will rise and then stabilize as the first fraction (likely low-boiling impurities) begins to distill.
  • Collect this forerun in a separate receiving flask.
  • As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound. The temperature should remain constant during this period.
  • Once the temperature starts to drop or rise again after the main fraction is collected, stop the distillation by removing the heat source.

4. Shutdown:

  • Allow the apparatus to cool down.
  • Slowly and carefully release the vacuum.
  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Data Presentation

Parameter Value Reference
Boiling Point 234 °C (at 760 mmHg)[6]
80-82 °C (at 0.1 mmHg)[6][7][8][9]
Melting Point -20 °C[6][7][9][13]
Density 0.787 g/mL (at 20 °C)[6][7][8]
Purity (Typical Commercial) 90-97%[8][10][14]

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Assemble Clean, Dry Glassware prep2 Add this compound & Stir Bar to Flask prep1->prep2 prep3 Grease Joints prep2->prep3 dist1 Apply Vacuum & Start Cooling Water prep3->dist1 dist2 Gradually Heat Flask dist1->dist2 dist3 Collect Forerun (Low-Boiling Impurities) dist2->dist3 dist4 Collect Main Fraction at Stable Temperature dist3->dist4 shut1 Remove Heat & Cool Down dist4->shut1 shut2 Release Vacuum shut1->shut2 shut3 Disassemble & Store Product shut2->shut3 Troubleshooting_Tree start Distillation Issue? q1 Is Distillate Collecting? start->q1 q2 Is Boiling Unstable? q1->q2 Yes sol1 Check Heat, Seals, & Condenser Temp q1->sol1 No q3 Is Separation Poor? q2->q3 No sol2 Add Boiling Chips/Stir Bar & Reduce Heat q2->sol2 Yes q4 Is Product Discolored? q3->q4 No sol3 Slow Distillation Rate & Insulate Column q3->sol3 Yes sol4 Use Vacuum & Inert Atmosphere q4->sol4 Yes end_node Problem Resolved q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

References

Technical Support Center: Purification of Commercial N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial N,N-Dimethyldodecylamine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. The most common synthesis method involves the reaction of dodecylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or the alkylation of dodecylamine with a methylating agent. Potential impurities include:

  • Unreacted Starting Materials: Dodecylamine (a primary amine) and N-methyldodecylamine (a secondary amine) may be present if the methylation is incomplete.

  • Side-Products: Small amounts of other alkylamines can be present depending on the purity of the starting dodecylamine.

  • Degradation Products: this compound N-oxide is a common impurity that can form upon exposure of the amine to oxidizing agents or even air over time, especially at elevated temperatures.[1] This can lead to a yellowish discoloration of the product.

  • Residual Reagents: Traces of reagents from the synthesis, such as formaldehyde or formic acid, may remain.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The three most effective methods are:

  • Vacuum Fractional Distillation: This is the preferred method for separating this compound from less volatile impurities like its N-oxide and from more volatile impurities. It is highly effective for achieving high purity on a larger scale.

  • Column Chromatography: This technique is excellent for removing polar impurities such as the N-oxide and residual primary or secondary amines. Normal-phase chromatography using silica gel or alumina, or reversed-phase chromatography can be employed.

  • Recrystallization via Salt Formation: this compound can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization. The pure salt is then neutralized to regenerate the pure tertiary amine. This method is effective for removing non-basic impurities.

Q3: My this compound sample is yellow. What is the cause and how can I remove the color?

A3: A yellow discoloration is often due to the presence of oxidized species, particularly this compound N-oxide.[2] Exposure to air and light can promote this degradation. The color can be removed by:

  • Vacuum Distillation: The N-oxide is significantly less volatile than the parent amine and will remain in the distillation flask.

  • Column Chromatography: The polar N-oxide will have a strong affinity for a polar stationary phase like silica gel and can be effectively separated.

  • Activated Carbon Treatment: Stirring the amine with activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Incomplete Separation of Amines with Close Boiling Points during Distillation
  • Symptom: GC analysis of the distilled fractions shows co-elution of this compound with N-methyldodecylamine.

  • Possible Cause: The efficiency of the distillation column (number of theoretical plates) is insufficient to separate components with very close boiling points.

  • Solutions:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings).

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.

    • Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, improving separation.[3]

Issue 2: Product Degradation (Darkening) During Distillation
  • Symptom: The this compound in the distillation pot darkens significantly upon heating.

  • Possible Cause: Thermal degradation or oxidation of the amine at high temperatures. Tertiary amines can be susceptible to oxidation, especially in the presence of air.[4]

  • Solutions:

    • Use a Vacuum: Perform the distillation under reduced pressure to lower the boiling point of the amine and thus the required temperature.[5]

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

    • Limit Heating Time: Ensure the distillation is completed as efficiently as possible to minimize the time the amine is exposed to high temperatures.

Issue 3: Low Recovery of this compound from a Silica Gel Column
  • Symptom: A significant portion of the this compound remains on the silica gel column and cannot be eluted.

  • Possible Cause: Tertiary amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent. This will compete with the this compound for the active sites on the silica gel, reducing tailing and improving recovery.

    • Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds like tertiary amines.

Data Presentation

The following table summarizes the expected efficiency of different purification methods for removing common impurities from commercial this compound. The values are indicative and can vary based on the specific experimental conditions.

Purification MethodStarting Material (Dodecylamine)Byproduct (N-methyldodecylamine)Degradation Product (N-oxide)Typical Final Purity
Vacuum Fractional Distillation Good RemovalModerate to Good RemovalExcellent Removal> 99.5%
Column Chromatography (Silica Gel) Good RemovalGood RemovalExcellent Removal> 99%
Recrystallization (as HCl salt) Poor RemovalPoor RemovalGood Removal> 98%

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is designed for the purification of approximately 100 g of commercial this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a Vigreux column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.[7] Use greased joints suitable for vacuum.

  • Sample Preparation: Place the commercial this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to a pressure of 1-5 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the operating pressure (approx. 80-82 °C at 0.1 mmHg).

  • Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.

Protocol 2: Column Chromatography

This protocol is suitable for purifying smaller quantities (1-5 g) of this compound.

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., hexane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. Add 0.5% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This method is effective for removing non-basic impurities.

  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether. Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system, such as ethanol/water or acetone/hexane. Allow the solution to cool slowly to form crystals.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Regeneration of Free Amine: Dissolve the purified salt in water and neutralize it with a base (e.g., NaOH solution). Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow start Commercial This compound distillation Vacuum Fractional Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization via Salt Formation start->recrystallization pure_product Purified This compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Overview of purification methods for this compound.

TroubleshootingDistillation issue Problem During Distillation incomplete_sep Incomplete Separation issue->incomplete_sep Symptom: Co-elution of impurities degradation Product Degradation issue->degradation Symptom: Product darkening sol_sep1 Increase Column Efficiency incomplete_sep->sol_sep1 sol_sep2 Optimize Reflux Ratio incomplete_sep->sol_sep2 sol_deg1 Use Vacuum degradation->sol_deg1 sol_deg2 Use Inert Atmosphere degradation->sol_deg2

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: N,N-Dimethyldodecylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyldodecylamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary amine, it is susceptible to oxidation, and extreme pH and high temperatures can accelerate degradation.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: The potential degradation pathways for this compound include:

  • Oxidation: This is a common pathway for tertiary amines, potentially leading to the formation of this compound N-oxide.[1] This can be initiated by dissolved oxygen, peroxide impurities, or other oxidizing agents.

  • Hydrolysis: While tertiary amines themselves do not hydrolyze in the same way esters do, the stability can be pH-dependent. At extreme pH values and elevated temperatures, degradation can occur.

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the degradation of the molecule. The specific photolytic degradation products would need to be identified through forced degradation studies.

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule. For tertiary amines, this can involve dealkylation, although they are generally more thermally stable than primary and secondary amines.[2]

Q3: How should I prepare and store my aqueous solutions of this compound to ensure stability?

A3: To maximize the stability of your aqueous solutions:

  • Use high-purity water: Use purified water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.

  • Control the pH: Prepare your solution in a buffer system that is appropriate for your experiment and maintains a pH where this compound is most stable. This typically would be in the neutral to slightly acidic range, but should be experimentally determined.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Control the temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Inert atmosphere: For long-term storage or if working with sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of potency or unexpected results over time. Degradation of this compound in the aqueous solution.1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Check pH: Measure the pH of your solution to see if it has shifted. 3. Perform a Stability Check: Analyze the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to confirm its concentration. 4. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a reliable source of the compound.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from all potential degradation products. This may require method re-development and validation. 3. Characterize Degradants: If the degradation products are significant, consider structural elucidation using techniques like high-resolution mass spectrometry (HR-MS) and NMR.
Phase separation or precipitation in the solution. pH shift leading to a change in solubility, or interaction with other components in the formulation.1. Verify pH and pKa: The pKa of this compound is a critical parameter. If the solution pH approaches the pKa, the equilibrium between the ionized and non-ionized forms will shift, which can affect solubility. 2. Assess Excipient Compatibility: If your formulation contains other components, they may be interacting with the this compound. Conduct compatibility studies by preparing binary mixtures and analyzing for any changes.

Quantitative Data Summary

Table 1: General Parameters for Forced Degradation Studies of Tertiary Amines in Aqueous Solution

Stress ConditionReagent/ConditionTypical Concentration/LevelDurationPotential Degradation Products
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MUp to 7 daysSalt formation, potential for minor degradation at elevated temperatures.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MUp to 7 daysGenerally stable, but degradation is possible at high temperatures.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Up to 7 daysN-oxide derivatives, aldehydes, secondary amines.[1][3]
Thermal Degradation Heat (in aqueous solution)40°C - 80°CUp to 14 daysDe-alkylation products, other smaller amine fragments.
Photodegradation UV and/or Visible Light>1.2 million lux hours and >200 watt hours/m²VariableA variety of photolytic products.

Table 2: Illustrative Stability Profile of a Long-Chain Tertiary Amine in Aqueous Solution (Hypothetical Data)

ConditionParameterValueTime% Degradation
pH 4.0 Temperature25°C30 days< 1%
pH 7.0 Temperature25°C30 days< 1%
pH 9.0 Temperature25°C30 days1-2%
pH 7.0 Temperature40°C30 days2-5%
pH 7.0 with 3% H₂O₂ Temperature25°C7 days10-15%
Light Exposure ICH Q1B ConditionsAmbient10 days5-10%

Note: This table is for illustrative purposes only. Actual degradation rates will depend on the specific formulation, container, and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Store a sample at room temperature and another at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 168 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Store a sample at room temperature and another at 60°C.

    • Withdraw samples at similar time points and neutralize with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a calibrated oven at 60°C.

    • Withdraw samples at specified time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines (a combination of UV and visible light).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

Objective: To develop a UPLC-MS/MS method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Initial Chromatographic Conditions (to be optimized):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Determine the precursor ion ([M+H]⁺) for this compound.

    • Fragment the precursor ion to identify characteristic product ions for quantification and qualification.

    • Similarly, identify MRM transitions for potential degradation products (e.g., N-oxide) from the forced degradation samples.

  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (60°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress analysis UPLC-MS/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples data Data Interpretation (% Degradation, Peak Purity) analysis->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation DDA This compound N_oxide This compound N-oxide DDA->N_oxide [O] aldehyde Dodecanal DDA->aldehyde [O], dealkylation dealkylated De-alkylated products DDA->dealkylated Heat photoproducts Various Photolytic Products DDA->photoproducts Light (hν) sec_amine N-methyldodecylamine aldehyde->sec_amine

References

Technical Support Center: Analysis of N,N-Dimethyldodecylamine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, quantifying, and troubleshooting issues related to the degradation products of N,N-Dimethyldodecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be aware of in my experiments?

A1: this compound can degrade through several pathways, leading to a variety of products. The most common include:

  • Biodegradation Products: In the presence of microorganisms, the primary degradation pathway is typically the cleavage of the alkyl chain from the nitrogen atom, a process known as N-dealkylation. This results in the formation of dimethylamine and dodecanal . Dodecanal can be further oxidized to dodecanoic acid , which then may enter fatty acid metabolism.[1] Complete mineralization will ultimately yield carbon dioxide, water, and inorganic nitrogen.[1]

  • Oxidation Product: this compound is susceptible to oxidation, which can lead to the formation of This compound N-oxide .[2] This can be a significant product, especially under oxidative stress conditions.

  • Nitrosamine Impurity: A critical degradation product of concern is N-nitrosodimethylamine (NDMA) , a potent mutagenic impurity.[2] NDMA can form when this compound or its degradation product, dimethylamine, reacts with nitrosating agents (e.g., nitrites) under acidic conditions.[2]

Q2: Under what conditions is this compound most likely to degrade?

A2: While generally stable, this compound degradation can be induced under specific conditions:

  • Biological Systems: Exposure to microbial populations, such as those in activated sludge, can lead to significant biodegradation.[3]

  • Strong Oxidation: The presence of strong oxidizing agents, like hydrogen peroxide or hydroxyl radicals, can promote the formation of this compound N-oxide and other oxidation products.[2]

  • Acidic Conditions with Nitrites: The combination of an acidic environment and the presence of nitrite sources can lead to the formation of N-nitrosodimethylamine (NDMA).[2]

  • Elevated Temperatures: High temperatures can accelerate degradation, although significant thermal degradation of similar amines is generally minimal up to around 204°C (400°F).[1]

  • Photolysis: While direct degradation by light is not a major pathway, the presence of photosensitizers can induce photodegradation.[1]

Q3: What analytical techniques are recommended for analyzing this compound and its degradation products?

A3: The choice of analytical technique depends on the specific degradation products you are targeting:

  • For this compound, this compound N-oxide, and other non-volatile degradation products: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the preferred method. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

  • For volatile degradation products like N-nitrosodimethylamine (NDMA): Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive technique.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis
Issue Possible Cause Troubleshooting Steps
Peak Tailing for this compound Peak Secondary interactions with the stationary phase (e.g., silanol groups).- Use an end-capped C18 column or a column with a more inert stationary phase.- Adjust the mobile phase pH to suppress silanol interactions (lower pH).- Add a competing amine to the mobile phase in small concentrations.
Column overload.- Reduce the injection volume.- Dilute the sample.
Ghost Peaks in Chromatogram Carryover from previous injections.- Run blank injections (mobile phase only) to confirm carryover.- Clean the autosampler needle and injection port.
Contaminated mobile phase.- Use high-purity HPLC-grade solvents.- Prepare fresh mobile phase and filter before use.
Retention Time Shifting Inconsistent mobile phase composition.- Ensure accurate preparation of the mobile phase.- Keep solvent bottles capped to prevent evaporation.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Column degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
GC-MS Analysis for NDMA
Issue Possible Cause Troubleshooting Steps
Low Sensitivity / Poor Peak Shape for NDMA Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Ensure the GC column is specifically designed for trace-level analysis of active compounds.
High injection port temperature causing degradation.- Optimize the injector temperature; avoid excessively high temperatures.
Matrix Interference Co-eluting compounds from the sample matrix.- Perform a sample cleanup step, such as Solid-Phase Extraction (SPE), before analysis.- Use a high-resolution mass spectrometer for better selectivity.
False Positives for NDMA Background ions with the same mass-to-charge ratio.- Use a triple quadrupole GC-MS/MS for higher specificity through Multiple Reaction Monitoring (MRM).- Utilize high-resolution mass spectrometry to differentiate NDMA from interfering ions.[4]
Biodegradation Studies
Issue Possible Cause Troubleshooting Steps
Poor or No Biodegradation Observed Inappropriate microbial culture.- Source inoculum from a site with a history of contamination with similar compounds (e.g., surfactants).- Use a mixed microbial culture from activated sludge.
Toxicity of this compound at high concentrations.- Determine the minimum inhibitory concentration (MIC).- Start with a lower concentration and gradually increase it as the culture acclimates.
Suboptimal culture conditions.- Optimize pH (typically neutral to slightly alkaline), temperature, and aeration.
Nutrient limitation.- Ensure the growth medium contains necessary nutrients (nitrogen, phosphorus, trace elements).

Data Summary

Table 1: Summary of Forced Degradation Conditions and Expected Products

Stress ConditionTypical Reagents and ConditionsPrimary Degradation ProductsTarget Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CGenerally stable, but can promote nitrosamine formation if nitrites are present.5-20%[5]
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CGenerally stable.5-20%[5]
Oxidation 3% H₂O₂, Room TemperatureThis compound N-oxide5-20%[5]
Thermal Degradation 80°C / 75% RHMinimal degradation expected under typical conditions.5-20%[5]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Dependent on photosensitizers present.5-20%[5]

Table 2: Analytical Method Performance (Typical Values)

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Alkyl Amines HPLC-FLD (with derivatization)0.9 - 7.2 ng[1]-70 - 109%[1]
Dimethylamine (DMA) HPLC-FLD (with derivatization)-0.5 ng/mL (linearity range)98.2 - 102.0%[6]
NDMA GC-MS/MS< 3 ppb[7]--
NDMA GC-Orbitrap MS0.1 ng/L (after concentration)[4]--

Table 3: Biodegradability of this compound

Test TypeDurationResultConclusion
OECD 301 D (Closed Bottle Test) 28 days49.4% degradation after 14 daysNot readily biodegradable (pass level is >60%)[3]
Activated Sludge Simulation -99.6% primary degradationReadily biodegradable in activated sludge systems[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV/MS Method for this compound and this compound N-oxide

Objective: To separate and quantify this compound from its primary oxidation product, this compound N-oxide.

Instrumentation:

  • HPLC system with a UV detector and a Mass Spectrometer (e.g., ESI-QTOF or Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • MS Detection (Positive Ion Mode):

    • Scan range: m/z 100-500

    • Monitor for [M+H]⁺ of this compound (m/z 214.2) and this compound N-oxide (m/z 230.2).

Procedure:

  • Prepare standard solutions of this compound and this compound N-oxide in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Prepare samples from forced degradation studies or stability testing, ensuring they are filtered through a 0.45 µm filter before injection.

  • Inject standards to establish retention times and build a calibration curve.

  • Inject samples to identify and quantify the parent compound and its degradation product.

Protocol 2: GC-MS/MS Method for the Determination of N-Nitrosodimethylamine (NDMA)

Objective: To detect and quantify trace levels of NDMA that may have formed as a degradation product.

Instrumentation:

  • Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

  • Capillary column suitable for amine analysis (e.g., a low-bleed "wax" type or a 5% phenyl-methylpolysiloxane).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 25°C/min, hold for 5 min.

  • Injection Volume: 1 µL

MS/MS Conditions (MRM Mode):

  • Ionization Mode: Electron Ionization (EI)

  • Precursor Ion for NDMA: m/z 74

  • Product Ions for Quantification and Confirmation: e.g., m/z 42 and m/z 43.

  • Use a deuterated internal standard (NDMA-d6) for accurate quantification.

Procedure:

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the sample to concentrate the NDMA and remove matrix interferences.

  • Prepare calibration standards of NDMA in a suitable solvent (e.g., dichloromethane), spiking each with the internal standard.

  • Spike the extracted sample with the internal standard.

  • Inject standards and samples into the GC-MS/MS system.

  • Quantify NDMA based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 3: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

  • Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method (Protocol 1).

Protocol 4: Aerobic Biodegradation Test (based on OECD 301)

Objective: To assess the ready biodegradability of this compound.

Procedure:

  • Test System: Prepare a mineral medium and inoculate it with microorganisms from activated sludge.

  • Test Vessels:

    • Vessels with mineral medium, inoculum, and this compound (test substance).

    • Blank vessels with mineral medium and inoculum only.

    • Reference vessels with a readily biodegradable reference compound (e.g., sodium benzoate).

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days with aeration.

  • Analysis: At regular intervals, measure the degradation of this compound. This can be done by:

    • CO₂ Evolution (OECD 301 B): Measuring the amount of CO₂ produced.

    • Oxygen Consumption (OECD 301 D/F): Measuring the decrease in dissolved oxygen.[8]

    • Dissolved Organic Carbon (DOC) Removal (OECD 301 A/E): Measuring the decrease in DOC.

  • Calculation: Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% for CO₂ evolution) within a 10-day window during the 28-day test.[9]

Visualizations

cluster_main This compound Degradation Pathways cluster_bio Biodegradation cluster_ox Oxidation cluster_nitro Nitrosation This compound This compound Dimethylamine Dimethylamine This compound->Dimethylamine Microbial N-dealkylation Dodecanal Dodecanal This compound->Dodecanal Microbial N-dealkylation This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidizing Agents (e.g., H2O2) N-Nitrosodimethylamine (NDMA) N-Nitrosodimethylamine (NDMA) This compound->N-Nitrosodimethylamine (NDMA) Nitrosating Agents (e.g., HNO2) CO2 + H2O + Inorganic N CO2 + H2O + Inorganic N Dimethylamine->CO2 + H2O + Inorganic N Metabolism Dimethylamine->N-Nitrosodimethylamine (NDMA) Nitrosating Agents (e.g., HNO2) Dodecanoic Acid Dodecanoic Acid Dodecanal->Dodecanoic Acid Oxidation Dodecanoic Acid->CO2 + H2O + Inorganic N Metabolism

Caption: Degradation pathways of this compound.

cluster_workflow Experimental Workflow for Degradation Product Analysis cluster_analysis Analytical Techniques start Start: Sample (this compound) stress Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->stress hplc Stability-Indicating HPLC-UV/MS (for non-volatiles like N-oxide) stress->hplc gcms GC-MS/MS (for volatiles like NDMA) stress->gcms identify Identify Degradation Products (Mass Spec, Retention Time) hplc->identify gcms->identify quantify Quantify Degradation Products (Calibration Curves) identify->quantify report Report Results quantify->report

Caption: Workflow for analyzing degradation products.

cluster_troubleshooting HPLC Troubleshooting Logic start Problem Observed in HPLC Chromatogram problem_type What is the problem? start->problem_type peak_shape Poor Peak Shape (Tailing, Fronting) problem_type->peak_shape Peak Shape retention_time Retention Time Drift problem_type->retention_time Retention Time ghost_peaks Extra/Ghost Peaks problem_type->ghost_peaks Ghost Peaks check_column Check Column: - Overloaded? - Degraded? - Wrong pH? peak_shape->check_column check_mobile_phase Check Mobile Phase: - Correctly prepared? - Degassed? - Contaminated? retention_time->check_mobile_phase check_system Check System: - Leaks? - Temperature stable? - Carryover? ghost_peaks->check_system solution_column Solution: - Dilute sample - Adjust pH - Replace column check_column->solution_column solution_mp Solution: - Prepare fresh - Degas - Use HPLC grade check_mobile_phase->solution_mp solution_system Solution: - Tighten fittings - Use column oven - Run blanks check_system->solution_system

Caption: Logical diagram for troubleshooting HPLC issues.

References

Technical Support Center: Stabilization of Nanoparticles with N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles stabilized with N,N-Dimethyldodecylamine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of nanoparticles stabilized with this compound.

Problem Potential Cause Recommended Solution
Immediate aggregation upon addition of this compound Incorrect pH neutralizing the nanoparticle surface charge.Adjust the pH of the nanoparticle solution to a range that ensures stability (e.g., slightly acidic for amine functionalization on some nanoparticle types) before adding the stabilizer. Use a diluted acid or base for adjustment.
High ionic strength of the this compound solution.Prepare the this compound solution in a low-concentration buffer or deionized water.
Rapid, localized high concentration of the stabilizer.Add the this compound solution dropwise while gently stirring the nanoparticle solution to ensure uniform mixing.
Aggregation observed after synthesis and during purification Incomplete reaction leading to insufficient surface coverage.Optimize reaction parameters such as time, temperature, and the molar ratio of this compound to the nanoparticle precursor.
Aggregation induced by centrifugation.Optimize the purification process by using a lower centrifugation speed or a shorter duration. If aggregation persists, consider alternative purification methods like dialysis.
Inappropriate storage buffer.Resuspend the purified nanoparticles in a buffer with an optimized pH and low ionic strength to maintain stability.
Functionalized nanoparticles aggregate in high-salt buffers (e.g., PBS) Insufficient this compound density to provide steric stabilization.Increase the concentration of this compound during the synthesis to achieve a higher grafting density.
Gradual aggregation over time during storage Suboptimal storage temperature.Store nanoparticles at recommended temperatures, typically between 2-8°C, and avoid freezing, which can induce aggregation.[1]
Changes in pH over time.Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

A1: this compound is a tertiary amine that can stabilize nanoparticles through a combination of electrostatic and steric repulsion. The lone pair of electrons on the nitrogen atom can coordinate to the surface of the nanoparticle. Depending on the pH of the solution, the amine group can be protonated, leading to a positive surface charge and electrostatic repulsion between particles. The dodecyl chains also provide a steric barrier that physically prevents nanoparticles from coming into close contact and aggregating.

Q2: How does the concentration of this compound affect nanoparticle stability?

A2: The concentration of this compound is a critical factor. Insufficient concentration will result in incomplete surface coverage, leaving exposed areas on the nanoparticles that can lead to aggregation. Conversely, an excessive concentration may lead to the formation of micelles in the solution, which can interfere with the desired nanoparticle formation and stabilization. It is crucial to optimize the concentration for your specific nanoparticle system.

Q3: What is the optimal pH for stabilizing nanoparticles with this compound?

A3: The optimal pH depends on the isoelectric point of the uncoated nanoparticle and the desired stabilization mechanism. For amine-functionalized nanoparticles, a pH below the pKa of the amine group will lead to protonation and a positive surface charge, enhancing electrostatic stability. For this compound N-oxide, a related zwitterionic surfactant, the isoelectric point is around pH 6.5.[2] It is recommended to measure the zeta potential of your nanoparticles at different pH values to determine the optimal range for maximum stability.

Q4: Can temperature changes affect the stability of this compound-stabilized nanoparticles?

A4: Yes, temperature can influence nanoparticle stability. Increased temperature can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive forces and leading to aggregation. For some polymer-coated nanoparticles, temperature changes can induce phase transitions in the stabilizing layer, affecting their hydrodynamic diameter and stability.[3][4] It is generally advisable to store nanoparticles at cool, stable temperatures (e.g., 2-8 °C) and avoid repeated freeze-thaw cycles.

Q5: How can I confirm that my nanoparticles are aggregated?

A5: Several techniques can be used to detect aggregation:

  • Visual Inspection: A clear color change (e.g., from red to blue or purple for gold nanoparticles) or the appearance of precipitates are often indicators of aggregation.

  • UV-Vis Spectroscopy: A broadening or red-shifting of the surface plasmon resonance peak can indicate aggregation.

  • Dynamic Light Scattering (DLS): An increase in the average hydrodynamic diameter and polydispersity index (PDI) are quantitative measures of aggregation.

  • Transmission Electron Microscopy (TEM): Direct visualization of the nanoparticles will show if they are well-dispersed or clumped together.

Data Presentation

The following tables provide representative data on how key parameters can influence the stability of nanoparticles. Note that the exact values will vary depending on the specific nanoparticle core material, size, and experimental conditions.

Table 1: Effect of this compound Concentration on Nanoparticle Stability

This compound Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observations
0.1150.20.45+15.3Significant aggregation
0.555.80.21+28.9Moderate stability
1.040.50.15+35.2Good stability
5.042.10.18+34.8Stable, potential for micelle formation

Table 2: Influence of pH on Nanoparticle Stability

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observations
3.045.30.17+40.1High stability due to strong electrostatic repulsion
5.042.10.15+35.2Good stability
7.068.90.32+18.5Reduced stability, approaching the isoelectric point for some systems
9.0120.40.51+5.2Significant aggregation due to low surface charge

Table 3: Impact of Temperature on Nanoparticle Stability

Temperature (°C)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observations
440.80.16High stability, ideal for storage
2542.50.18Good stability for short-term experiments
4065.20.29Increased aggregation over time
60180.10.62Rapid aggregation

Experimental Protocols

Protocol 1: Synthesis of this compound-Stabilized Silver Nanoparticles

This protocol describes a method for synthesizing silver nanoparticles (AgNPs) and stabilizing them with this compound.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Deionized water

  • Glassware

Procedure:

  • Prepare a 0.01 M Silver Nitrate Solution: Dissolve the appropriate amount of AgNO₃ in deionized water.

  • Prepare a 0.01 M Sodium Borohydride Solution: Freshly prepare a solution of NaBH₄ in deionized water. This solution should be kept cold.

  • Prepare a 0.01 M this compound Solution: Dissolve this compound in deionized water.

  • Synthesis of AgNPs:

    • In a flask, mix the silver nitrate solution and the this compound solution.

    • While stirring vigorously, rapidly add the cold sodium borohydride solution.

    • A color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.

    • Continue stirring for at least 30 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification:

    • Centrifuge the nanoparticle solution to pellet the AgNPs.

    • Discard the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.

  • Storage: Store the purified this compound-stabilized AgNPs at 4°C.

Protocol 2: Characterization of Nanoparticle Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticle suspensions.[5][6][7][8][9]

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Filtered deionized water or appropriate buffer

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Ensure the nanoparticle suspension is at the desired concentration. If necessary, dilute with filtered deionized water or a suitable buffer.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Rinse a clean cuvette with the filtered solvent, then with the nanoparticle sample.

    • Fill the cuvette with the nanoparticle sample and place it in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform at least three measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI).

    • A monomodal size distribution with a low PDI (typically < 0.3) indicates a stable, non-aggregated sample.

Protocol 3: Confirmation of Surface Coating by FTIR Spectroscopy

This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of this compound on the nanoparticle surface.[10][11][12][13][14]

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Purified this compound-stabilized nanoparticles (lyophilized or as a concentrated paste)

  • Uncoated nanoparticles (as a control)

  • Pure this compound (as a reference)

Procedure:

  • Sample Preparation:

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder. Alternatively, centrifuge the suspension to form a concentrated paste.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Apply a small amount of the lyophilized nanoparticle powder or paste onto the ATR crystal.

    • Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal and repeat the measurement for the uncoated nanoparticles and pure this compound.

  • Data Analysis:

    • Compare the spectrum of the stabilized nanoparticles with the spectra of the uncoated nanoparticles and the pure stabilizer.

    • The presence of characteristic peaks of this compound (e.g., C-H stretching vibrations from the dodecyl chains, C-N stretching) in the spectrum of the stabilized nanoparticles, which are absent in the spectrum of the uncoated nanoparticles, confirms the successful surface coating.

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization precursor Nanoparticle Precursor synthesis Synthesis Reaction precursor->synthesis stabilizer This compound stabilizer->synthesis reducing_agent Reducing Agent reducing_agent->synthesis centrifugation Centrifugation synthesis->centrifugation washing Washing centrifugation->washing resuspension Resuspension washing->resuspension dls DLS Analysis resuspension->dls tem TEM Imaging resuspension->tem ftir FTIR Spectroscopy resuspension->ftir zeta Zeta Potential resuspension->zeta final_product Stable Nanoparticle Suspension dls->final_product Stable Nanoparticles tem->final_product ftir->final_product zeta->final_product

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Observe Nanoparticle Aggregation ph Incorrect pH start->ph concentration Suboptimal Stabilizer Concentration start->concentration ionic_strength High Ionic Strength start->ionic_strength temperature Inappropriate Temperature start->temperature adjust_ph Optimize pH ph->adjust_ph adjust_conc Optimize Stabilizer Concentration concentration->adjust_conc adjust_buffer Use Low Ionic Strength Buffer ionic_strength->adjust_buffer control_temp Control Temperature temperature->control_temp end Stable Nanoparticles adjust_ph->end adjust_conc->end adjust_buffer->end control_temp->end

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Optimizing Detergent Concentration for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the use of N,N-Dimethyldodecylamine N-oxide for protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound N-oxide (DDAO/LDAO)?

It is crucial to distinguish between this compound and this compound N-oxide (DDAO), as they have different chemical properties and applications.

  • This compound: This is a tertiary amine.[1] It is very slightly soluble in water and is not typically used as a primary surfactant for protein solubilization due to the absence of a distinct hydrophilic head group.[1][2]

  • This compound N-oxide (DDAO or LDAO): This is a zwitterionic detergent at low pH and nonionic at higher pH values.[3] It is an effective protein solubilizing agent due to its amphipathic nature, possessing a hydrophobic alkyl tail and a hydrophilic amine oxide headgroup.[4] This guide will focus on the optimization of DDAO for protein solubilization.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for protein solubilization?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[5] For effective solubilization of membrane proteins, the DDAO concentration must be significantly above its CMC.[4] Below the CMC, there are not enough micelles to encapsulate and stabilize the protein.[5] The CMC for DDAO is approximately 1-2 mM.[4]

Q3: What are the advantages of using a zwitterionic detergent like DDAO?

Zwitterionic detergents like DDAO are considered milder and less denaturing than ionic detergents (e.g., SDS).[6] They are effective at breaking protein-protein interactions while often preserving the native structure and biological activity of the protein.[6] Their neutral charge makes them compatible with downstream applications like isoelectric focusing and ion-exchange chromatography.[6]

Troubleshooting Guide

Issue 1: Low Protein Yield After Solubilization

Potential Cause Troubleshooting Steps
Suboptimal DDAO Concentration The DDAO concentration should be well above the CMC (1-2 mM). Perform a screening with a range of DDAO concentrations (e.g., 0.1% to 2.0% w/v) to find the optimal concentration for your specific protein.[4]
Incorrect Detergent-to-Protein Ratio A common starting point for the detergent-to-protein mass ratio is 3:1 to 10:1. If the yield is low, consider increasing this ratio.[4]
Inefficient Cell Lysis or Membrane Preparation Ensure complete cell lysis and proper isolation and washing of the membrane fraction. Incomplete lysis will reduce the amount of starting material for solubilization.[4]
Insufficient Incubation Time or Inappropriate Temperature Solubilization is not instantaneous. Incubate the membrane fraction with the DDAO solution for an adequate time (e.g., 30 minutes to 4 hours). Most extractions are performed at 4°C to maintain protein integrity, but some proteins may require higher temperatures for efficient extraction.[4]

Issue 2: Protein Aggregation After Extraction

Potential Cause Troubleshooting Steps
Protein Instability Add a protease inhibitor cocktail to your lysis and solubilization buffers. Perform all extraction and purification steps at 4°C unless optimized otherwise. Avoid harsh treatments like excessive vortexing or sonication after solubilization; use gentle mixing instead.[4]
Detergent Choice While zwitterionic, DDAO can still be denaturing for some sensitive proteins. If protein activity is lost, consider screening milder, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM).[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H31N[2]
Molecular Weight 213.40 g/mol [1]
Appearance Colorless to light colored liquid[2][7]
Melting Point -20 °C[2][7]
Boiling Point 80-82 °C at 0.1 mm Hg[2][7]
Density 0.787 g/mL at 20 °C[2][7]
Water Solubility Very slightly soluble/Insoluble[1][2]

Table 2: Physicochemical Properties of this compound N-oxide (DDAO/LDAO)

PropertyValue
Molecular Formula C14H31NO
Molecular Weight 229.40 g/mol
Appearance Powder
Critical Micelle Concentration (CMC) 1-2 mM[6]
Aggregation Number ~76[8]
Micelle Molecular Weight ~17.4 kDa[8]

Experimental Protocols

Protocol 1: Screening for Optimal DDAO Concentration

This protocol provides a general method to determine the optimal DDAO concentration for solubilizing a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target protein.

    • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

    • Wash the membrane pellet with a detergent-free buffer to remove cytosolic contaminants.

    • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) to a known protein concentration (e.g., 5-10 mg/mL), as determined by a detergent-compatible protein assay.[5]

  • Solubilization Screening:

    • Set up a series of microcentrifuge tubes.

    • To each tube, add the membrane suspension to a final protein concentration of 5-10 mg/mL.[5]

    • Add DDAO from a stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Include a no-detergent control.

  • Incubation:

    • Incubate the mixtures at 4°C for 1-2 hours with gentle, end-over-end rotation.[5]

  • Clarification:

    • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments and aggregated protein.[5]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (insoluble fraction) in an equal volume of the initial buffer.

    • Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the condition that yields the highest amount of the target protein in the soluble fraction.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Optimization cluster_analysis Analysis cell_harvest Harvest Cells membrane_isolation Isolate Membranes (Ultracentrifugation) cell_harvest->membrane_isolation wash_pellet Wash Pellet membrane_isolation->wash_pellet resuspend Resuspend in Buffer wash_pellet->resuspend screen_ddao Screen DDAO Concentrations (e.g., 0.1% - 2.0%) resuspend->screen_ddao incubate Incubate with Gentle Rotation (1-2h at 4°C) screen_ddao->incubate clarify Clarify Lysate (Ultracentrifugation) incubate->clarify separate Separate Soluble & Insoluble Fractions clarify->separate sds_page Analyze by SDS-PAGE & Western Blot separate->sds_page optimal_condition Optimal Solubilization Condition Identified sds_page->optimal_condition Determine Optimal Concentration

Caption: Workflow for optimizing DDAO concentration for protein solubilization.

troubleshooting_logic cluster_yield_solutions Yield Troubleshooting cluster_aggregation_solutions Aggregation Troubleshooting start Start Solubilization check_yield Low Protein Yield? start->check_yield check_aggregation Protein Aggregation? check_yield->check_aggregation No optimize_ddao Optimize DDAO Concentration (Screen 0.1% - 2.0%) check_yield->optimize_ddao Yes success Successful Solubilization check_aggregation->success No add_inhibitors Add Protease Inhibitors check_aggregation->add_inhibitors Yes optimize_ratio Increase Detergent:Protein Ratio optimize_ddao->optimize_ratio optimize_time_temp Adjust Incubation Time/Temp optimize_ratio->optimize_time_temp optimize_time_temp->start gentle_handling Use Gentle Handling add_inhibitors->gentle_handling screen_detergents Screen Milder Detergents (e.g., DDM) gentle_handling->screen_detergents screen_detergents->start

Caption: Troubleshooting logic for protein solubilization with DDAO.

References

issues with N,N-Dimethyldodecylamine solubility at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with N,N-Dimethyldodecylamine (DDA) at various pH levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: this compound is a tertiary amine, meaning it has a nitrogen atom bonded to three carbon atoms—in this case, a twelve-carbon dodecyl chain and two methyl groups.[1][2] Its solubility in aqueous solutions is highly dependent on pH because the nitrogen atom has a lone pair of electrons that can accept a proton (H⁺) under acidic conditions.[3][4] This protonation forms a positively charged ammonium salt, which is significantly more water-soluble than the neutral "free base" form.[5]

Q2: What is the pKa of this compound?

A2: The predicted pKa for this compound is approximately 9.78.[6][7] The pKa is the pH at which the compound exists as an equal mixture of its protonated (water-soluble) and deprotonated (water-insoluble) forms.[4] This value is critical for understanding and predicting its solubility behavior.

Q3: At what pH is this compound most soluble in water?

A3: this compound is most soluble at acidic pH values, specifically well below its pKa of ~9.78. At a pH below 8, the molecule will be predominantly in its protonated, water-soluble ammonium salt form. Conversely, as the pH approaches and exceeds the pKa, the compound converts to its neutral free base, which has very low water solubility and is likely to precipitate.[4][8]

Q4: Why did my this compound solution turn cloudy or form a precipitate?

A4: Cloudiness or precipitation is a common sign that the neutral, water-insoluble form of this compound has formed. This typically happens if the pH of your aqueous buffer is too high (near or above its pKa of ~9.78) or if the concentration of the compound exceeds its solubility limit under your specific experimental conditions (e.g., temperature, ionic strength).[8][9]

Q5: How can I prepare a stable aqueous solution of this compound?

A5: To improve solubility, ensure the pH of your aqueous buffer is acidic (e.g., pH < 8). For compounds with limited aqueous solubility, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then add this stock solution dropwise to your aqueous buffer while stirring vigorously.[9][10] This prevents localized high concentrations that can lead to precipitation.

Troubleshooting Guide

Issue 1: The solution precipitated immediately upon adding this compound to my aqueous buffer.

Potential Cause Explanation Recommended Solution
High Buffer pH If the buffer's pH is near or above the pKa of ~9.78, the this compound is in its neutral, insoluble form.[8]Verify the pH of your buffer. Adjust the pH to be well below the pKa (e.g., pH 7.0-7.5) to ensure the amine is in its protonated, soluble form.
Concentration Exceeds Solubility Limit The final concentration of this compound in the buffer is higher than its maximum solubility, even at an optimal pH.Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see protocol below).[11] If necessary, reduce the final working concentration.
Improper Mixing Technique Adding a concentrated stock solution too quickly can create localized areas where the solubility limit is exceeded, causing the compound to "crash out" of solution.[10]Prepare a stock solution in a suitable solvent (e.g., DMSO). Add the stock solution dropwise to the final volume of the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.[10]
Incompatible Buffer Components High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of the amine.[9] Cationic surfactants are also incompatible with anionic surfactants (e.g., SDS).[12]If using a buffer with high ionic strength, try reducing the salt concentration. If precipitation persists, consider testing solubility in a simpler buffer system (e.g., Tris or HEPES) to identify potential incompatibilities.[11]

Issue 2: The solution was initially clear but became cloudy after storage, especially at 4°C.

Potential Cause Explanation Recommended Solution
Decreased Solubility at Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.[9]Store working solutions at room temperature if they are stable for the required duration. If refrigeration is necessary, gently warm the solution (e.g., to 37°C) and sonicate or vortex to redissolve any precipitate before use. Always visually inspect for clarity before use.[9]

Data Presentation: this compound Solubility Profile

The solubility of this compound is directly related to its ionization state, which is governed by the solution's pH.

pH RangePredominant FormChemical StructureExpected Aqueous Solubility
pH < 8 Protonated (Cationic Ammonium Salt)CH₃(CH₂)₁₁N⁺H(CH₃)₂High
pH ≈ 9.78 (pKa) Equilibrium MixtureCH₃(CH₂)₁₁N⁺H(CH₃)₂ ⇌ CH₃(CH₂)₁₁N(CH₃)₂Moderate to Low (High risk of precipitation)
pH > 11 Deprotonated (Neutral Free Base)CH₃(CH₂)₁₁N(CH₃)₂Very Low / Insoluble

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Your target experimental buffer (pH and temperature-equilibrated)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Centrifuge (optional)

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Vortex until fully dissolved.

  • Serial Dilution: Set up a series of labeled tubes, each containing your experimental buffer.

  • Spike Buffer: Add precise amounts of the DMSO stock solution to the buffer in each tube to create a range of final concentrations (e.g., 1 mM, 0.5 mM, 0.25 mM, 0.1 mM, etc.). Ensure the final DMSO concentration remains constant and low (ideally ≤1%).

  • Equilibration: Vortex each tube thoroughly and allow them to equilibrate at your intended experimental temperature for at least 30 minutes.

  • Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible particulate matter, which indicates precipitation.[11]

  • Confirmation (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes. The presence of a pellet confirms that the compound has precipitated.

  • Determine Solubility Limit: The highest concentration that remains perfectly clear and shows no pellet after centrifugation is the maximum soluble concentration (solubility limit) under these specific conditions.

Mandatory Visualizations

Chemical equilibrium of this compound in water. cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) Soluble Protonated Form (Soluble Ammonium Salt) C₁₂H₂₅N⁺H(CH₃)₂ Insoluble Free Base Form (Insoluble Amine) C₁₂H₂₅N(CH₃)₂ Soluble->Insoluble + OH⁻ Insoluble->Soluble + H⁺

Caption: pH-dependent equilibrium of this compound.

Troubleshooting workflow for DDA precipitation. Start Precipitation Observed CheckpH Is buffer pH << pKa (~9.78)? Start->CheckpH CheckConc Is final concentration low? CheckpH->CheckConc Yes Sol_LowerpH Action: Lower buffer pH (e.g., to 7.0-7.5) CheckpH->Sol_LowerpH No CheckMix Was stock added dropwise to stirred buffer? CheckConc->CheckMix Yes Sol_LowerConc Action: Reduce final concentration or perform solubility test CheckConc->Sol_LowerConc No CheckTemp Was solution stored cold? Sol_Warm Action: Gently warm and vortex solution before use CheckTemp->Sol_Warm Yes End Precipitation Resolved CheckTemp->End No CheckMix->CheckTemp Yes Sol_Mix Action: Improve mixing technique CheckMix->Sol_Mix No Sol_LowerpH->CheckConc Sol_LowerConc->CheckMix Sol_Warm->End Sol_Mix->CheckTemp

Caption: Workflow for troubleshooting DDA precipitation.

References

handling and storage recommendations for N,N-Dimethyldodecylamine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of N,N-Dimethyldodecylamine to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] It is also recommended to store the compound under an inert gas, such as nitrogen, as it is sensitive to air and carbon dioxide.[2]

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors that can lead to the degradation of this compound are exposure to strong oxidizing agents, strong acids, and elevated temperatures.[3][4] As a tertiary amine, it is susceptible to oxidation, which can result in the formation of N-oxides.[5]

Q3: What are the known degradation products of this compound?

A3: The most common degradation product of this compound through oxidation is this compound N-oxide.[5] Under severe conditions, cleavage of the C-N bond can occur, potentially forming dimethylamine and dodecanal.

Q4: How can I visually inspect my this compound for signs of degradation?

A4: this compound is typically a clear, colorless to pale yellow liquid.[6][7] Any significant change in color, such as darkening, or the appearance of precipitates, may indicate degradation. A strong, fish-like odor is characteristic of this compound.[6][7]

Q5: Is this compound sensitive to light?

A5: While not always explicitly stated as a primary concern, it is good laboratory practice to store all chemicals, including this compound, protected from light to prevent potential photolytic degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of this compound.1. Verify the identity of the unexpected peaks using a mass spectrometer (MS) detector. 2. Review the sample handling and storage procedures to identify any deviations from the recommended conditions. 3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of degradation products.
Decreased purity or concentration of this compound over time Improper storage conditions leading to degradation.1. Ensure the compound is stored in a tightly sealed container under an inert atmosphere. 2. Check the storage temperature to ensure it is in a cool environment. 3. Avoid exposure to oxidizing agents and acids.
Change in physical appearance (e.g., color change) Oxidation or contamination.1. If a color change is observed, it is recommended to re-analyze the purity of the material before use. 2. Ensure that the storage container is appropriate and has not leached any impurities.

Storage and Handling Recommendations

Parameter Recommendation Rationale
Temperature Store in a cool place, with some suppliers recommending <15°C.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., nitrogen).[2]To prevent oxidation, as the compound is air-sensitive.[8]
Container Tightly closed, appropriate chemical-resistant container.To prevent exposure to moisture and air.[9][1]
Incompatible Materials Strong oxidizing agents, strong acids.[3][4]To prevent chemical reactions that lead to degradation.
Light Exposure Store in a dark place or in an opaque container.To prevent potential photolytic degradation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV and/or Mass Spectrometry (MS) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each stress condition.

Visualizations

Caption: Troubleshooting workflow for suspected degradation of this compound.

G Recommended Storage Conditions for this compound storage Optimal Storage cool_dry Cool & Dry Place storage->cool_dry inert_gas Under Inert Gas (e.g., Nitrogen) storage->inert_gas sealed_container Tightly Sealed Container storage->sealed_container away_from Away From Incompatible Substances storage->away_from protect_light Protect from Light storage->protect_light oxidizers Strong Oxidizing Agents away_from->oxidizers acids Strong Acids away_from->acids

Caption: Key storage recommendations to prevent this compound degradation.

References

Technical Support Center: Synthesis of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N,N-Dimethyldodecylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • Catalytic Hydrogenation of N,N-Dimethyldodecylamide: A high-yield method involving the reduction of the corresponding amide.

  • Eschweiler-Clarke Reaction: The methylation of dodecylamine using formic acid and formaldehyde, known for its high efficiency.

  • Direct Amination of Dodecanol: The reaction of dodecanol with dimethylamine, often used in industrial settings.

  • Alkylation of Dodecylamine with Dimethyl Sulfate: A method utilizing a powerful methylating agent.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route chosen. Common byproducts include unreacted starting materials, partially methylated amines (N-methyldodecylamine), and over-alkylated products (didodecylmethylamine and tridodecylamine). Specific byproducts for each method are detailed in the troubleshooting guide below.

Q3: How can I best purify the crude this compound?

A3: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Vacuum Distillation: Effective for separating the desired product from less volatile impurities.

  • Column Chromatography: Useful for removing byproducts with different polarities.

  • Acid-Base Extraction: Can be employed to separate the basic amine product from neutral or acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, linking them to potential byproducts and offering solutions.

Issue 1: Low Yield of this compound
Observed Problem Potential Cause & Byproduct Suggested Solution
TLC/GC-MS analysis shows a significant amount of unreacted starting material. Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst (if applicable) is active and used in the correct loading. - Check the purity of starting materials.
The isolated product is a mixture of this compound and N-methyldodecylamine. Incomplete methylation (in Eschweiler-Clarke or dimethyl sulfate methods).- Increase the equivalents of the methylating agent (formaldehyde/formic acid or dimethyl sulfate). - Prolong the reaction time to ensure complete methylation.
Significant formation of dodecyl alcohol and dimethylamine is observed (in the catalytic hydrogenation of N,N-dimethyldodecylamide). Side reaction of amide cleavage.[1]- Introduce dimethylamine into the reaction mixture to suppress the side reaction.[1]
Issue 2: Presence of Unexpected Peaks in NMR or GC-MS
Observed Problem Potential Cause & Byproduct Suggested Solution
1H NMR shows a broad singlet around 0.9-1.5 ppm and a triplet around 2.5-2.7 ppm, but with incorrect integration ratios. Presence of N-methyldodecylamine or didodecylmethylamine.- Optimize reaction stoichiometry to favor the formation of the tertiary amine. - Purify the product using column chromatography.
GC-MS analysis reveals peaks with higher molecular weights than the desired product. Over-alkylation leading to didodecylmethylamine or tridodecylamine.- Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Conduct the reaction at a lower temperature to control the reaction rate.
Presence of genotoxic impurities when using dimethyl sulfate. Residual dimethyl sulfate.- Implement a thorough work-up procedure, including quenching with a suitable reagent to destroy unreacted dimethyl sulfate. - Utilize analytical techniques like UHPLC-MS/MS to quantify residual impurities.[2]
Issue 3: Difficulty in Product Purification
Observed Problem Potential Cause & Byproduct Suggested Solution
Product and byproducts co-elute during column chromatography. Similar polarities of the desired product and long-chain amine byproducts.- Use a different solvent system with varying polarity. - Consider converting the amine mixture to their hydrochloride salts, which may have different chromatographic behavior, followed by neutralization after separation.
The product is an oil and difficult to crystallize. Presence of impurities that inhibit crystallization.- Attempt vacuum distillation to purify the product. - If distillation is not feasible, try converting the amine to a crystalline salt (e.g., hydrochloride) for purification, followed by regeneration of the free amine.
Emulsion formation during acid-base extraction. The amphiphilic nature of the long-chain amines.- Add a saturated solution of sodium chloride (brine) to break the emulsion. - Centrifuge the mixture to aid in phase separation.

Quantitative Data on Synthesis Methods

The following table summarizes typical yields and byproduct profiles for common synthesis methods of this compound.

Synthesis Method Typical Yield (%) Common Byproducts Byproduct Percentage (%) Reference
Catalytic Hydrogenation of N,N-Dimethyldodecylamide97.1Dodecyl alcohol, DimethylamineNot specified[1]
Eschweiler-Clarke Reaction>80Carbon dioxideNot applicable[3]
Direct Amination of Dodecanol~77 (for primary amine)Didodecylamine, TridodecylamineNot specified[4]
Alkylation with Dimethyl Sulfate~51.5 (for a similar amine)Unreacted starting materialsNot specified[4]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of N,N-Dimethyldodecylamide[1]
  • Reaction Setup: In an autoclave, charge N,N-dimethyldodecylamide, a Ni/γ-Al2O3 catalyst, and introduce dimethylamine.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas. Heat the reaction mixture to the desired temperature and stir.

  • Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen gas, and filter the catalyst. The product can be purified by vacuum distillation.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction[5]
  • Reaction Setup: In a round-bottom flask, combine dodecylamine (1.0 eq), formic acid (excess), and formaldehyde (excess).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by vacuum distillation.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Autoclave (Amide, Catalyst, Dimethylamine) react Pressurize with H₂ Heat and Stir start->react cool Cool and Vent react->cool filter Filter Catalyst cool->filter distill Vacuum Distillation filter->distill product This compound distill->product

Catalytic Hydrogenation Workflow

experimental_workflow_eschweiler_clarke cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix Dodecylamine, Formic Acid, Formaldehyde reflux Heat to Reflux mix->reflux basify Basify with NaOH reflux->basify extract Extract with Organic Solvent basify->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product

Eschweiler-Clarke Reaction Workflow

troubleshooting_logic cluster_low_yield Low Yield Causes cluster_impurity Impurity Identification cluster_purification Purification Challenges start Problem Encountered during Synthesis low_yield Low Yield start->low_yield impurity Unexpected Peaks (NMR/GC-MS) start->impurity purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check TLC/GC-MS side_reaction Side Reactions low_yield->side_reaction Identify Byproducts incomplete_methylation Incomplete Methylation low_yield->incomplete_methylation Check NMR/GC-MS unreacted_sm Unreacted Starting Material impurity->unreacted_sm partial_methylation N-methyldodecylamine impurity->partial_methylation over_alkylation Didodecylmethylamine/ Tridodecylamine impurity->over_alkylation coelution Co-elution purification_issue->coelution oily_product Oily Product purification_issue->oily_product emulsion Emulsion Formation purification_issue->emulsion solution1 Increase Reaction Time/Temperature incomplete_reaction->solution1 solution2 Increase Methylating Agent partial_methylation->solution2 solution3 Control Stoichiometry and Temperature over_alkylation->solution3 solution4 Change Solvent System or Derivatize coelution->solution4

Troubleshooting Logic Diagram

References

shelf life and retest date determination for N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the shelf life and retest date determination for N,N-Dimethyldodecylamine, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for this compound?

A1: There is no universally defined shelf life for this compound as it is highly dependent on storage conditions and handling.[1][2] Many suppliers do not provide a specific expiration date on the Certificate of Analysis (CoA) unless stability studies have been performed on a specific lot.[2] Instead, a "retest date" is often recommended, which is the date upon which the material should be re-examined to ensure it is still suitable for its intended use.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize its shelf life, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent oxidation and reaction with atmospheric components.[4]

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can sometimes indicate degradation. Signs of degradation may include a change in color (e.g., from colorless/pale yellow to a darker yellow or brown), the development of a strong, unpleasant odor, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the material.

Q4: What is a "retest date" and how does it differ from an "expiration date"?

A4: An expiration date is the date after which a product should not be used, as its quality and safety can no longer be guaranteed.[2] A retest date is the date when a material should be re-evaluated to confirm that it still meets its specifications.[2][3] If the material passes the retest, its shelf life can be extended until the next retest period.[3]

Q5: How do I establish a retest period for this compound in my lab?

A5: Establishing a retest period should be based on stability studies conducted under controlled, long-term, and accelerated storage conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9] The stability of the material is assessed at specific time intervals using validated analytical methods to monitor its purity and degradation products.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound, leading to lower purity and the presence of impurities that may interfere with the reaction.1. Retest the purity of your this compound stock using one of the analytical methods described below. 2. If the purity is below the required specification, consider using a fresh batch of the reagent. 3. Review storage conditions to ensure they are optimal.
Visible change in appearance (color, clarity) Oxidation or contamination of the material. Exposure to air, light, or incompatible materials.1. Do not use the material if significant changes in appearance are observed. 2. Verify that the storage container is properly sealed and stored under an inert atmosphere if necessary. 3. Perform a purity analysis to determine the extent of degradation.
pH of aqueous solutions is off This compound is a base. Incorrect concentration or degradation can affect the pH of solutions. Degradation can lead to the formation of acidic or other basic byproducts.1. Verify the concentration of your this compound solution. 2. Retest the purity of the stock material. 3. Prepare fresh solutions and measure the pH.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Cool place[4]
Atmosphere Store under inert gas (e.g., Nitrogen)[4]
Container Tightly closed container[4]
Environment Dry and well-ventilated place[4]
Incompatible Materials Strong oxidizing agents, strong acids[4]

Note: As specific shelf-life and retest period data are not consistently provided by manufacturers, users are advised to establish their own retest schedules based on their specific applications and storage conditions, following the principles outlined in ICH guidelines.[5][6][7][8][9]

Experimental Protocols for Retesting

To ensure the continued suitability of this compound, its purity should be periodically re-assessed. The following are general protocols for common analytical techniques that can be adapted for this purpose.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify potential volatile impurities.

Methodology:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating amines.[10]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection:

    • Injector Temperature: 250-280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 or as appropriate for the concentration.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10-15°C/minute.

    • Final Hold: Hold at 280°C for 5-10 minutes.

  • Detector:

    • FID Temperature: 300°C.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared sample and a solvent blank.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound, particularly for non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary if a UV detector is used.

Methodology (with UV detection after derivatization):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent or buffer (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl chloride).

  • Sample Preparation (Derivatization with Dansyl Chloride):

    • To 100 µL of a diluted this compound sample, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.

    • Vortex and incubate at 60°C for 45 minutes in the dark.

    • Add 50 µL of a 250 mM solution of methylamine to quench the excess dansyl chloride.

    • Vortex and let it stand for 10 minutes at room temperature before injection.

  • Analysis:

    • Inject the derivatized sample.

    • Quantify against a similarly derivatized reference standard of known purity.

Assay by Potentiometric Titration

Objective: To determine the total basic content (assay) of this compound.

Methodology:

  • Apparatus: Potentiometric titrator with a suitable electrode (e.g., glass pH electrode).[11]

  • Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid or 0.1 M hydrochloric acid in isopropanol.[11][12]

  • Solvent: A non-aqueous solvent such as glacial acetic acid or a mixture of isopropanol and chloroform.[11]

  • Procedure:

    • Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent.

    • Immerse the electrode in the solution and stir continuously.

    • Titrate with the standardized acid, recording the potential (mV) or pH as a function of the titrant volume.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation:

    • The purity is calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample.

Workflow and Signaling Pathway Diagrams

Retest_Date_Determination_Workflow Workflow for Retest Date Determination of this compound cluster_0 Initial Assessment cluster_1 Action Based on CoA cluster_2 Retesting Protocol cluster_3 Disposition start Receive new batch of This compound check_coa Check Certificate of Analysis (CoA) for retest date start->check_coa retest_date_provided Retest date provided? check_coa->retest_date_provided use_until_retest Use material until retest date. Proceed to retest protocol on or before this date. retest_date_provided->use_until_retest Yes establish_internal_retest Establish internal retest period based on ICH guidelines (e.g., 12 months). retest_date_provided->establish_internal_retest No perform_retest Perform retest using validated analytical methods (GC, HPLC, Titration). use_until_retest->perform_retest establish_internal_retest->perform_retest meets_spec Does it meet specifications? perform_retest->meets_spec extend_shelf_life Extend shelf life. Set new retest date. meets_spec->extend_shelf_life Yes dispose Quarantine and dispose of the material according to safety guidelines. meets_spec->dispose No

Caption: Workflow for Retest Date Determination.

References

Validation & Comparative

Gold Nanoparticle Synthesis: A Comparative Guide to N,N-Dimethyldodecylamine and CTAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the synthesis of gold nanoparticles (AuNPs), profoundly influencing their size, shape, stability, and suitability for downstream applications. This guide provides a detailed comparison of two cationic surfactants, the well-established Cetyltrimethylammonium Bromide (CTAB) and the less conventional N,N-Dimethyldodecylamine (DDA), in the context of gold nanoparticle synthesis.

This guide will therefore present a comprehensive overview of gold nanoparticle synthesis using CTAB, supported by established experimental data. We will then discuss the potential roles and characteristics of tertiary amine surfactants like DDA in nanoparticle synthesis based on available literature on similar molecules, highlighting the current knowledge gap and the need for further research to enable a direct, quantitative comparison.

Cetyltrimethylammonium Bromide (CTAB): The Gold Standard for Anisotropic Nanoparticle Synthesis

CTAB is a quaternary ammonium surfactant renowned for its efficacy in directing the anisotropic growth of gold nanoparticles, most notably in the seed-mediated synthesis of gold nanorods. Its role is multifaceted, acting as a phase transfer agent, a capping agent to stabilize the nanoparticles, and a template to guide their shape.

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods using CTAB

A widely adopted method for synthesizing gold nanorods using CTAB is the seed-mediated growth approach. This process involves two key stages: the synthesis of small, spherical gold "seed" nanoparticles and their subsequent growth into anisotropic nanorods in a separate growth solution.

1. Preparation of Gold Seed Solution:

  • A solution of Chloroauric acid (HAuCl₄) is prepared in deionized water.

  • To this, an aqueous solution of CTAB is added and stirred.

  • A freshly prepared, ice-cold solution of Sodium borohydride (NaBH₄) is rapidly injected under vigorous stirring.

  • The solution color changes from yellow to brownish-yellow, indicating the formation of gold seed nanoparticles. The solution is typically aged for a specific period before use.

2. Preparation of Growth Solution:

  • A larger volume of CTAB solution is prepared.

  • Silver nitrate (AgNO₃) solution is added, which plays a crucial role in inducing anisotropic growth.

  • Chloroauric acid (HAuCl₄) solution is added, causing the solution to turn from colorless to yellow.

  • A mild reducing agent, typically Ascorbic acid, is added, which reduces the Au³⁺ to Au¹⁺ and turns the solution colorless.

3. Growth of Gold Nanorods:

  • A small volume of the aged seed solution is added to the growth solution.

  • The solution is gently mixed and left undisturbed for several hours.

  • During this time, the color of the solution gradually changes, often to a reddish-purple, indicating the formation of gold nanorods.

  • The resulting nanorods are then purified by centrifugation to remove excess CTAB and other reactants.

Quantitative Data for CTAB-Synthesized Gold Nanoparticles

The following table summarizes typical characterization data for gold nanoparticles synthesized using CTAB. It is important to note that these values can be tuned by varying reaction parameters such as the concentration of reactants, temperature, and the seed-to-growth solution ratio.

ParameterTypical Value Range for Gold NanorodsFactors Influencing the Parameter
Size (Length x Width) 20-100 nm x 10-25 nmRatio of seed solution to growth solution, concentration of AgNO₃, concentration of ascorbic acid, reaction temperature.
Aspect Ratio 2 - 10Concentration of AgNO₃, concentration of CTAB.
Polydispersity Index (PDI) < 0.3Purity of reagents, precise control over reaction conditions (temperature, stirring), aging time of the seed solution.
Zeta Potential +30 to +60 mVThe positive charge is due to the bilayer of cationic CTAB molecules on the nanoparticle surface.
Surface Plasmon Resonance (SPR) Longitudinal: 600-1200 nm; Transverse: ~520 nmThe longitudinal peak is highly sensitive to the aspect ratio and shifts to longer wavelengths as the aspect ratio increases.

This compound (DDA): An Under-explored Alternative

This compound is a tertiary amine surfactant with a 12-carbon alkyl chain. While structurally different from the quaternary ammonium head group of CTAB, tertiary amines have been explored in nanoparticle synthesis, often acting as both reducing and capping agents.

Potential Roles in Gold Nanoparticle Synthesis

Based on the chemistry of tertiary amines, DDA could potentially participate in gold nanoparticle synthesis in the following ways:

  • Reducing Agent: The lone pair of electrons on the nitrogen atom of the tertiary amine can reduce Au³⁺ ions to Au⁰, initiating the nucleation of gold nanoparticles.

  • Capping Agent: The amine headgroup can coordinate to the surface of the gold nanoparticles, providing electrostatic and steric stabilization, thus preventing aggregation. The dodecyl chain would provide a hydrophobic layer.

  • Shape-Directing Agent: While less established than CTAB, the preferential binding of DDA to specific crystallographic faces of the growing nanoparticles could potentially induce anisotropic growth, although this would likely be less pronounced than with the bilayer-forming CTAB.

Lack of Experimental Data

Despite its potential, a thorough search of scientific literature reveals a significant gap in detailed experimental protocols and quantitative characterization data for the synthesis of pure gold nanoparticles using this compound as the primary surfactant. One study mentions its use as a capping agent for Au-core-Pd-shell bimetallic nanoparticles in an organic solvent, but this does not provide the necessary information for a direct comparison with the aqueous synthesis of gold nanoparticles using CTAB.

This lack of data prevents the creation of a quantitative comparison table for DDA-synthesized AuNPs or a detailed experimental protocol.

Logical Workflow for Surfactant Comparison in Gold Nanoparticle Synthesis

The following diagram illustrates the logical workflow for comparing two different surfactants in the synthesis of gold nanoparticles, from the selection of precursors to the final characterization of the resulting nanoparticles.

G cluster_precursors Precursors & Surfactants cluster_synthesis Synthesis cluster_nanoparticles Resulting Nanoparticles cluster_characterization Characterization cluster_comparison Comparative Analysis Au_precursor Gold Precursor (e.g., HAuCl4) Synthesis_DDA Synthesis Protocol for DDA Au_precursor->Synthesis_DDA Synthesis_CTAB Synthesis Protocol for CTAB Au_precursor->Synthesis_CTAB Reducing_agent Reducing Agent (e.g., NaBH4, Ascorbic Acid) Reducing_agent->Synthesis_DDA Reducing_agent->Synthesis_CTAB Surfactant_DDA Surfactant 1 (this compound) Surfactant_DDA->Synthesis_DDA Surfactant_CTAB Surfactant 2 (CTAB) Surfactant_CTAB->Synthesis_CTAB AuNP_DDA DDA-Capped AuNPs Synthesis_DDA->AuNP_DDA AuNP_CTAB CTAB-Capped AuNPs Synthesis_CTAB->AuNP_CTAB Size_Shape Size & Shape (TEM, SEM) AuNP_DDA->Size_Shape Optical Optical Properties (UV-Vis Spectroscopy) AuNP_DDA->Optical Surface_Charge Surface Charge (Zeta Potential) AuNP_DDA->Surface_Charge Stability Colloidal Stability (DLS) AuNP_DDA->Stability AuNP_CTAB->Size_Shape AuNP_CTAB->Optical AuNP_CTAB->Surface_Charge AuNP_CTAB->Stability Comparison Performance Comparison Size_Shape->Comparison Optical->Comparison Surface_Charge->Comparison Stability->Comparison

Caption: Workflow for comparing surfactants in AuNP synthesis.

Conclusion and Future Outlook

CTAB remains a dominant and well-characterized surfactant for the synthesis of gold nanoparticles, particularly for achieving anisotropic shapes like nanorods. Its mechanism of action through the formation of a directing bilayer is well-understood, and protocols are highly reproducible.

The potential of this compound as a surfactant in gold nanoparticle synthesis is an area that warrants further investigation. Based on the behavior of other tertiary amines, it is plausible that DDA could function as both a reducing and capping agent, potentially offering a simpler, one-pot synthesis method. However, without dedicated research and published data, its effectiveness in controlling size, shape, and stability, and how it compares to the performance of CTAB, remains speculative.

For researchers and professionals in drug development, the choice of surfactant has significant implications for the biocompatibility and toxicity of the final nanoparticle formulation. The known cytotoxicity of CTAB often necessitates post-synthesis surface modification. Future studies on less-toxic alternatives like DDA are crucial for advancing the biomedical applications of gold nanoparticles. A direct, comparative study examining the synthesis of gold nanoparticles with DDA and CTAB under identical conditions would be of immense value to the scientific community, providing the necessary data to make informed decisions on surfactant selection based on desired nanoparticle characteristics and intended application.

LDAO vs. DDM: A Comparative Guide to Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization, purification, and characterization of membrane proteins. This guide provides an objective comparison of two commonly used detergents, Lauryldimethylamine N-oxide (LDAO) and n-dodecyl-β-D-maltoside (DDM), focusing on their impact on membrane protein stability.

This comparison guide synthesizes experimental data to assist in the rational selection of a detergent for your specific membrane protein of interest. We will delve into their physicochemical properties, present quantitative data on their stabilization effects, and provide detailed experimental protocols for key stability assays.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a detergent, such as its charge, critical micelle concentration (CMC), and micelle size, significantly influence its interaction with a membrane protein. LDAO is a zwitterionic detergent, possessing both a positive and negative charge in its headgroup, while DDM is a non-ionic detergent with a larger, more hydrophilic maltose headgroup.[1] These differences in their chemical nature contribute to their distinct behaviors in solution and their effects on protein stability.

PropertyLDAO (Lauryldimethylamine N-oxide)DDM (n-dodecyl-β-D-maltoside)
Detergent Class Zwitterionic[1]Non-ionic[1]
Molecular Weight ~229.4 g/mol [1]~510.6 g/mol
Critical Micelle Concentration (CMC) 1-2 mM[1]~0.17 mM[2]
Micelle Molecular Weight ~17-21.5 kDa[2]~50-76.4 kDa[2][3]
General Characterization Can be denaturing for some proteins, but its small micelle size can be advantageous for crystallography.[1][2]Considered a "gentle" detergent, often preserving protein function.[4]

Quantitative Comparison of Membrane Protein Stability

The stability of a membrane protein in a given detergent can be quantitatively assessed using various biophysical techniques. A key method is differential scanning fluorimetry (DSF), which measures the thermal unfolding temperature (Tm) of a protein. A higher Tm indicates greater thermostability.

A study on the E. coli disulfide bond oxidase B (DsbB), an integral membrane protein, provides a direct quantitative comparison of the stabilizing effects of LDAO and DDM.

Membrane ProteinDetergentMelting Temperature (Tm)Reference
DsbBLDAO~55°C[5]
DsbBDDM~65°C[5]

For the membrane protein DsbB, DDM confers significantly greater thermostability compared to LDAO, as evidenced by the 10°C higher melting temperature.[5] This finding aligns with the general characterization of DDM as a milder, more stabilizing detergent for many membrane proteins. However, it is crucial to note that the optimal detergent is highly protein-dependent, and what proves effective for one protein may not be for another.

Experimental Protocols

To facilitate the direct comparison of LDAO and DDM for your membrane protein of interest, detailed protocols for key stability and functional assays are provided below.

Protocol 1: Detergent Screening for Optimal Solubilization

This initial step is crucial to identify which detergent effectively extracts the target protein from the cell membrane.

Materials:

  • Cell paste or isolated membranes containing the target protein.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

  • Detergent stock solutions (e.g., 10% w/v of LDAO and DDM).

  • High-speed centrifuge.

Procedure:

  • Resuspend the cell paste or membranes in ice-cold Lysis Buffer.

  • Aliquot the membrane suspension into separate tubes for each detergent.

  • Add LDAO and DDM from stock solutions to a final concentration of 1% (w/v) to their respective tubes.

  • Incubate the samples with gentle rotation at 4°C for 1-2 hours.

  • Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analyze the supernatant by SDS-PAGE and Western blot to determine the solubilization efficiency for each detergent.

Protocol 2: Thermostability Assessment using Differential Scanning Fluorimetry (DSF)

This assay quantitatively measures the thermal stability of the purified membrane protein in each detergent.

Materials:

  • Purified membrane protein in a buffer containing either LDAO or DDM (at a concentration above their respective CMCs).

  • Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Real-time PCR instrument or a dedicated DSF instrument.

Procedure:

  • In a 96-well PCR plate, prepare reactions containing the purified membrane protein (e.g., 2-5 µM) and the fluorescent dye in the respective detergent-containing buffers.

  • Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence intensity as the temperature increases.

  • Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, or the peak of the first derivative of the curve, represents the melting temperature (Tm).

Protocol 3: Assessment of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to evaluate the monodispersity and aggregation state of the membrane protein in each detergent. A stable protein should elute as a single, symmetrical peak.

Materials:

  • Purified membrane protein in a buffer containing either LDAO or DDM.

  • Size-exclusion chromatography system (e.g., HPLC or FPLC) with a suitable column (e.g., Superdex 200 or equivalent).

  • SEC running buffer containing the respective detergent at a concentration above its CMC.

Procedure:

  • Equilibrate the SEC column with the running buffer containing either LDAO or DDM.

  • Inject a sample of the purified membrane protein.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatograms. A single, sharp, and symmetrical peak indicates a homogenous and stable protein preparation. The presence of high molecular weight peaks or a broad, asymmetrical peak suggests aggregation.[6]

Protocol 4: Functional Ligand-Binding Assay (for GPCRs)

For receptors like G protein-coupled receptors (GPCRs), it is essential to assess whether the detergent preserves their function, such as ligand binding.

Materials:

  • Purified GPCR in a buffer containing either LDAO or DDM.

  • Radiolabeled ligand specific for the GPCR.

  • Glass fiber filters and a filter binding apparatus.

  • Scintillation counter.

Procedure:

  • Incubate the purified GPCR with increasing concentrations of the radiolabeled ligand in the respective detergent-containing buffers.

  • Separate the bound from free ligand by rapid filtration through the glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the binding affinity (Kd) and the total number of binding sites (Bmax) in each detergent.

Visualizing the Workflow and Logic

To provide a clearer understanding of the experimental process and the decision-making logic, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Protein Preparation cluster_assays Stability & Functional Assessment cluster_analysis Data Analysis & Selection Membrane_Prep Membrane Preparation Solubilization Solubilization with LDAO & DDM Membrane_Prep->Solubilization Purification Affinity & Size-Exclusion Chromatography Solubilization->Purification DSF DSF (Thermostability - Tm) Purification->DSF SEC SEC (Aggregation Profile) Purification->SEC Functional_Assay Functional Assay (e.g., Ligand Binding) Purification->Functional_Assay Data_Analysis Comparative Data Analysis DSF->Data_Analysis SEC->Data_Analysis Functional_Assay->Data_Analysis Detergent_Selection Optimal Detergent Selection Data_Analysis->Detergent_Selection

A streamlined workflow for comparing LDAO and DDM for membrane protein stability.

Logical_Comparison cluster_ldao LDAO cluster_ddm DDM LDAO_props Zwitterionic Smaller Micelle Higher CMC Potentially Harsher LDAO_adv Advantages: - Better for Crystallization (smaller micelle size) - Effective for some proteins LDAO_props->LDAO_adv LDAO_disadv Disadvantages: - Can be denaturing - May reduce protein activity LDAO_props->LDAO_disadv DDM_props Non-ionic Larger Micelle Lower CMC Generally Milder DDM_adv Advantages: - Preserves protein stability & function - 'Gentle' on proteins DDM_props->DDM_adv DDM_disadv Disadvantages: - Larger micelle may hinder crystallization - May be less effective for some proteins DDM_props->DDM_disadv Protein Target Membrane Protein Protein->LDAO_props Evaluate with Protein->DDM_props Evaluate with

A logical comparison of the key properties and considerations for LDAO and DDM.

Conclusion

The choice between LDAO and DDM for membrane protein stabilization is not always straightforward and is highly dependent on the specific protein and the intended downstream applications. DDM is often the preferred choice for initial studies due to its mild nature and proven track record in preserving the stability and function of a wide range of membrane proteins.[4] However, LDAO should not be discounted, as its smaller micelle size can be a distinct advantage for structural studies, particularly X-ray crystallography, sometimes yielding better-diffracting crystals.[2]

Ultimately, an empirical approach is essential. The protocols provided in this guide offer a framework for a systematic comparison of LDAO and DDM, enabling researchers to make an informed, data-driven decision to advance their membrane protein research.

References

Navigating the Cationic Landscape: A Comparative Guide to Surfactant Alternatives for N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cationic surfactant is a critical decision that profoundly impacts formulation stability, biological efficacy, and cytotoxicity. This guide provides a comprehensive comparison of viable alternatives to N,N-Dimethyldodecylamine, focusing on performance metrics supported by experimental data. We delve into the properties of three prominent alternatives: Benzalkonium Chloride, Cetyltrimethylammonium Bromide (CTAB), and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), offering a data-driven analysis to inform your selection process.

While direct comparative studies including this compound are limited in publicly available literature, this guide compiles existing data on these alternatives and provides detailed experimental protocols for key performance assays to empower researchers to conduct their own comparative evaluations.

Performance at a Glance: A Comparative Overview

The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that the data presented for the alternatives are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of this compound is inferred from structurally similar molecules, and direct experimental validation is recommended.

Table 1: Physicochemical Properties

Performance MetricThis compound (Inferred)Benzalkonium ChlorideCetyltrimethylammonium Bromide (CTAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Molecular Weight ( g/mol ) 213.40Variable (Mixture)364.47698.54
Critical Micelle Concentration (CMC) Low~0.75-4.5 mM[1]~0.9-1.0 mM[1]Formulation Dependent

Table 2: Performance in Biological Applications

Performance MetricThis compound (Inferred)Benzalkonium ChlorideCetyltrimethylammonium Bromide (CTAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Cytotoxicity (IC50) Data Not AvailableCell line dependent (e.g., 7.1 µg/mL on H358 cells)Generally more cytotoxic than DDABCell line and formulation dependent
Transfection Efficiency Promising potential based on similar structuresNot a primary applicationCan be used for gene delivery, often in nanoparticle formulationsHigh efficiency, widely used in mRNA delivery

Table 3: Nanoparticle Formulation Characteristics

Performance MetricThis compound (Inferred)Benzalkonium ChlorideCetyltrimethylammonium Bromide (CTAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Typical Nanoparticle Size (nm) Formulation DependentFormulation DependentCan form nanoparticles of various sizes (e.g., ~85 nm with pDNA)[2]Formulation Dependent (e.g., <250 nm in hybrid nanoparticles)[3]
Zeta Potential (mV) PositivePositivePositive (e.g., +4 mV with pDNA)[2]Positive (e.g., significantly high positive charge in hybrid nanoparticles)[3]

In Focus: A Closer Look at the Alternatives

Benzalkonium Chloride

A quaternary ammonium compound widely used as an antimicrobial preservative.[4] Its cationic nature allows it to disrupt microbial cell membranes. While effective as a preservative, its application as a primary transfection agent is less common. Studies have shown that it can enhance transscleral drug delivery.[5]

Cetyltrimethylammonium Bromide (CTAB)

A well-known cationic surfactant extensively used in DNA extraction protocols due to its ability to precipitate DNA.[6] It is also employed in the synthesis of gold nanoparticles and has been investigated for gene delivery applications.[2] However, it is often reported to have higher cytotoxicity compared to other cationic lipids like DDAB.

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

A widely used cationic lipid in non-viral gene delivery, particularly for mRNA vaccines and therapies. It forms liposomes that can encapsulate and deliver nucleic acids into cells with high efficiency. The performance of DOTAP-based formulations is highly dependent on the helper lipids and the overall composition.

Visualizing the Workflow: From Formulation to Analysis

To provide a clearer understanding of the experimental processes involved in evaluating these cationic surfactants, the following diagrams, generated using Graphviz, illustrate key workflows.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Cationic Surfactant Cationic Surfactant Formulation Formulation Cationic Surfactant->Formulation Helper Lipid Helper Lipid Helper Lipid->Formulation Nucleic Acid Nucleic Acid Nucleic Acid->Formulation DLS Dynamic Light Scattering (DLS) (Size) Formulation->DLS Characterize Size Zeta Zeta Potential (Surface Charge) Formulation->Zeta Characterize Charge Transfection Cell Transfection Formulation->Transfection Deliver to Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Transfection->Cytotoxicity Assess Viability Efficiency Transfection Efficiency (e.g., Luciferase Assay) Transfection->Efficiency Measure Expression

Caption: Experimental workflow for evaluating cationic surfactants.

Signaling_Pathway Cationic_Lipid_Complex Cationic Lipid/NA Complex Cell_Membrane Cell Membrane (Negatively Charged) Cationic_Lipid_Complex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid_Release Nucleic Acid Release Cytoplasm->Nucleic_Acid_Release Translation Translation (mRNA) or Nuclear Entry (pDNA) Nucleic_Acid_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Cellular uptake pathway of cationic lipid-nucleic acid complexes.

Detailed Experimental Protocols

For researchers looking to perform their own comparative studies, the following are detailed protocols for the key experimental assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a surfactant reduces the viability of a cell population by 50% (IC50).

Materials:

  • 96-well plates

  • Mammalian cells in culture

  • Cationic surfactant solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the cationic surfactant to be tested. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the surfactant concentration to determine the IC50 value.

Transfection Efficiency Assay (Luciferase Assay)

Objective: To quantify the level of gene expression following transfection with a reporter plasmid.

Materials:

  • 24-well plates

  • Mammalian cells in culture

  • Cationic surfactant/lipid

  • Luciferase reporter plasmid DNA

  • Luciferase Assay System (includes cell lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow to 70-90% confluency.

  • Complex Formation: Prepare the surfactant/DNA complexes by mixing the cationic surfactant and the luciferase reporter plasmid DNA in serum-free medium.

  • Transfection: Add the complexes to the cells and incubate for 4-6 hours.

  • Medium Change: Replace the transfection medium with fresh, complete growth medium.

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Cell Lysis: Wash the cells with PBS and then add the cell lysis buffer.

  • Luminometry: Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate. Add the luciferase substrate and immediately measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Compare the relative light units (RLUs) between different transfection agents.

Nanoparticle Characterization (DLS and Zeta Potential)

Objective: To determine the size distribution and surface charge of the formulated nanoparticles.

Materials:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

  • Cuvettes for DLS and zeta potential measurements

  • Nanoparticle suspension

Procedure for Dynamic Light Scattering (Size Measurement):

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with a suitable buffer (e.g., PBS or deionized water).

  • Instrument Setup: Set the instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature.

  • Measurement: Transfer the sample to a DLS cuvette and place it in the instrument. Perform the measurement to obtain the particle size distribution.

  • Data Analysis: Analyze the data to determine the mean hydrodynamic diameter and the polydispersity index (PDI).

Procedure for Zeta Potential (Surface Charge Measurement):

  • Sample Preparation: Prepare the nanoparticle suspension in an appropriate buffer, typically one with low ionic strength (e.g., 10 mM NaCl).

  • Instrument Setup: Set the instrument parameters for zeta potential measurement.

  • Measurement: Inject the sample into the zeta potential cell and perform the measurement.

  • Data Analysis: The instrument will calculate the zeta potential based on the electrophoretic mobility of the nanoparticles.

Conclusion

The selection of a cationic surfactant is a multifaceted decision that requires careful consideration of its physicochemical properties and biological performance. While this compound presents a viable option, this guide has highlighted several commercially available alternatives—Benzalkonium Chloride, CTAB, and DOTAP—each with its own distinct profile.

For applications requiring strong antimicrobial properties, Benzalkonium Chloride is a well-established choice. For DNA manipulation and certain nanoparticle synthesis protocols, CTAB has a long history of use, though its cytotoxicity should be carefully managed. For high-efficiency gene delivery, particularly of mRNA, DOTAP and its formulations are at the forefront of current research and clinical applications.

Ultimately, the optimal choice will depend on the specific requirements of the research or drug development project. The provided experimental protocols offer a framework for conducting direct, head-to-head comparisons, enabling an evidence-based selection of the most suitable cationic surfactant for your application.

References

Efficacy of N,N-Dimethyldodecylamine Compared to Other Tertiary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dimethyldodecylamine, a tertiary amine with a C12 alkyl chain, finds diverse applications across various scientific and industrial fields. Its efficacy is often benchmarked against other tertiary amines, with the choice of amine being highly dependent on the specific application. This guide provides a comparative overview of this compound's performance in key areas, supported by available data and experimental protocols.

Catalysis in Polyurethane Foam Production

Tertiary amines are crucial catalysts in the production of polyurethane (PU) foams, influencing the reaction kinetics and final properties of the foam.[1][2] They catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2] The balance between these two reactions is critical for the foam's structure and performance.[3]

Comparison of Tertiary Amine Catalysts:

While direct comparative data for this compound in PU foam catalysis is not extensively available in the public literature, a comparison with other common tertiary amine catalysts highlights the key performance-differentiating properties.

CatalystKey FeaturesApplicationsReference
This compound Long alkyl chain, potentially providing surfactant properties.Used as an intermediate in chemical synthesis.[4][4]
Triethylamine (TEA) Simple, common, and cost-effective.General-purpose base in organic synthesis.[5][5]
1,4-Diazabicyclo[2.2.2]octane (DABCO) High catalytic activity, strong gelling catalyst.Widely used in various PU foam applications.[3][3]
N,N-Dimethylcyclohexylamine (DMCHA) Promotes faster gel times and robust cellular structures in rigid foams.[6]Rigid polyurethane foams.[6][6]
N,N-Dimethylethanolamine (DMEA) Contains a hydroxyl group, which can react into the polymer matrix.[7]Polyurethane foams, epoxy resins.[7][7]

Experimental Protocol: Evaluation of Tertiary Amine Catalysts in Polyurethane Foam Formation (General Protocol)

This protocol outlines a general procedure for comparing the catalytic activity of different tertiary amines in the production of polyurethane foam.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Tertiary amine catalyst (e.g., this compound, Triethylamine, DABCO)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, pentane)

  • Mixing container and mechanical stirrer

  • Mold

  • Stopwatch

Procedure:

  • In a mixing container, thoroughly blend the polyol, surfactant, blowing agent, and the tertiary amine catalyst.

  • Add the isocyanate to the mixture and immediately start vigorous mechanical stirring.

  • Simultaneously, start a stopwatch to measure the following reaction parameters:

    • Cream time: The time from the addition of isocyanate until the mixture starts to rise and change color.

    • Gel time: The time when the mixture becomes stringy and starts to form a gel.

    • Tack-free time: The time when the surface of the foam is no longer sticky to the touch.

  • Pour the reacting mixture into a mold before the gel time is reached.

  • Allow the foam to cure completely.

  • After curing, demold the foam and evaluate its physical properties, such as density, cell structure, and compressive strength.

Logical Relationship: Tertiary Amine Catalysis in PU Foam

PU_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H2O) Water->Blowing Tertiary_Amine Tertiary Amine (R3N) Tertiary_Amine->Gelling Catalyzes Tertiary_Amine->Blowing Catalyzes Urethane Polyurethane Gelling->Urethane CO2 Carbon Dioxide (CO2) Blowing->CO2

Caption: Tertiary amine catalysis of gelling and blowing reactions in polyurethane foam production.

Gene Delivery

Cationic lipids, including quaternary ammonium salts derived from tertiary amines, are investigated as non-viral vectors for gene delivery.[8] The efficiency of these vectors depends on their ability to condense nucleic acids into nanoparticles, protect them from degradation, and facilitate their entry into cells.

Comparison of Cationic Lipids for Gene Delivery:

Direct comparisons of this compound-based cationic lipids with other established cationic lipids are limited. However, studies comparing different classes of cationic lipids provide insights into the structural features that influence transfection efficiency.

Cationic Lipid ClassHead Group ExampleKey FeaturesReference
Quaternary Ammonium Didodecyldimethylammonium bromide (DDAB)Can enhance transfection efficiency of other liposomes.[9][9]
Pyridinium 1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridiniumCan show better transfection efficiency and lower cytotoxicity than some tetraalkylammonium congeners.[8][8]
Ionizable Lipids DLin-MC3-DMA, SM-102, ALC-0315Clinically used for RNA delivery; performance is highly dependent on the specific lipid.[10][10]

Experimental Protocol: In Vitro Transfection Efficiency Assay (General Protocol)

This protocol describes a general method to evaluate the in vitro transfection efficiency of a cationic lipid formulation.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase)

  • Cationic lipid formulation (e.g., liposomes prepared with a derivative of this compound)

  • Transfection medium (e.g., Opti-MEM)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., lysis buffer and substrate for luciferase assay)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency (typically 70-90%).

  • Prepare the lipoplexes: a. Dilute the pDNA in transfection medium. b. In a separate tube, dilute the cationic lipid formulation in the same medium. c. Combine the diluted pDNA and cationic lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the lipoplex-containing transfection medium to the cells.

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the transfection medium and replace it with fresh, complete culture medium.

  • Incubate the cells for another 24-48 hours to allow for reporter gene expression.

  • Assess transfection efficiency by measuring the reporter gene expression (e.g., quantifying fluorescence for GFP or luminescence for luciferase).

Experimental Workflow: Cationic Lipid-Mediated Gene Delivery

Gene_Delivery_Workflow cluster_preparation Lipoplex Formation cluster_transfection Transfection cluster_expression Gene Expression Cationic_Lipid Cationic Lipid Lipoplex Lipoplex Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Uptake Cellular Uptake Lipoplex->Uptake Cells Target Cells Cells->Uptake Endosomal_Escape Endosomal Escape Uptake->Endosomal_Escape Release Nucleic Acid Release Endosomal_Escape->Release Transcription Transcription (for DNA) Release->Transcription Translation Translation Release->Translation for RNA Transcription->Translation Protein Therapeutic/Reporter Protein Translation->Protein

Caption: Workflow for cationic lipid-mediated gene delivery from lipoplex formation to protein expression.

Surfactant Properties

Tertiary amines and their derivatives can function as surfactants. The long alkyl chain of this compound provides hydrophobicity, while the amine group provides hydrophilicity, making it surface-active.

Comparison of Tertiary Amine-Based Surfactants:

The surfactant properties of tertiary amines are influenced by their molecular structure, including the length of the alkyl chain and the nature of the head group.

Surfactant TypeExampleKey PropertiesReference
Tertiary Amine This compoundActs as a cationic surfactant at low pH.[11]
Amine Oxide This compound N-oxide (LDAO)Non-ionic or cationic depending on pH; good foaming and emulsifying properties.[11][11]
Quaternary Ammonium Salt Dodecyltrimethylammonium bromide (DTAB)Cationic surfactant with good antimicrobial properties.[12]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines a method for determining the CMC of a surfactant, a key parameter indicating its efficiency.

Materials:

  • Surfactant (e.g., this compound)

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • A series of volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution using a tensiometer, starting from the most dilute solution.

  • Record the surface tension as a function of the logarithm of the surfactant concentration.

  • Plot the surface tension versus the log of the concentration.

  • The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a region where it remains relatively constant.

  • The CMC is the concentration at the intersection of these two linear regions.

Logical Relationship: Surfactant Action

Surfactant_Action cluster_molecule Surfactant Molecule cluster_behavior Behavior in Water cluster_effects Macroscopic Effects Surfactant Amphiphilic Structure Head Hydrophilic Head (Amine) Surfactant->Head Tail Hydrophobic Tail (Alkyl Chain) Surfactant->Tail Monomers Individual Monomers (Low Concentration) Micelle Micelle Formation (Above CMC) Monomers->Micelle Surface_Adsorption Adsorption at Air-Water Interface Monomers->Surface_Adsorption Emulsification Emulsification Micelle->Emulsification ST_Reduction Surface Tension Reduction Surface_Adsorption->ST_Reduction Foaming Foaming Surface_Adsorption->Foaming

Caption: The relationship between surfactant molecular structure, behavior in water, and macroscopic effects.

References

Validating the Purity of N,N-Dimethyldodecylamine: A Comparative Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N,N-Dimethyldodecylamine is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of chromatographic and spectroscopic methods for validating the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most suitable technique for your laboratory's needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination of this compound hinges on several factors including the nature of potential impurities, required sensitivity, and available instrumentation. The primary methods explored in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD) Quantitative NMR (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase.Quantitative determination based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[1]
Typical Purity Range >95%>95%>95%
Common Impurities Detected Homologous long-chain amines (e.g., C10, C14, C16-dimethylamines), residual starting materials, and other volatile byproducts.[2]Homologous long-chain amines, non-volatile impurities, and degradation products.A wide range of impurities containing NMR-active nuclei, without the need for impurity reference standards.[3]
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in the mobile phase or a compatible solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[4][5]
Analysis Time Typically 15-30 minutes.Typically 10-25 minutes.Approximately 10-20 minutes per sample.
Advantages High resolution for volatile compounds, robust and widely available instrumentation, sensitive detection of hydrocarbons.[6]Suitable for a wide range of non-volatile and thermally labile compounds, versatile with different detection methods.[7][8]Non-destructive, provides structural information, absolute quantification without a reference standard for each component, high precision.[3][9]
Limitations Requires volatile and thermally stable analytes; derivatization may be needed for polar compounds.[10]This compound lacks a UV chromophore, necessitating universal detectors like ELSD or MS which can have their own limitations.[11]Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer, and careful sample preparation for accurate quantification.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • Carrier gas: Helium or Nitrogen, high purity.

  • FID gases: Hydrogen and Air, high purity.

  • Solvent: Dichloromethane or Hexane, HPLC grade.

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent.

  • GC Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 300°C

    • Oven temperature program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1 mL/min.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Analysis: Inject the standard and sample solutions into the GC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is advantageous for analyzing this compound, especially when non-volatile impurities are suspected.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: Mixed-mode (e.g., Primesep 200, 150 x 4.6 mm, 5 µm) or a suitable C18 column.[12]

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Solvent: Methanol or Acetonitrile, HPLC grade.

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the solvent at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 40°C.

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Injection volume: 10 µL.

    • ELSD settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have a simple spectrum that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Method Selection cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Analysis cluster_4 Data Analysis and Reporting Sample This compound Sample Initial_Assessment Physical Characterization (Appearance, Solubility) Sample->Initial_Assessment Method_Selection Select Analytical Method Initial_Assessment->Method_Selection GC_FID GC-FID Analysis Method_Selection->GC_FID Volatile Impurities Expected HPLC_ELSD HPLC-ELSD Analysis Method_Selection->HPLC_ELSD Non-Volatile Impurities Expected qNMR qNMR Analysis Method_Selection->qNMR High Accuracy Required / Orthogonal Method Data_Analysis Data Processing & Purity Calculation GC_FID->Data_Analysis HPLC_ELSD->Data_Analysis qNMR->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Workflow for this compound Purity Validation.

This comprehensive guide provides the necessary information for researchers and scientists to make informed decisions on the most appropriate method for validating the purity of this compound, ensuring the quality and reliability of their research and development endeavors.

References

comparative study of different capping agents for silver nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of silver nanoparticles (AgNPs) with tailored properties for applications in research, diagnostics, and therapeutics is critically dependent on the selection of an appropriate capping agent. These agents play a pivotal role in controlling nanoparticle size, morphology, stability, and biological activity. This guide provides a comparative analysis of various capping agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Role of Capping Agents

Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth.[1][2][3][4] They provide stability through electrostatic repulsion, steric hindrance, or a combination of both.[1][5] The choice of capping agent significantly influences the physicochemical and biological characteristics of the AgNPs, including their size, shape, surface charge, and toxicity.[1][6][7]

Performance Comparison of Common Capping Agents

The efficacy of different capping agents in controlling the properties of AgNPs has been the subject of numerous studies. This section summarizes key performance indicators for some of the most commonly used capping agents.

Synthetic Capping Agents

Synthetic polymers and small molecules are widely used as capping agents due to their well-defined structures and properties.

Capping AgentAverage Particle Size (nm)Zeta Potential (mV)Antibacterial Activity (MIC in µg/mL)Key Characteristics & References
Polyvinylpyrrolidone (PVP) 8 - 13Varies16.9 - 240 (vs. E. coli, MRSA, P. aeruginosa)Excellent steric stabilizer, prevents aggregation, can influence Ag+ release rate.[1][2][3]
Polyvinyl Alcohol (PVA) Smaller than PEG, EDTA, PVP-capped AgNPs-46.6Highest among PEG, EDTA, PVPLeads to smaller, highly stable nanoparticles with enhanced antibacterial activity.[[“]][9]
Trisodium Citrate 9.7 ± 2.0Varies16.9 - 210 (vs. E. coli)Acts as both a reducing and capping agent, provides electrostatic stabilization.[2][3]
Polyethylene Glycol (PEG) Larger than PVA, PVP, EDTA-capped AgNPsVariesLower than PVA-capped AgNPsBiocompatible, reduces cytotoxicity.[6][7][9]
Lipoic Acid (LA) ~10VariesHigh, comparable to uncapped AgNPsCan reduce cytotoxicity while maintaining high antimicrobial activity.[6][7]
Tannic Acid (TA) 16 - 28VariesVariesActs as both a reducing and capping agent.[10][11]
Natural/Biogenic Capping Agents

Biomolecules derived from natural sources are gaining traction as environmentally friendly alternatives for AgNP synthesis.

Capping AgentAverage Particle Size (nm)Key Characteristics & References
Dextran 8.1 ± 2.9Provides good stability and enhances antibacterial activity.[2][3][12]
Carboxymethyl-dextran (DexCM) 7.8 ± 3.0Leads to smaller, highly effective antibacterial nanoparticles.[2][3][12]
Chitosan 20 - 40Biocompatible and biodegradable, though may lead to larger, asymmetric particles compared to gelatin.[13]
Gelatin 6 - 12Produces small, uniform, and spherical nanoparticles.[13]
Plant Extracts (Moringa oleifera) VariesAct as both reducing and capping agents in green synthesis approaches.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are generalized protocols for the chemical reduction synthesis of AgNPs using different capping agents.

General Chemical Reduction Method

This method involves the reduction of a silver salt (e.g., silver nitrate, AgNO₃) in the presence of a reducing agent (e.g., sodium borohydride, NaBH₄) and a capping agent.

Materials:

  • Silver nitrate (AgNO₃) solution (e.g., 1 mM)

  • Reducing agent solution (e.g., 2 mM Sodium Borohydride, NaBH₄), freshly prepared and kept on ice.

  • Capping agent solution (e.g., 1% w/v PVP, PVA, or citrate solution).

  • Deionized water.

Procedure:

  • In a flask, add the capping agent solution to the silver nitrate solution under vigorous stirring.

  • Rapidly inject the ice-cold sodium borohydride solution into the mixture.

  • Observe the color change of the solution (typically to a yellow or brown hue), indicating the formation of AgNPs.

  • Continue stirring for a specified period (e.g., 30 minutes to 2 hours) to ensure the reaction is complete.

  • The resulting colloidal suspension can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.

Note: The final properties of the AgNPs are highly dependent on the concentrations of the reactants, the molar ratio of capping agent to silver ions, temperature, and the rate of addition of the reducing agent.[15][16]

Visualizing the Process

Diagrams illustrating the synthesis workflow and the mechanism of stabilization can aid in understanding the role of capping agents.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Ag_precursor Silver Precursor (e.g., AgNO3) Mixing Mixing and Reaction Ag_precursor->Mixing Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Mixing Capping_agent Capping Agent (e.g., PVP, Citrate) Capping_agent->Mixing Nucleation Nucleation Mixing->Nucleation Reduction of Ag+ Growth Controlled Growth Nucleation->Growth Surface Capping Capped_AgNPs Stabilized Silver Nanoparticles Growth->Capped_AgNPs

Caption: Workflow for the chemical synthesis of capped silver nanoparticles.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization AgNP1 AgNP AgNP2 AgNP AgNP1->AgNP2 Repulsion label_electrostatic Charged Capping Agents (e.g., Citrate) AgNP3 AgNP AgNP4 AgNP AgNP3->AgNP4 Hindrance label_steric Polymeric Capping Agents (e.g., PVP, PEG)

Caption: Mechanisms of nanoparticle stabilization by capping agents.

Conclusion

The selection of a capping agent is a critical parameter in the synthesis of silver nanoparticles, directly impacting their physical, chemical, and biological properties. While synthetic capping agents like PVP and citrate offer good control over nanoparticle size and stability, natural polymers and plant extracts are emerging as sustainable and biocompatible alternatives. The data and protocols presented in this guide provide a foundation for researchers to select the most suitable capping agent to achieve the desired nanoparticle characteristics for their specific application, be it in antimicrobial development, diagnostics, or targeted drug delivery. The balance between stability, size control, and biological activity should be carefully considered to optimize the performance of the final nanoproduct.[2][3][12]

References

assessing the biocompatibility of N,N-Dimethyldodecylamine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro biocompatibility of N,N-Dimethyldodecylamine (DMDDA) is essential for researchers in drug development and other scientific fields. This guide provides a comparative analysis of DMDDA's biocompatibility profile against other common surfactants, supported by experimental data and detailed protocols for key assays.

Comparative Biocompatibility of this compound

Direct, comprehensive in vitro biocompatibility data for this compound (DMDDA) is not extensively available in peer-reviewed literature. However, toxicological assessments from regulatory bodies and safety data sheets provide some insights. DMDDA is a tertiary amine and a cationic surfactant, and its biocompatibility can be inferred by comparing it with other molecules in this class.

Toxicological Profile of this compound
Endpoint Result Reference
Acute Toxicity May be toxic by ingestion, inhalation, or skin absorption. Causes severe skin burns and eye damage.[1][2]OECD SIDS[3]
Mutagenicity Not mutagenic in the Ames test (with and without metabolic activation) and in an in vivo micronucleus test.[3]OECD SIDS[3]
Carcinogenicity Shall not be classified as carcinogenic.[1]Safety Data Sheet[1]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[1]Safety Data Sheet[1]
Subchronic Toxicity No Observed Effect Level (NOEL) of 50 mg/kg bw/day in a 28-day study.[3]OECD SIDS[3]
Cytotoxicity Comparison of Surfactant Classes

Cationic surfactants, to which DMDDA belongs, are generally considered to have higher cytotoxicity compared to anionic and non-ionic surfactants.[4] This is attributed to their ability to disrupt cell membranes.

Surfactant Class Relative Cytotoxicity Examples
Cationic HighBenzethonium chloride, Cetyltrimethylammonium bromide (CTAB)
Anionic ModerateSodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES)
Amphoteric ModerateCocamidopropyl betaine
Non-ionic LowPolysorbates (Tween 20, Tween 80), Triton X-100

Experimental Protocols

Standard in vitro assays are crucial for determining the biocompatibility of a compound. Below are detailed protocols for commonly used cytotoxicity and genotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., DMDDA) and controls for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).[5][6]

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7][8][9]

  • Cell Preparation: Expose cells to the test compound, then harvest and resuspend in low melting point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[9]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".[9]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the tail length and intensity.

Visualizations

Experimental Workflow for In Vitro Biocompatibility Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanism of Action A Cell Line Selection B Dose-Response (MTT, LDH assays) A->B C Comet Assay B->C If cytotoxic D Micronucleus Test C->D E Apoptosis vs. Necrosis Assays D->E If genotoxic F Signaling Pathway Analysis E->F G G F->G Final Biocompatibility Profile

Caption: A general workflow for assessing the in vitro biocompatibility of a test compound.

Potential Signaling Pathways Affected by Cationic Surfactants

Cationic lipids and surfactants can activate intracellular signaling pathways, including those leading to apoptosis and inflammation.[10]

G cluster_0 Cellular Interaction cluster_1 Downstream Effects A Cationic Surfactant (e.g., DMDDA) B Cell Membrane Perturbation A->B C Mitochondrial Dysfunction B->C E Pro-inflammatory Cytokine Release B->E D Caspase Activation C->D F Apoptosis D->F

Caption: Potential signaling cascade initiated by cationic surfactant interaction with the cell membrane.

References

A Researcher's Guide to Non-Viral Transfection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, selecting the optimal non-viral transfection agent is a critical step. This guide provides an objective comparison of the efficiency of prominent non-viral transfection methods, supported by experimental data and detailed protocols to aid in your experimental design.

The ideal non-viral transfection agent should offer high transfection efficiency with minimal cytotoxicity across a broad range of cell types. This balance is often cell-type dependent, necessitating careful optimization. This comparison focuses on four major classes of non-viral vectors: lipid-based reagents, polymer-based reagents, inorganic nanoparticles, and the classical calcium phosphate precipitation method.

Comparative Analysis of Transfection Efficiency and Cytotoxicity

The selection of a transfection reagent is a crucial variable that significantly impacts experimental outcomes.[1] The efficiency and toxicity of these agents are influenced by factors such as the vector type, the DNA-to-vector ratio, the cell type, and the presence of serum.[2]

Below are tables summarizing the performance of various commercially available and in-house prepared non-viral transfection agents across different cell lines. The data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Comparison of Commercial Non-Viral Transfection Reagents

Transfection ReagentClassHigh Efficiency Cell LinesNoteworthy Characteristics
FuGENE HD Lipid-basedMC3T3-E1, C3H10T1/2, HeLa, C2C12, Hep G2, HCT116[3]Often cited as a preferred reagent for many cell lines due to high efficiency.[3]
Lipofectamine 2000/3000 Lipid-basedHEK293, CHO-K1[4]Widely used with high efficiency but can be associated with higher cytotoxicity.[5]
jetPEI Polymer-basedMCF-7[3]Demonstrates lower cytotoxicity compared to some lipid-based reagents.[3]
Arrest-In Not SpecifiedPT-30, 4T1, HEKn[3]Shows high efficiency in specific cell lines.[3]
SuperFect Not SpecifiedGenerally effective, but can exhibit significant cytotoxicity.[2][6]
Effectene Not SpecifiedGenerally effective, with gene transfer less inhibited by serum.[2]
TurboFect Polymer-basedCHO-K1, HEK293 (with pEGFP-N1)[4]A cationic polymer that has shown superior or comparable efficiency to lipid-based reagents in certain cell lines.[7][8]
ViaFect™ Reagent Lipid-basedBroad range of cell linesOffers a good balance of high transfection efficiency and low toxicity.[1]

Table 2: Performance of In-House and Other Non-Viral Transfection Methods

Transfection MethodClassReported EfficiencyAdvantagesLimitations
Calcium Phosphate Inorganic~70-80% in murine MSCs[9]Cost-effective, suitable for transient and stable transfection.[10]Lower efficiency and higher cytotoxicity compared to lipid-based methods.[10] Efficiency is highly dependent on precise pH control.[11]
In-house Cationic Lipids Lipid-basedHigh for mRNA transfection[5]Cost-effective alternative to commercial reagents.[5]Performance can be variable and requires optimization.[5]
Inorganic Nanoparticles InorganicFavorable compared to CaP and lipofection[12]High affinity for nucleic acids, can be used for various mammalian cells.[12]Uptake does not always correlate with gene expression.[13]

Experimental Workflows and Methodologies

To ensure reproducibility and aid in the selection process, detailed experimental protocols are essential. The following sections provide an overview of the typical workflows for evaluating transfection efficiency and cytotoxicity.

General Transfection Workflow

The process of non-viral transfection generally involves the formation of a complex between the positively charged transfection agent and the negatively charged nucleic acid. This complex is then taken up by the cells, and the nucleic acid is released into the cytoplasm, eventually reaching the nucleus for transcription.

G cluster_0 Complex Formation cluster_1 Transfection cluster_2 Cellular Uptake & Release cluster_3 Gene Expression DNA Nucleic Acid (DNA/RNA) Complex Nucleic Acid-Agent Complex DNA->Complex Agent Transfection Agent Agent->Complex Endocytosis Endocytosis Complex->Endocytosis Cells Target Cells Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Transcription Transcription Nucleus->Transcription Protein Protein Expression Transcription->Protein

Caption: General workflow of non-viral transfection.

Protocol for Comparing Transfection Efficiency

A common method to quantify transfection efficiency is through the use of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.

Materials:

  • Adherent or suspension cells in culture

  • Plasmid DNA encoding a reporter gene (e.g., pEGFP-N1)

  • Various non-viral transfection reagents

  • Appropriate cell culture medium

  • Multi-well plates (e.g., 96-well or 24-well)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in multi-well plates to achieve a confluency of 70-90% at the time of transfection.[14]

  • Complex Formation: On the day of transfection, prepare the transfection agent-DNA complexes according to the manufacturer's instructions. This typically involves diluting the DNA and the reagent in a serum-free medium and then mixing them together.

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • For GFP: Visualize the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells using flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

G A Seed Cells B Prepare Transfection Complexes A->B C Add Complexes to Cells B->C D Incubate (24-48h) C->D E Analyze Reporter Gene Expression D->E

Caption: Workflow for transfection efficiency assay.

Protocol for Assessing Cytotoxicity

Cytotoxicity assays are crucial for determining the impact of the transfection agent on cell viability. Common methods include the LDH assay, which measures membrane integrity, and the MTT or WST-8 assay, which measures metabolic activity.

Materials:

  • Transfected cells from the efficiency experiment

  • LDH cytotoxicity assay kit or MTT/WST-8 cell viability assay kit

  • Plate reader

Procedure (MTT Assay Example):

  • After the desired incubation period post-transfection, remove the culture medium.

  • Add fresh medium containing the MTT reagent to each well.

  • Incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals using a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

G A Incubate Cells Post-Transfection B Add MTT Reagent A->B C Incubate to Allow Formazan Formation B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Caption: Workflow for MTT cytotoxicity assay.

Mechanism of Action: A Closer Look

The mechanism by which non-viral agents deliver nucleic acids into cells involves several steps, primarily driven by electrostatic interactions.[5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Complex Cationic Agent + Negatively Charged Nucleic Acid Membrane Cell Membrane Complex->Membrane Binding Endosome Endosome Membrane->Endosome Endocytosis Escape Endosomal Escape (Proton Sponge Effect for Polymers) Endosome->Escape Nucleus Nucleus Escape->Nucleus Nuclear Import

References

N,N-Dimethyldodecylamine: A Comparative Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation for researchers and scientists on the efficacy of N,N-Dimethyldodecylamine (DDA) as a corrosion inhibitor, benchmarked against alternative compounds with supporting experimental data.

This compound (DDA), a tertiary aliphatic amine, has emerged as a significant corrosion inhibitor, particularly for protecting mild steel in acidic environments. Its molecular structure, featuring a polar head and a long hydrophobic tail, allows it to effectively adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comprehensive comparison of DDA's performance, detailing the experimental protocols used for its evaluation and presenting quantitative data alongside other common inhibitors.

Mechanism of Action: The Adsorptive Barrier

The primary mechanism by which DDA inhibits corrosion is through adsorption onto the metal surface. The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. This interaction forms a coordinate bond, anchoring the molecule to the metal. The long, twelve-carbon (dodecyl) chain then orients itself away from the surface, creating a dense, nonpolar layer. This hydrophobic film acts as a physical barrier, displacing water and aggressive ions (like chloride and sulfate) from the metal, thereby stifling the electrochemical reactions that drive corrosion.

The nature of this adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (covalent bonding), and is influenced by factors such as the corrosive medium, temperature, and the concentration of the inhibitor.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_protection Protection Mechanism H_ion H⁺ Ions Metal Mild Steel Surface (Fe) H_ion->Metal Corrosion Attack Cl_ion Cl⁻ Ions Cl_ion->Metal Corrosion Attack Film Hydrophobic Barrier (Dodecyl Chains) Metal->Film Forms DDA DDA Molecule DDA->Metal Adsorption (N-Fe Interaction) Film->H_ion Blocks Film->Cl_ion Blocks Inhibition Corrosion Inhibition Film->Inhibition G cluster_methods Evaluation Methods cluster_analysis Data Analysis start Start prep Prepare Metal Coupons (e.g., Mild Steel) start->prep blank_exp Run Blank Experiment (Corrosive Medium Only) prep->blank_exp inh_exp Run Inhibitor Experiment (Medium + DDA) prep->inh_exp wl Weight Loss Measurement blank_exp->wl pdp Potentiodynamic Polarization (PDP) blank_exp->pdp eis Electrochemical Impedance Spec. (EIS) blank_exp->eis inh_exp->wl inh_exp->pdp inh_exp->eis end End cr Calculate Corrosion Rate (CR) wl->cr params Determine Electrochemical Parameters (Icorr, Rct) pdp->params eis->params ie Calculate Inhibition Efficiency (IE%) cr->ie ie->end params->ie

A Comparative Analysis of the Physicochemical Properties of N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide and N,N-dimethyldodecylamine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of two amine oxide surfactants: N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) and N,N-dimethyldodecylamine-N-oxide (DDNO), also known as lauramine oxide. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development who utilize surfactants in their work.

Introduction

This compound-N-oxide (DDNO) is a widely used zwitterionic surfactant. N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) is a biodegradable analog of DDNO, featuring a propoxy linker between the hydrophobic tail and the hydrophilic head group. This structural modification significantly influences its physicochemical behavior and performance as a surfactant.

Physicochemical Properties Comparison

The key physicochemical properties of DDCPNO and DDNO are summarized in the table below, providing a clear comparison of their fundamental characteristics.

PropertyN,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO)This compound-N-oxide (DDNO)
Molecular Formula C₁₇H₃₆N₂O₂C₁₄H₃₁NO
Molecular Weight 300.48 g/mol [1]229.40 g/mol [2]
Melting Point 119-122 °C[1][3]132-133 °C[4]
Density Not Found0.996 g/mL at 20 °C[4]
Critical Micelle Concentration (CMC) 0.33 mM[5]1.57 mM[5]
Aggregation Number 85.0[5]57.5[5]
Hydrodynamic Diameter 4.0 nm[5]3.3 nm[5]
LogP 2.00[1]Not Found

Performance and Applications

The insertion of a propoxy linker in DDCPNO makes it a more hydrophobic surfactant compared to DDNO, as indicated by its lower Critical Micelle Concentration (CMC)[5]. This increased hydrophobicity leads to the formation of larger micelles with a higher aggregation number.

In terms of solubilization, DDCPNO micelles show a lower capacity for a range of drugs with varying sizes and polarities when compared to DDNO micelles at the same surfactant concentration[5]. However, DDCPNO demonstrates a slightly higher ability to form oil-in-water microemulsions with ethyl ester oils than DDNO[5]. Neither of the surfactants exhibited a cloud point in dilute aqueous solutions within the temperature range of 293-373 K[5].

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC of the surfactants is determined by measuring the surface tension of their aqueous solutions at various concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the formation of micelles, and the concentration at this point is taken as the CMC.

G cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of surfactant prep2 Create a series of dilutions prep1->prep2 measure1 Calibrate tensiometer prep2->measure1 measure2 Measure surface tension of each dilution measure1->measure2 analysis1 Plot surface tension vs. log(concentration) measure2->analysis1 analysis2 Identify inflection point analysis1->analysis2 analysis3 Determine CMC analysis2->analysis3

Workflow for CMC determination using surface tensiometry.
Determination of Micelle Size and Aggregation Number by Light Scattering

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are employed to determine the hydrodynamic diameter and aggregation number of the micelles, respectively.

  • Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution. The diffusion coefficient is determined from these fluctuations, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

  • Static Light Scattering (SLS): The intensity of light scattered by the micellar solution at different concentrations above the CMC is measured. The data is then used to create a Debye plot, from which the weight-average molecular weight of the micelle can be determined. The aggregation number is subsequently calculated by dividing the micelle molecular weight by the molecular weight of a single surfactant molecule.

G cluster_sample Sample Preparation cluster_dls Dynamic Light Scattering (DLS) cluster_sls Static Light Scattering (SLS) sample1 Prepare surfactant solutions above CMC sample2 Filter solutions to remove dust sample1->sample2 dls1 Measure intensity fluctuations sample2->dls1 sls1 Measure scattered light intensity at various concentrations sample2->sls1 dls2 Calculate diffusion coefficient dls1->dls2 dls3 Determine hydrodynamic diameter dls2->dls3 sls2 Construct Debye plot sls1->sls2 sls3 Determine micelle molecular weight sls2->sls3 sls4 Calculate aggregation number sls3->sls4

Workflow for micelle characterization by light scattering.
Drug Solubilization Studies

The solubilization capacity of the surfactant micelles is assessed by determining the maximum amount of a poorly water-soluble drug that can be incorporated into the micellar solution.

G start Prepare surfactant solutions at a fixed concentration add_drug Add excess amount of drug to each solution start->add_drug equilibrate Equilibrate the mixtures (e.g., shaking at a constant temperature) add_drug->equilibrate separate Separate undissolved drug (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the concentration of solubilized drug in the supernatant (e.g., UV-Vis spectroscopy, HPLC) separate->analyze end Determine maximum solubilization capacity analyze->end

References

LDAO in Protein Purification: A Comparative Guide to Optimizing Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Lauryldimethylamine N-oxide (LDAO) is a zwitterionic detergent widely employed in the purification of membrane proteins due to its efficacy in solubilizing cellular membranes while maintaining the structural integrity of the protein of interest. The performance of LDAO is, however, highly dependent on the composition of the buffer system used throughout the purification process. This guide provides a comparative analysis of LDAO's performance under different buffer conditions, supported by experimental data, and offers detailed protocols for its use in protein purification.

Performance of LDAO in Different Buffer Conditions

The optimal buffer conditions for protein purification using LDAO are protein-specific and often require empirical determination. However, general principles regarding the influence of pH, ionic strength, and additives can guide the optimization process.

Table 1: Qualitative Comparison of LDAO Performance in Various Buffer Conditions

Buffer ParameterConditionEffect on Protein Purification with LDAORationale
pH Optimal (typically 7.5-8.5)High protein yield and stability.Maintains the native charge distribution and conformation of the target protein. A pH at least one unit away from the protein's isoelectric point (pI) is recommended to enhance solubility.[1][2]
Suboptimal (too acidic or basic)Reduced yield, potential for aggregation or denaturation.Extreme pH values can alter the protein's charge and structure, leading to instability and precipitation.[3][4]
Ionic Strength (Salt Concentration) Low to Moderate (50-200 mM NaCl)Effective solubilization and binding to affinity resins.Sufficient salt is needed to mimic physiological conditions and prevent non-specific ionic interactions.[5][6]
High (200-500 mM NaCl)Can reduce non-specific interactions and aggregation for some proteins.High salt concentrations can shield surface charges, minimizing protein-protein aggregation but may interfere with some affinity chromatography steps.[1]
Additives Glycerol (10-20%)Increased protein stability.Glycerol is a cryoprotectant and osmolyte that can stabilize the protein structure.[1]
Reducing Agents (e.g., DTT, TCEP)Prevents oxidation of cysteine residues.Maintains the correct disulfide bonding pattern, which is crucial for the structure and function of many proteins.[1]
Protease InhibitorsPrevents proteolytic degradation.Essential for maintaining the integrity of the target protein, especially during initial extraction steps.[1]

LDAO in Comparison to Other Detergents

LDAO is often chosen for its ability to form small micelles, which can be advantageous for structural studies like X-ray crystallography.[7] However, its zwitterionic nature can be more denaturing for some proteins compared to non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM).[1]

Table 2: Comparative Performance of LDAO and Other Common Detergents

DetergentTypeKey AdvantagesKey Disadvantages
LDAO ZwitterionicForms small micelles, effective for crystallization.[7]Can be more denaturing than non-ionic detergents.[1]
DDM Non-ionicGenerally mild and preserves protein function.Forms larger micelles, which may not be ideal for all structural studies.
CHAPS ZwitterionicCan be effective for solubilizing certain proteins.Performance can be highly protein-dependent.
Triton X-100 Non-ionicInexpensive and widely used for solubilization.Can interfere with downstream applications like UV-Vis spectroscopy and mass spectrometry.[3]

A study comparing the efficacy of different detergents in identifying membrane proteins from Acinetobacter baumannii using a proteomics approach showed that LDAO was able to identify a higher number of total protein groups and peptide groups compared to CHAPS, indicating its broad utility in solubilizing a diverse range of membrane proteins.

Experimental Protocols

The following is a generalized workflow for the purification of a His-tagged membrane protein using LDAO. Optimization of specific parameters such as detergent concentration, incubation times, and buffer composition is crucial for each target protein.

Membrane Solubilization
  • Preparation of Lysis Buffer: Prepare a lysis buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a protease inhibitor cocktail.[1]

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris, then pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization: Resuspend the membrane pellet in fresh lysis buffer. Determine the total protein concentration using a detergent-compatible assay (e.g., BCA). Dilute the membrane suspension to a final protein concentration of 5-10 mg/mL.[1] Add a stock solution of LDAO to a final concentration of 1% (w/v).[1][6]

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.[1]

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

Affinity Chromatography (IMAC)
  • Buffer Preparation:

    • Binding Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, 0.1% LDAO.[6]

    • Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 50 mM imidazole, 0.1% LDAO.

    • Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole, 0.1% LDAO.[6]

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the clarified supernatant containing the solubilized His-tagged protein onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer and collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

Size-Exclusion Chromatography (SEC)
  • Buffer Preparation: Prepare a SEC buffer containing 20 mM Tris-HCl pH 7.5, 100 mM NaCl, and a concentration of LDAO above its Critical Micelle Concentration (CMC), typically 0.05-0.1%.[8]

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with at least two column volumes of SEC buffer.

  • Sample Preparation: Pool the fractions from the affinity chromatography step that contain the purified protein and concentrate if necessary.

  • Injection and Separation: Inject the concentrated protein sample onto the equilibrated SEC column. The protein will separate based on its hydrodynamic radius.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to assess the purity and oligomeric state of the protein. Symmetrical peaks in the chromatogram are indicative of a homogenous protein sample.[3]

Visualizing the Workflow

ProteinPurificationWorkflow Membrane Protein Purification Workflow using LDAO cluster_solubilization 1. Solubilization cluster_affinity 2. Affinity Chromatography (IMAC) cluster_sec 3. Size-Exclusion Chromatography (SEC) CellPellet Cell Pellet Lysis Cell Lysis CellPellet->Lysis MembraneIsolation Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation Solubilization Solubilization with LDAO MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification LoadSample Load Solubilized Protein Clarification->LoadSample Solubilized Protein Wash Wash Non-specific Proteins LoadSample->Wash Elute Elute His-tagged Protein Wash->Elute Concentrate Concentrate Eluted Protein Elute->Concentrate Purified Protein Fractions Inject Inject onto SEC Column Concentrate->Inject Separate Separate by Size Inject->Separate FinalAnalysis Final Analysis (SDS-PAGE, Activity Assays) Separate->FinalAnalysis Pure, Homogeneous Protein

Caption: A typical workflow for membrane protein purification using LDAO.

References

A Comparative Guide to the Impact of N,N-Dimethyldodecylamine and Alternative Surfactants on Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of N,N-Dimethyldodecylamine and other commonly used surfactants on enzyme activity. The information is intended to assist researchers in selecting appropriate agents for their experimental needs, particularly in assays where maintaining or controllably modulating enzyme function is critical.

Introduction

This compound is a tertiary amine with a 12-carbon alkyl chain, a structure that imparts surfactant properties. Such molecules are of significant interest in biochemical and pharmaceutical research for their ability to interact with proteins, including enzymes. The impact of these interactions can range from stabilization and activity enhancement to inhibition and denaturation, depending on the specific enzyme, the surfactant's concentration, and the experimental conditions. Understanding these effects is crucial for the design and interpretation of enzyme assays and for the development of formulations containing both enzymes and surfactants. This guide compares the known or inferred effects of this compound with those of standard laboratory surfactants like Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS.

Comparative Performance Data

Direct quantitative inhibitory data for this compound on specific enzymes is not extensively documented in publicly available literature. However, its behavior can be inferred from studies on structurally similar long-chain alkylamines. The following table summarizes the effects of various surfactants on enzyme activity, providing a basis for comparison.

CompoundEnzymeEffect TypeQuantitative DataSource(s)
This compound (Inferred) VariousInhibition/DenaturationNot available. Likely to exhibit inhibitory effects similar to other long-chain amines due to hydrophobic interactions and potential protein unfolding.N/A
Proxy: Myristoyl Trimethyl Ammonium Bromide (C14)Dynamin GTPaseInhibitionIC50: 3.15 µM[cite: 2 (Bioorg Med Chem Lett. 2004 Jun 21;14(12):3275-8)]
Proxy: N,N-bis(3-aminopropyl)dodecylamineSuperoxide dismutase, Catalase, Glutathione peroxidase (Aspergillus niger)Altered ActivityProgressive increase in activity at 0.05% and 0.1% after 1 and 4 hours, followed by a pronounced decrease after 24 hours with 0.05%.[1]
Sodium Dodecyl Sulfate (SDS) NAD(P)H:FMN-oxidoreductase + LuciferaseInhibitionIC50: 10⁻⁵ M[1][2]
Soybean PeroxidaseDenaturation/InhibitionStrong denaturing effect, particularly at pH below the protein's isoelectric point due to electrostatic interactions.[3]
Triton X-100 NADH-ubiquinone Oxidoreductase (Complex I)InhibitionApparent Ki: 1 x 10⁻⁵ M[4]
Cytochrome c OxidaseReversible InhibitionKi: 0.3 mM (in competition with dodecyl-β-D-maltoside)[5]
CHAPS Histo-aspartic Protease (Plasmodium falciparum)Stabilization/Activity ModulationPrevents aggregation and favors the more active monomeric form of the enzyme.[6]
Fibroblast Growth FactorsStabilizationImproves activity recovery and stabilizes diluted preparations.[7]

Note on this compound: As a cationic amphiphilic molecule, this compound is expected to interact with enzymes primarily through hydrophobic interactions with nonpolar regions and electrostatic interactions with negatively charged residues. At concentrations below its critical micelle concentration (CMC), it may bind to specific sites, potentially leading to competitive or non-competitive inhibition. Above the CMC, it is likely to cause protein unfolding and denaturation, leading to a significant loss of activity.

Experimental Protocols

The following is a generalized protocol for assessing the impact of a chemical compound, such as this compound, on the activity of a model enzyme (e.g., a hydrolase or oxidoreductase).

Objective: To determine the effect of a test compound on the kinetic parameters (Vmax and Km) and the half-maximal inhibitory concentration (IC50) for a specific enzyme.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Test compound (e.g., this compound) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader or spectrophotometer

  • 96-well microplates

  • Standard laboratory pipettes and consumables

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected effective concentration.

    • Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to yield a linear reaction rate for a sufficient duration.

    • Prepare a working solution of the substrate in the assay buffer. The concentration will vary depending on whether Km/Vmax or IC50 is being determined.

  • IC50 Determination:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add a series of concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically equal to its Km) to all wells.

    • Monitor the formation of the product over time by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Determination of Kinetic Parameters (Km and Vmax):

    • Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

    • Repeat the experiment in the presence of a fixed concentration of the test compound (inhibitor), typically at a concentration around its IC50.

    • Measure the initial reaction velocities for each substrate concentration, both in the absence and presence of the inhibitor.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the kinetic parameters.

Visualizations

Enzyme_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Inhibitor_Dilutions Prepare Serial Dilutions of Test Compound Add_Enzyme Aliquot Enzyme into Microplate Wells Reagents->Add_Enzyme Add_Inhibitor Add Test Compound Dilutions to Wells Inhibitor_Dilutions->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Compound Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Signal Monitor Reaction Progress (e.g., Absorbance) Add_Substrate->Measure_Signal Calculate_Rates Calculate Initial Reaction Velocities Measure_Signal->Calculate_Rates Plot_Data Plot Dose-Response or Michaelis-Menten Curves Calculate_Rates->Plot_Data Determine_Parameters Determine IC50, Km, and Vmax Plot_Data->Determine_Parameters Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) Active Site S Substrate (S) I Inhibitor (I) P Product (P) E_comp Enzyme (E) Active Site EI_comp EI Complex (Inactive) E_comp:f1->EI_comp ES_comp ES Complex E_comp:f1->ES_comp I_comp Inhibitor (I) I_comp->E_comp:f1 S_comp Substrate (S) S_comp->E_comp:f1 E_noncomp Enzyme (E) Allosteric Site Active Site ES_noncomp ES Complex E_noncomp:f1->ES_noncomp I_noncomp Inhibitor (I) I_noncomp->E_noncomp:f2 ESI_noncomp ESI Complex (Inactive) S_noncomp Substrate (S) S_noncomp->E_noncomp:f1 ES_noncomp->ESI_noncomp

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethyldodecylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. N,N-Dimethyldodecylamine, a tertiary amine utilized in various laboratory applications, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices in laboratory safety and chemical handling.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, and understanding its primary hazards is the first step in safe handling. It is harmful if swallowed, can cause severe skin burns and serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Personal protective equipment (PPE), including gloves, goggles or a face shield, and a lab coat, is mandatory when handling this chemical to prevent skin and eye contact.[3][4]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1][3]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by federal, state, and local regulations. Adherence to these guidelines is paramount to protect both laboratory personnel and the environment.

1. Waste Identification and Segregation: The initial and most critical step is to correctly identify and segregate this compound waste. It is imperative to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4] Specifically, avoid mixing it with incompatible substances such as strong oxidizing agents and acids.[1]

2. Containerization:

  • Use appropriate, leak-proof containers made of materials compatible with amines.[4]

  • Ensure containers are clearly and accurately labeled with "Hazardous Waste" and the chemical name, "this compound."[6]

  • Keep containers tightly sealed when not in use to prevent the release of vapors.[4]

3. Storage:

  • Store the sealed waste containers in a designated, cool, dry, and well-ventilated area.[3][4]

  • The storage location should be away from direct sunlight and heat sources.[4]

  • A corrosives area is a suitable storage location.[1][3]

4. Spill Management: In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Isolate the Area: For a small spill, isolate the area for at least 50 meters (150 feet) in all directions.[7]

  • Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[7]

  • Absorb the Spill: Use an inert, absorbent material such as sand, earth, or universal binders to contain the spill.[5] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][7]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[7]

5. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4] These professionals are equipped to manage and dispose of chemical waste in an environmentally sound and compliant manner.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[8]

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to significant harm to aquatic ecosystems.[4][5][9]

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Start Start: this compound Waste Generated Segregate 1. Segregate Amine Waste (Keep separate from other chemicals) Start->Segregate Containerize 2. Use Labeled, Compatible Containers Segregate->Containerize Store 3. Store in a Cool, Dry, Well-Ventilated Area Containerize->Store Spill Spill Occurs Store->Spill Dispose 4. Arrange for Professional Disposal (Licensed Hazardous Waste Company) Store->Dispose No Spill Spill_Procedure Follow Spill Management Protocol (Isolate, Absorb, Collect) Spill->Spill_Procedure Yes Spill_Procedure->Dispose End End: Safe and Compliant Disposal Dispose->End

Disposal workflow for this compound.

By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Safe Handling and Disposal of N,N-Dimethyldodecylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethyldodecylamine. The following procedures are designed to ensure the safe use and disposal of this chemical in a laboratory setting.

Emergency Contact Information:

  • In case of emergencies in the US, call CHEMTREC: 800-424-9300[1].

Hazard Summary

This compound is a corrosive chemical that poses significant health risks. It can cause severe skin burns and eye damage, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects[2][3]. It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed[2][4].
Skin Corrosion/Irritation Causes severe skin burns[1][2][4].
Serious Eye Damage/Irritation Causes serious eye damage[3][4][5].
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2][3][6].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesWear appropriate protective gloves. Nitrile rubber, natural rubber, neoprene, and PVC are potential options, but it is crucial to consult the manufacturer's recommendations for specific breakthrough times and suitability[7].
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a high potential for splashing[1][8].
Skin and Body Protection Protective ClothingWear appropriate protective clothing to minimize skin contact. This includes a lab coat, and in cases of potential significant exposure, chemical-resistant coveralls and boots may be necessary[1][5].
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1]. Use in a well-ventilated area is crucial.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure the work area is in a chemical fume hood or a well-ventilated space[1][8].

  • Confirm that an eyewash station and a safety shower are readily accessible[1][4].

  • Assemble all necessary materials and equipment before handling the chemical.

  • Don the required personal protective equipment as specified in the table above.

2. Handling:

  • Avoid contact with eyes, skin, and clothing[1][3].

  • Do not breathe vapors or mist[3].

  • Keep the container tightly closed when not in use[1].

  • After handling, wash hands and any exposed skin thoroughly with soap and water[1][8].

3. Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials[1][4].

  • Keep containers tightly sealed and upright to prevent leakage[9].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[4].

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in its original container or a suitable, properly labeled, and sealed hazardous waste container[2][9].

  • Do not mix with other waste streams[2].

  • Handle uncleaned containers as you would the product itself[2].

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all ignition sources[1].

  • Ventilate the area of the spill or leak.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth[1].

  • Collect the absorbed material and place it in a suitable container for disposal[1].

  • Clean the spill area thoroughly.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service[9].

  • All disposal activities must be in accordance with federal, state, and local regulations[2][8].

  • Avoid releasing the chemical into the environment, as it is very toxic to aquatic life[2][3][6].

prep 1. Preparation ppe Don PPE prep->ppe setup Setup in Ventilated Area prep->setup emergency Verify Emergency Equipment prep->emergency handle 2. Handling ppe->handle setup->handle emergency->handle dispense Dispense Chemical handle->dispense disposal 4. Disposal handle->disposal close_container Keep Container Closed dispense->close_container wash Wash Hands After Use close_container->wash storage 3. Storage wash->storage store_cool_dry Store in Cool, Dry Place storage->store_cool_dry check_seal Ensure Container is Sealed storage->check_seal storage->disposal collect_waste Collect Waste disposal->collect_waste spill_response Spill Response disposal->spill_response professional_disposal Professional Disposal collect_waste->professional_disposal spill_response->professional_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.